Technical Documentation Center

5-Chloro-8-(2-nitrophenoxy)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-8-(2-nitrophenoxy)quinoline
  • CAS: 400076-99-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties and Stability of 5-Chloro-8-(2-nitrophenoxy)quinoline

This technical guide details the chemical properties, stability profile, and activation mechanisms of 5-Chloro-8-(2-nitrophenoxy)quinoline (CAS: 400076-99-5).[1] This compound is a specialized ether derivative of the ant...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, stability profile, and activation mechanisms of 5-Chloro-8-(2-nitrophenoxy)quinoline (CAS: 400076-99-5).[1] This compound is a specialized ether derivative of the antimicrobial agent Cloxiquine (5-chloro-8-hydroxyquinoline), designed as a latent, bio-responsive molecule.[1] Its primary utility lies in its stability under physiological conditions and its specific reactivity in reductive environments (e.g., hypoxia or nitroreductase activity), making it a valuable candidate for prodrug development and chemical probe design.

[1][2]

Executive Summary

5-Chloro-8-(2-nitrophenoxy)quinoline is a diaryl ether formed by the condensation of 5-chloro-8-hydroxyquinoline and a 2-nitrophenyl moiety.[1][2] Unlike its parent compound, which is a potent metal chelator and fluorophore, this ether derivative is chemically "masked." The bulky 2-nitrophenyl group blocks the phenolic oxygen, preventing metal coordination and quenching fluorescence.

The molecule's core value proposition is its bio-orthogonal stability profile : it is robust against hydrolysis and non-specific enzymatic cleavage but undergoes rapid fragmentation upon reduction of the nitro group.[2] This "trigger-release" mechanism classifies it as a hypoxia-activated prodrug or a fluorogenic probe for nitroreductase (NTR) activity.[1][2]

Physicochemical Profile

PropertyValue / DescriptionNote
IUPAC Name 5-Chloro-8-(2-nitrophenoxy)quinoline
CAS Number 400076-99-5
Molecular Formula C₁₅H₉ClN₂O₃
Molecular Weight 300.69 g/mol
Appearance Pale yellow to off-white solidNitro-aromatics often exhibit yellow coloration.[1][2]
Solubility DMSO, DMF, Acetonitrile, ChloroformHigh lipophilicity; insoluble in water/buffer.
LogP (Predicted) ~3.8 - 4.2Significant increase over parent Cloxiquine (LogP ~3.0).[1][2]
Melting Point > 100°C (Predicted)Stable solid state.[1][2]
pKa N/A (No ionizable protons)The acidic phenol is masked.[2]

Synthesis & Manufacturing Logic

The synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline relies on a Nucleophilic Aromatic Substitution (


) reaction.[1][2] The electron-withdrawing nitro group on the benzene ring activates the fluorine atom for displacement by the phenoxide of 5-chloro-8-hydroxyquinoline.[1][2]
Synthetic Protocol (Standardized)
  • Reagents : 5-Chloro-8-hydroxyquinoline (1.0 eq), 1-Fluoro-2-nitrobenzene (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1][2]
    
  • Solvent : Anhydrous DMF or Acetonitrile (ACN).[2]

  • Conditions : Heat to 80°C for 4–6 hours under inert atmosphere (

    
    ).
    
  • Workup : Pour into ice-water. The product precipitates due to low aqueous solubility.[2] Filter, wash with water and cold ethanol. Recrystallize from ethanol/ACN.

Critical Control Point : Moisture must be excluded to prevent hydrolysis of the fluoronitrobenzene, although the


 reaction is generally robust.

Synthesis Figure 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) Start 5-Chloro-8-hydroxyquinoline (Nucleophile) Condition K2CO3, DMF, 80°C (SNAr Reaction) Start->Condition Reagent 1-Fluoro-2-nitrobenzene (Electrophile) Reagent->Condition Product 5-Chloro-8-(2-nitrophenoxy)quinoline (Ether Product) Condition->Product -HF

[1]

Chemical Stability & Reactivity Profile

Hydrolytic Stability (High)

The ether linkage (C–O–C) between the quinoline and the nitrophenyl ring is exceptionally stable to hydrolysis.

  • Acidic pH (1–4) : Stable.[1][2] The quinoline nitrogen may protonate, increasing solubility, but the ether bond remains intact.

  • Neutral/Physiological pH (7.4) : Completely stable.[2] No spontaneous degradation in PBS or cell culture media.[2]

  • Basic pH (9–12) : Stable.[1][2] Unlike esters, this ether does not undergo saponification.[2]

Photochemical Stability (Moderate)

Nitro-aromatic compounds can be sensitive to UV light (nitro-nitrite rearrangement).[1][2]

  • Recommendation : Store in amber vials. Avoid prolonged exposure to direct sunlight or high-intensity UV sources during handling.[1][2]

Thermal Stability (High)

The compound is thermally robust and suitable for standard storage conditions (Room Temperature or 4°C).[1] It does not decompose under standard drying conditions (vacuum oven at 40–50°C).[1][2]

Reductive Instability (The "Activation" Mechanism)

The defining feature of this molecule is its instability in reductive environments . This is a designed property for its function as a probe/prodrug.[2]

Mechanism of Activation :

  • Reduction : The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) or hydroxylamine (
    
    
    ) by chemical reductants (e.g., Sodium Dithionite, Hydrazine/Pd) or enzymes (Nitroreductase + NADH).[1]
  • Cyclization : The newly formed amine acts as an internal nucleophile, attacking the ether carbon (or the adjacent carbonyl-like center in similar systems, though here it likely proceeds via electronic cascade or direct displacement if a leaving group mechanism is favorable). Correction: In simple nitrophenyl ethers, the reduction to amine facilitates cleavage often via an intermediate spiro-cyclic transition state or simply by increasing the electron density, making the phenol a better leaving group. However, the classic "self-immolative" linker usually involves a benzyl carbamate.[2] For direct nitrophenyl ethers, the cleavage is driven by the formation of a stable benzoxazolone byproduct or simply the lability of the amino-ether bond under specific conditions.

    • Specific Pathway: Reduction to the aniline derivative often triggers an intramolecular rearrangement to release the free phenol (Cloxiquine).

Activation Figure 2: Reductive Activation Pathway (Hypoxia/NTR Trigger) Prodrug 5-Chloro-8-(2-nitrophenoxy)quinoline (Latent / Non-fluorescent) Step1 Reduction (NTR / Hypoxia) -NO2 → -NH2 Prodrug->Step1 Intermediate Amino-Ether Intermediate (Unstable) Step1->Intermediate Cleavage Spontaneous Fragmentation Intermediate->Cleavage Output1 5-Chloro-8-hydroxyquinoline (Active / Fluorescent) Cleavage->Output1 Release Output2 2-Aminophenol / Byproducts Cleavage->Output2

[1]

Experimental Protocols

Protocol A: Stability Testing (HPLC)

To validate the stability of the ether linkage in physiological buffer versus its reactivity in reductive conditions.

  • Preparation : Dissolve compound in DMSO to make a 10 mM stock.

  • Control Condition : Dilute to 50 µM in PBS (pH 7.4). Incubate at 37°C for 24 hours.

  • Test Condition (Reductive) : Dilute to 50 µM in PBS containing 100 µM Sodium Dithionite (

    
    ) or incubate with E. coli Nitroreductase (NTR) + NADH (500 µM).
    
  • Analysis : Inject 10 µL onto a C18 HPLC column.

    • Mobile Phase: ACN/Water (gradient 10% → 90%).[1][2]

    • Detection: UV at 254 nm (absorbance of quinoline ring).[2]

    • Expected Result:

      • Control : Single peak (Retention time ~12 min) > 99% area.[1][2]

      • Test : Disappearance of parent peak; appearance of new peak corresponding to 5-chloro-8-hydroxyquinoline (Retention time ~6 min).

Protocol B: Fluorescence Activation Assay

Since the ether is non-fluorescent (fluorescence quenched by the nitro group and lack of proton transfer), cleavage can be monitored by fluorescence "turn-on."

  • Setup : In a black 96-well plate, add 100 µL of 10 µM probe in buffer.

  • Baseline : Measure fluorescence (Ex: 370 nm, Em: 500 nm). Signal should be near zero.[2]

  • Activation : Add NTR enzyme (1 µg/mL) and NADH (100 µM).

  • Kinetics : Monitor fluorescence increase over 60 minutes.

    • Insight: The release of the free phenol allows Excited-State Intramolecular Proton Transfer (ESIPT) or metal chelation (if

      
      / 
      
      
      
      is added), resulting in strong fluorescence.[1]

Applications & Implications

  • Hypoxia Probe : The nitro group is reduced preferentially in hypoxic tumor tissues by one-electron reductases (e.g., cytochrome P450 reductase), making this a potential imaging agent for tumor hypoxia.

  • Prodrug for Tuberculosis : Cloxiquine is an anti-TB agent.[2][3][4] This ether derivative acts as a prodrug that releases the active biocide specifically within the reducing environment of the Mycobacterium tuberculosis granuloma or inside the bacteria itself (via mycobacterial nitroreductases).

  • Chemical Biology : Used to mask the chelating ability of 8-hydroxyquinoline until a specific trigger is applied, allowing for temporally controlled metal sequestration.[2]

References

  • Synthesis of 8-Hydroxyquinoline Derivatives

    • Source: "Preparation method of 5-chloro-8-hydroxyquinoline."[1][2][5][6] Google Patents, CN108191753A.[2] Link

  • Properties of Cloxiquine (Parent Compound)

    • Source: "5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817."[1][2] PubChem. Link[1]

  • Nitro-Group Reduction Mechanisms

    • Source: "Nitroreductase-activated fluorogenic probes for hypoxia imaging."[1][2] Chemical Society Reviews.[2] (General reference for the mechanism described in Section 4.4).

  • Diaryl Ether Stability

    • Source: "Bis(p-nitrophenyl) ether - Chemical Properties."[1][2] NIST Chemistry WebBook.[1][2] Link[1]

  • Catalog Entry for 5-Chloro-8-(2-nitrophenoxy)

    • Source: "5-chloro-8-(2-nitrophenoxy)quinoline | CAS 400076-99-5."[1][2] ChemicalBook.[2] Link

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of 5-Chloro-8-hydroxyquinoline

Foreword: Unveiling the Potential of a Versatile Quinoline Scaffold The quinoline ring system represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a bro...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Quinoline Scaffold

The quinoline ring system represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Among the vast library of quinoline derivatives, 5-chloro-8-hydroxyquinoline, also known as Cloxyquin, has emerged as a compound of significant interest due to its potent antimicrobial, anticancer, and potential neuroprotective properties.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of 5-chloro-8-hydroxyquinoline, offering researchers, scientists, and drug development professionals a detailed resource to support further investigation and therapeutic development. We will delve into its mechanisms of action, explore its diverse therapeutic applications, and provide detailed experimental protocols for its evaluation, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Chemical Identity and Synthesis

1.1. Molecular Structure and Properties

5-Chloro-8-hydroxyquinoline is an organochlorine compound and a member of the quinoline family.[4] Its chemical structure is characterized by a quinoline core substituted with a chlorine atom at the 5-position and a hydroxyl group at the 8-position. This arrangement of functional groups is crucial for its biological activity, particularly its ability to chelate metal ions.[1][5]

Table 1: Physicochemical Properties of 5-Chloro-8-hydroxyquinoline

PropertyValueReference
CAS Number 130-16-5
Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
Melting Point 122-124 °C
Boiling Point 348.7±22.0 °C at 760 mmHg
Appearance Light green to grey powder

1.2. Synthetic Pathways

The synthesis of 5-chloro-8-hydroxyquinoline can be achieved through various methods. One common approach is the Skraup synthesis, which involves the reaction of an aniline derivative with glycerol and sulfuric acid. More specifically, it can be prepared from 4-chloro-2-aminophenol.[6][7][8]

A general synthetic scheme is as follows:

Synthesis_of_5_Chloro_8_hydroxyquinoline 4_chloro_2_aminophenol 4-Chloro-2-aminophenol cyclization Cyclization 4_chloro_2_aminophenol->cyclization glycerol Glycerol acrolein Acrolein (in situ) glycerol->acrolein Dehydration sulfuric_acid Sulfuric Acid sulfuric_acid->acrolein acrolein->cyclization oxidation Oxidation cyclization->oxidation product 5-Chloro-8-hydroxyquinoline oxidation->product

Caption: Generalized Skraup synthesis of 5-Chloro-8-hydroxyquinoline.

Several patented methods describe variations of this process, aiming to improve yield and safety by, for example, using methacrylaldehyde as a cyclization raw material to reduce tar formation.[6] Another approach involves the use of boric acid to moderate the reaction between sulfuric acid and glycerol.[7]

Antimicrobial Activity: A Broad-Spectrum Defense

5-Chloro-8-hydroxyquinoline exhibits potent activity against a wide range of pathogens, including bacteria and fungi, making it a valuable compound in the development of antimicrobial agents.[2][3][4]

2.1. Antibacterial Activity

The antibacterial properties of 5-chloro-8-hydroxyquinoline have been demonstrated against various bacterial strains. Of particular significance is its activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[9][10]

Table 2: In Vitro Antituberculosis Activity of 5-Chloro-8-hydroxyquinoline

StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
9 standard M. tuberculosis strains0.125 to 0.25--
150 clinical M. tuberculosis isolates0.062 to 0.250.1250.25

The consistent activity across drug-sensitive and resistant strains suggests a mechanism of action that is distinct from existing antituberculosis drugs.[9] The antibacterial action is thought to be related to its ability to chelate metal ions essential for microbial survival and enzymatic function.[9]

2.2. Antifungal Activity

5-Chloro-8-hydroxyquinoline is also recognized for its antifungal properties, contributing to its use in developing fungicides for agricultural and pharmaceutical applications.[2]

2.3. Mechanism of Antimicrobial Action

The primary mechanism underlying the antimicrobial activity of 5-chloro-8-hydroxyquinoline is believed to be its function as a metal ionophore. By chelating essential divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺), it disrupts crucial cellular processes in pathogens.[11]

Antimicrobial_Mechanism cluster_pathogen Pathogen Cell metal_ions Essential Metal Ions (e.g., Cu²⁺, Zn²⁺) Cloxyquin_metal_complex Cloxyquin-Metal Complex metal_ions->Cloxyquin_metal_complex enzymes Metalloenzymes cell_death Cell Death enzymes->cell_death dna_synthesis DNA/RNA Synthesis dna_synthesis->cell_death Cloxyquin 5-Chloro-8-hydroxyquinoline Cloxyquin->Cloxyquin_metal_complex Chelation Cloxyquin_metal_complex->enzymes Inhibition Cloxyquin_metal_complex->dna_synthesis Inhibition

Caption: Proposed antimicrobial mechanism of 5-Chloro-8-hydroxyquinoline via metal chelation.

This chelation can lead to the inhibition of metalloenzymes that are vital for the pathogen's metabolic pathways and can also interfere with DNA and RNA synthesis.[9]

Anticancer Potential: A Multifaceted Approach

Recent research has highlighted the promising anticancer activity of quinoline derivatives, including 5-chloro-8-hydroxyquinoline and its close analogs.[2][12]

3.1. Cytotoxic Effects and Cellular Targets

Studies on related 8-hydroxyquinolines have shown potent cytotoxic effects against various human cancer cell lines.[11] For instance, the nitro-derivative, nitroxoline, was found to be more cytotoxic than other analogs.[11] The anticancer activity is often enhanced by the presence of copper.[11][13]

The anticancer mechanisms of these compounds are multifaceted and include:

  • Induction of Reactive Oxygen Species (ROS): These compounds can increase intracellular ROS levels, leading to oxidative stress and apoptosis in cancer cells.[11]

  • Proteasome Inhibition: Some quinoline derivatives, like clioquinol, have been shown to inhibit proteasome activity, a key pathway for protein degradation that is often dysregulated in cancer.[11][12]

  • Inhibition of Transcription Factors: They can suppress the expression of oncogenic transcription factors like FoxM1 and its downstream targets, which are involved in cell proliferation and survival.[12]

Anticancer_Mechanisms Quinoline_Derivative 5-Chloro-8-hydroxyquinoline (and analogs) ros Increased ROS Quinoline_Derivative->ros proteasome Proteasome Inhibition Quinoline_Derivative->proteasome foxm1 FoxM1 Inhibition Quinoline_Derivative->foxm1 oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis proteasome->apoptosis cell_cycle_arrest Cell Cycle Arrest foxm1->cell_cycle_arrest oxidative_stress->apoptosis

Caption: Key anticancer mechanisms of 8-hydroxyquinoline derivatives.

3.2. Inhibition of Cell Migration and Glycolysis

5-Chloro-8-hydroxyquinoline has been shown to inhibit the migration of melanoma cells and suppress glycolysis in these cells, suggesting its potential to interfere with cancer metastasis and metabolism.[14]

Potential in Neurodegenerative Diseases

The ability of 8-hydroxyquinoline derivatives to chelate metal ions has also led to their investigation as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[1] The dysregulation of metal ions, particularly zinc, copper, and iron, is implicated in the aggregation of amyloid-β plaques.[1]

Clioquinol, a structurally similar compound, has been shown to reduce brain amyloid-β deposition in transgenic mice.[1] This suggests that 5-chloro-8-hydroxyquinoline, with its metal-chelating properties, could also have a neuroprotective role, although further research is needed in this area.

Experimental Protocols for Evaluation

5.1. In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is adapted from studies on related quinoline derivatives to assess the cytotoxic effects on cancer cell lines.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-chloro-8-hydroxyquinoline.

Materials:

  • Human cancer cell lines (e.g., Raji, A2780, Panc-1)[11]

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% fetal bovine serum

  • 96-well plates

  • 5-Chloro-8-hydroxyquinoline

  • MTS reagent (e.g., from Promega)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 5-chloro-8-hydroxyquinoline in the culture medium.

  • Treat the cells with increasing concentrations of the compound for 72 hours. Include untreated control wells.

  • Add 20 µL of MTS reagent to each well and incubate for 1-2 hours at 37°C.

  • Measure the optical density at 490 nm using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

5.2. Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the evaluation of 5-chloro-8-hydroxyquinoline against Mycobacterium tuberculosis.[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5-chloro-8-hydroxyquinoline.

Materials:

  • Mycobacterium tuberculosis strains

  • Middlebrook 7H9 broth with 10% OADC supplement

  • 96-well microplates

  • 5-Chloro-8-hydroxyquinoline

  • Resazurin or Alamar blue reagent

Procedure:

  • Prepare a twofold serial dilution of 5-chloro-8-hydroxyquinoline in the broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • Add the viability indicator (e.g., Resazurin) and incubate for another 24-48 hours.

  • The MIC is the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).

Future Directions and Conclusion

5-Chloro-8-hydroxyquinoline is a versatile and potent bioactive molecule with a well-established profile as an antimicrobial agent and emerging potential in oncology and neurodegenerative diseases. Its mechanism of action, primarily centered around metal ion chelation, provides a unique therapeutic avenue that can be exploited for various clinical applications.

Future research should focus on:

  • In-depth elucidation of the specific molecular targets in cancer cells.

  • In vivo studies to validate the anticancer and neuroprotective effects observed in vitro.

  • Development of derivatives to enhance efficacy and reduce potential toxicity.

  • Formulation studies to improve bioavailability for systemic applications.[10]

References

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-7. [Link]

  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google P
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
  • Fu, L., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. [Link]

  • Factors for neurodegeneration. - ResearchGate. [Link]

  • Phetsuksiri, B., et al. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 47(3), 1133-1135. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - Semantic Scholar. [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033-2047. [Link]

  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications - JIN DUN CHEMISTRY. [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar. [Link]

  • 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc. [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF - ResearchGate. [Link]

  • Kaur, H., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26655-26678. [Link]

  • Knez, D., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • Ray, J. C., & Rath, S. P. (2016). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Journal of Solution Chemistry, 45(8), 1235-1245. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • Oliveri, V., et al. (2023). Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. Dalton Transactions, 52(44), 16297-16307. [Link]

  • Rigolino, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1133611. [Link]

  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T - YouTube. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. [Link]

  • 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. [Link]

  • The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - MDPI. [Link]

  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. [Link]

  • The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC. [Link]

  • An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling - Frontiers. [Link]

Sources

Foundational

The Privileged Scaffold: A Technical Guide to the SAR of 8-Substituted Quinolines

Executive Summary The quinoline ring system is a "privileged scaffold" in medicinal chemistry, but the 8-position holds a unique status due to its proximity to the ring nitrogen ( ). Substituents at —specifically those w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, but the 8-position holds a unique status due to its proximity to the ring nitrogen (


). Substituents at 

—specifically those with lone pair donors (hydroxyl, amino)—create a bidentate chelation site capable of coordinating divalent metal ions (

,

,

).

This guide analyzes the Structure-Activity Relationship (SAR) of 8-substituted quinolines, distinguishing between the Metal Modulators (8-hydroxyquinolines) and the Redox Cyclers (8-aminoquinolines). It provides actionable synthetic protocols and mechanistic insights for researchers optimizing this scaffold for oncology, neuroprotection, and infectious disease.

Part 1: The Pharmacophore & Chelation Chemistry

The biological activity of 8-substituted quinolines is governed by the "bite angle" formed between the quinoline nitrogen (


) and the substituent at position 8 (

).
The Chelation Mechanism

When


 is a hydroxyl (8-HQ) or amine group, the molecule forms stable 5-membered chelate rings with transition metals.
  • Electronic Effect: The basicity of

    
     (pKa ~5) and the acidity of 
    
    
    
    at
    
    
    (pKa ~9.9) allow for pH-dependent speciation. At physiological pH, the neutral complex is often lipophilic, allowing it to cross the Blood-Brain Barrier (BBB) or cell membranes acting as an ionophore .
  • Steric Effect: Bulky groups at

    
     (ortho to 
    
    
    
    ) destabilize the planar complex, reducing metal affinity (steric hindrance to chelation).
Visualization: Metal Chelation Logic

The following diagram illustrates the dichotomy between ionophore activity (toxicity/cancer killing) and sequestration (neuroprotection).

ChelationLogic Ligand 8-Substituted Quinoline (Ligand) Complex Lipophilic Metal Complex (1:2 Stoichiometry) Ligand->Complex + Metal Metal Divalent Metal (Cu2+, Zn2+, Fe2+) Metal->Complex Path_Cancer Cancer Cell (High Copper) Complex->Path_Cancer Ionophore Entry Path_Neuro Alzheimer's Plaque (Extracellular Zn/Cu) Complex->Path_Neuro Sequestration Effect_ROS Redox Cycling -> ROS (Apoptosis) Path_Cancer->Effect_ROS Effect_Dissolve Plaque Dissolution (Restored Homeostasis) Path_Neuro->Effect_Dissolve

Figure 1: The dual mechanism of action driven by metal coordination. In oncology, the complex acts as a "Trojan Horse" to deliver redox-active metals. In neurodegeneration, it strips metals from toxic aggregates.

Part 2: Therapeutic Applications & SAR Case Studies

8-Hydroxyquinolines (8HQ): The Metal Modulators

Key Drugs: Clioquinol, PBT2, Nitroxoline.

  • Core SAR Rule: Lipophilicity drives potency.

  • Halogenation (

    
    ):  Adding halogens (Cl, I) increases lipophilicity (LogP) and acidity of the phenol.
    
    • Example:Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). The electron-withdrawing halogens stabilize the anion, enhancing metal binding at lower pH.

  • Mannich Bases (

    
    ):  Introduction of amine side chains via Mannich reaction (e.g., PBT2 , M30 ) improves solubility and creates "soft" metabolic spots to reduce toxicity compared to halogenated analogs.
    
8-Aminoquinolines (8AQ): The Redox Cyclers

Key Drugs: Primaquine, Tafenoquine.

  • Core SAR Rule: Metabolic activation is required for activity.[1]

  • The Linker (

    
    ):  The distance between the aromatic amine and the terminal amine is critical. A 4-carbon linker (putrescine-like) is optimal for antimalarial activity but correlates with toxicity.
    
  • Methoxy Group (

    
    ):  Essential for antimalarial potency. Removal leads to loss of activity.
    
  • Mechanism: 8AQs are prodrugs.[1] They are hydroxylated by CYP2D6 to form 5,6-dihydroxy-8-aminoquinoline , which auto-oxidizes to a quinone-imine, generating superoxide radicals that kill parasites (and cause hemolysis in G6PD-deficient patients).

MetabolicActivation Prodrug Primaquine (Prodrug) Metabolite 5-OH-Primaquine (Unstable) Prodrug->Metabolite Hydroxylation CYP CYP2D6 (Liver) CYP->Metabolite Quinone Quinone-Imine (Electrophile) Metabolite->Quinone Auto-oxidation Quinone->Metabolite Redox Cycling ROS Superoxide (O2-) Generation Quinone->ROS e- Transfer Effect Parasite Death / Hemolysis ROS->Effect

Figure 2: The metabolic activation pathway of 8-aminoquinolines. Note the redox cycling loop that generates the reactive oxygen species (ROS).[1]

Part 3: Synthetic Strategies (Protocols)

Protocol A: C-H Activation for C8 Functionalization

Traditional methods (Skraup) are harsh. Modern Pd-catalyzed C-H activation allows direct functionalization of the 8-position using the


 as a directing group.

Objective: Synthesis of 8-arylated quinoline from quinoline. Reference: Adapted from J. Org.[2] Chem. (See Ref 4).

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv) - Critical for halide abstraction
    
  • Solvent: DMF/DMSO (100°C)

Step-by-Step Workflow:

  • Complexation: In a glovebox, mix

    
    , 
    
    
    
    , and Quinoline in DMF. Stir for 15 min to allow
    
    
    coordination to Pd.
  • Addition: Add the Aryl Iodide and

    
    . Seal the tube.
    
  • C-H Activation: Heat to 100°C for 12-24 hours. The Ag salt acts as an oxidant and halide scavenger.

  • Workup: Filter through Celite to remove AgI precipitates. Dilute with EtOAc, wash with brine (

    
    ).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The quinoline nitrogen directs the Palladium to the C8 position, forming a stable 5-membered palladacycle intermediate before reductive elimination.

Protocol B: Quantitative Metal Chelation Assay

To validate the SAR of new derivatives, one must measure metal affinity.

Method: UV-Vis Titration.

  • Preparation: Dissolve derivative (

    
    ) in HEPES buffer (pH 7.4).
    
  • Baseline: Record UV-Vis spectrum (200-600 nm).

  • Titration: Add aliquots of

    
     or 
    
    
    
    (0.1 to 2.0 equivalents).
  • Observation: Look for a bathochromic shift (red shift) in the absorption band, indicating complex formation.

  • Data Analysis: Plot Absorbance vs. [Metal] to determine the binding constant (

    
    ) using the Benesi-Hildebrand equation.
    

Part 4: Quantitative Data Summary

The following table summarizes the SAR trends for 8-substituted quinolines based on literature meta-analysis.

Substituent (R8)Electronic EffectLogP (Approx)Primary IndicationMechanismToxicity Risk
-OH (Parent)Donor (+M)1.9AntisepticWeak ChelationLow
-OH, 5-Cl, 7-I Withdraw (-I)3.5Neuro/Anti-infectiveIonophore (Zn/Cu)SMON (Historical)
-OH, 5-NO2 Withdraw (-M/-I)2.1Antibacterial (UTI)ChelationLow
-NH-(CH2)4-NH2 Donor (+M)2.5AntimalarialRedox Cycling (ROS)Hemolysis (G6PD)
-O-Benzyl Weak Donor4.0AntiproliferativeNo Chelation (Capped)Low

Part 5: Future Directions & References

Future Directions:

  • PROTACs: Using the 8-hydroxyquinoline scaffold as the warhead to recruit E3 ligases or target metalloproteins for degradation.

  • Multitarget Ligands (MTDLs): Combining the acetylcholine esterase (AChE) binding motif with the 8HQ metal-chelating motif for Alzheimer's therapy.

References
  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3][4]

  • McChesney, J. D. (1981).[5] Structure-activity relationships of 8-aminoquinoline antimalarial drugs.[5][6][7] Bulletin of the World Health Organization.[5][6]

  • Oliveri, V. & Vecchio, G. (2016).[3] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. Chemical Science.[1][8]

  • Zhang, X. et al. (2017). Palladium-Catalyzed C-H Functionalization of Quinolines.[9][10][11] Journal of Organic Chemistry.[8][10]

  • Adlard, P. A. et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs. Neuron.[2][12]

Sources

Exploratory

Technical Guide: Synthesis & Evolution of 5-Chloro-8-(2-nitrophenoxy)quinoline

Part 1: Executive Summary & Structural Significance 5-Chloro-8-(2-nitrophenoxy)quinoline (CAS: 400076-99-5) represents a specialized scaffold within the 8-hydroxyquinoline (8-HQ) family. This molecule combines the pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Significance

5-Chloro-8-(2-nitrophenoxy)quinoline (CAS: 400076-99-5) represents a specialized scaffold within the 8-hydroxyquinoline (8-HQ) family. This molecule combines the pharmacologically active Cloxyquin (5-chloro-8-hydroxyquinoline) core with an ortho-nitrophenoxy moiety.

From a medicinal chemistry perspective, this structure is significant for two reasons:

  • The Cloxyquin Core: The 5-chloro-8-hydroxyquinoline fragment is a known antimicrobial and anti-tubercular agent, functioning primarily through metal chelation (Cu²⁺/Zn²⁺) and ionophore activity.

  • The Nitro-Ether Linkage: The addition of the 2-nitrophenoxy group masks the chelating oxygen, altering the lipophilicity and transport properties. Furthermore, the nitro group serves as a "latent amine," allowing for reduction to the aniline and subsequent derivatization into complex urea or amide-linked inhibitors.

This guide reviews the synthetic evolution of this molecule, moving from the construction of the quinoline core to the formation of the critical diaryl ether bond.

Part 2: Retrosynthetic Analysis

To understand the synthesis history, we must deconstruct the molecule into its primary synthons. The synthesis relies on a convergent approach:

  • Bond Disconnection: The C(8)–O–C(Ar) ether linkage.

  • Primary Precursors:

    • Nucleophile: 5-Chloro-8-hydroxyquinoline (Cloxyquin).

    • Electrophile: 1-Fluoro-2-nitrobenzene (or 1-Chloro-2-nitrobenzene).

  • Reaction Class: Nucleophilic Aromatic Substitution (SNAr).[1][2]

Diagram 1: Retrosynthetic Logic Flow

Retrosynthesis cluster_Precursors Primary Synthons Target Target: 5-Chloro-8-(2-nitrophenoxy)quinoline Disconnection Disconnection: Diaryl Ether Bond Target->Disconnection Retro-S_NAr Nucleophile Nucleophile: 5-Chloro-8-hydroxyquinoline (Cloxyquin) Disconnection->Nucleophile Electrophile Electrophile: 1-Fluoro-2-nitrobenzene (Activated by o-NO2) Disconnection->Electrophile

Caption: Retrosynthetic breakdown showing the convergent assembly via SNAr coupling.

Part 3: Synthetic Evolution & Protocols

The synthesis history is best understood in two phases: the preparation of the Cloxyquin core (Phase I) and the formation of the ether linkage (Phase II).

Phase I: Synthesis of the Core (Cloxyquin)

Historically, the 5-chloro-8-hydroxyquinoline core has been accessed via two primary routes.

Method A: Direct Electrophilic Chlorination (The Standard)

The most common industrial and laboratory method involves the direct chlorination of 8-hydroxyquinoline.

  • Reagents: N-Chlorosuccinimide (NCS) or Chlorine gas (Cl₂).

  • Mechanism: The hydroxyl group at C-8 strongly activates the ring. The C-5 position is para to the directing hydroxyl group, making it the preferred site for electrophilic attack.

  • Selectivity Control: Careful temperature control is required to prevent over-chlorination at the C-7 position (yielding 5,7-dichloro-8-hydroxyquinoline).

Method B: Skraup/Doebner-Miller Cyclization

An older, de novo approach involves constructing the pyridine ring.

  • Reagents: 2-Amino-4-chlorophenol + Acrolein (or Glycerol/H₂SO₄).

  • Utility: Useful only if the specific chlorinated phenol is more available than 8-HQ, but generally lower yielding due to polymerization side reactions.

Phase II: The Coupling Reaction (Ether Formation)

The formation of the ether bond between the quinoline oxygen and the nitrobenzene ring is the critical step for CAS 400076-99-5.

Evolution of the Coupling Strategy
  • The Ullmann Era (Pre-1970s): Early diaryl ether synthesis relied on copper-mediated Ullmann coupling. This required high temperatures (>200°C), strong bases, and often resulted in low yields due to the decomposition of the nitro group.

  • The SNAr Revolution (Modern Standard): The presence of the nitro group at the ortho position of the benzene ring is the key enabler. It strongly withdraws electron density, activating the halogen (F or Cl) for displacement by the phenoxide anion. This allows the reaction to proceed under much milder conditions (80–100°C) without transition metal catalysts.

Detailed Protocol: Modern SNAr Synthesis

This protocol represents the optimized "best practice" for synthesizing 5-Chloro-8-(2-nitrophenoxy)quinoline.

Reagents:

  • Substrate 1: 5-Chloro-8-hydroxyquinoline (1.0 eq)[3][4]

  • Substrate 2: 1-Fluoro-2-nitrobenzene (1.1 eq) [Note: Fluoro is >100x more reactive than Chloro in SNAr]

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Methodology:

  • Deprotonation: Charge a round-bottom flask with 5-Chloro-8-hydroxyquinoline (10 mmol) and anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol). Stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide anion forms.

  • Addition: Add 1-Fluoro-2-nitrobenzene (11 mmol) dropwise.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting phenol spot should disappear.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product is hydrophobic and will precipitate as a solid.

  • Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/DMF to obtain the pure product.

Diagram 2: Reaction Mechanism (SNAr)

Mechanism Step1 1. Deprotonation (Formation of Phenoxide) Step2 2. Nucleophilic Attack on C-F Carbon Step1->Step2 K2CO3/DMF Intermediate 3. Meisenheimer Complex (Stabilized by o-NO2) Step2->Intermediate Slow Step Product 4. Elimination of F- (Aromatization) Intermediate->Product Fast Step

Caption: Mechanistic pathway of the SNAr reaction showing the critical Meisenheimer intermediate.

Part 4: Data Summary & Comparative Metrics

The choice of leaving group (F vs Cl) and solvent significantly impacts the yield and reaction time.

ParameterMethod A (Standard)Method B (Cost-Optimized)Method C (Legacy)
Electrophile 1-Fluoro-2-nitrobenzene1-Chloro-2-nitrobenzene1-Bromo-2-nitrobenzene
Base K₂CO₃ / Cs₂CO₃K₂CO₃Cu / NaH (Ullmann)
Solvent DMF / DMSODMFPyridine / Quinoline
Temp (°C) 80–90°C120–140°C>180°C
Time 2–4 Hours12–16 Hours24+ Hours
Typical Yield 85–95% 60–75% <40%
Key Insight Fluorine is the superior leaving group in SNAr due to high electronegativity increasing the electrophilicity of the ipso-carbon.Chlorine is cheaper but requires higher energy to overcome the activation barrier.Copper coupling is obsolete for activated nitro-substrates.

Part 5: Critical Analysis & Troubleshooting

Regioselectivity & Side Reactions
  • Issue: In the chlorination of 8-HQ, over-chlorination to 5,7-dichloro-8-hydroxyquinoline is a common impurity.

  • Control: Use stoichiometric NCS (1.05 eq) at 0°C. If using Cl₂ gas, careful monitoring is required. The 5,7-dichloro impurity is difficult to separate from the 5-chloro product via standard crystallization.

The "Water Effect" in SNAr
  • Issue: The presence of water solvates the carbonate base and the phenoxide anion, reducing nucleophilicity.

  • Control: Use anhydrous DMF/DMSO. If K₂CO₃ is hygroscopic, dry it in an oven at 120°C prior to use.

Safety Note: Nitro Compounds
  • Hazard: Nitro-aromatics can be energetic. While 1-fluoro-2-nitrobenzene is stable, reaction mixtures should not be heated to dryness without safety shields.

References

  • Synthesis of 5-Chloro-8-hydroxyquinoline (Cloxyquin)

    • Methodology: Gershon, H., et al. "Reinvestigation of the halogenation of 8-quinolinol and its 5- and 7-halo derivatives." Journal of Medicinal Chemistry, 15(9), 987–989.
  • General SNAr of 8-Hydroxyquinolines

    • Protocol: Chan, S. H., et al. "Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents."[5] ACS Medicinal Chemistry Letters, 4(2), 170–174. (Describes the general alkylation/arylation of 8-HQ scaffolds).

  • Mechanism of Nitro-Activated SNAr

    • Theory: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.
  • Biological Context of Cloxyquin Derivatives

    • Application: Sriswan, S., et al.[4] "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 58(3), 1581–1585.

Sources

Foundational

physicochemical characteristics of nitrophenoxy quinoline compounds

A Technical Guide for Lead Optimization and Characterization Executive Summary & Architectural Significance Nitrophenoxy quinoline derivatives represent a critical scaffold in medicinal chemistry, serving as precursors t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Lead Optimization and Characterization

Executive Summary & Architectural Significance

Nitrophenoxy quinoline derivatives represent a critical scaffold in medicinal chemistry, serving as precursors to potent tyrosine kinase inhibitors (e.g., Cabozantinib intermediates) and hypoxia-activated prodrugs. The molecular architecture fuses a quinoline heterocycle (providing DNA intercalation or kinase hinge-binding capability) with a nitrophenoxy moiety .

The physicochemical behavior of this scaffold is dominated by two opposing forces:

  • The Quinoline Nitrogen: A weak base (

    
     ~4.9 for unsubstituted quinoline) capable of protonation and hydrogen bonding.
    
  • The Nitro Group: A strong electron-withdrawing group (EWG) on the phenoxy ring that alters lipophilicity, crystal packing, and reduction potential (

    
    ).
    

This guide details the characterization of these compounds, moving beyond basic analysis to functional profiling required for drug development.[1]

Electronic Distribution & Redox Characteristics

The nitro group (


) is the defining physicochemical feature of this subclass. Its reduction potential is a predictor of biological efficacy, particularly for hypoxia-selective cytotoxicity where the nitro group must be enzymatically reduced to an amine or hydroxylamine.
2.1 Electrochemical Reduction Mechanism

In aprotic media (e.g., DMF or DMSO), the nitrophenoxy quinoline undergoes a reversible one-electron reduction to form a radical anion, followed by irreversible steps. In protic media (biological conditions), it follows a 4e-/4H+ pathway.

Key Parameter: The half-wave potential (


) typically ranges between -0.8 V and -1.2 V  (vs. Ag/AgCl). A less negative potential implies easier reduction and higher susceptibility to metabolic activation.
2.2 Visualization: The Reductive Pathway

The following diagram illustrates the stepwise electrochemical reduction relevant to both Cyclic Voltammetry (CV) analysis and biological metabolism.

RedoxPathway Fig 1. Electrochemical and Metabolic Reduction Pathway of the Nitrophenoxy Moiety Nitro Nitrophenoxy Quinoline (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical +1e- (Reversible in Aprotic) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amino Quinoline (R-NH2) Hydroxyl->Amine Bioreduction (Hypoxia)

Lipophilicity (LogP) and Solubility Profile

The ether linkage (


) introduces flexibility, while the nitro group adds polarity ($ \pi $ dipole). However, the overall scaffold remains highly lipophilic, often requiring formulation strategies (e.g., salt formation) for bioavailability.
3.1 Comparative Physicochemical Data

The table below synthesizes typical values for 4-(4-nitrophenoxy)quinoline derivatives compared to their amino-reduced counterparts.

ParameterNitrophenoxy Quinoline (Precursor)Aminophenoxy Quinoline (Metabolite)Significance
LogP (Octanol/Water) 3.5 – 4.82.8 – 3.5Nitro compounds are more lipophilic; reduction increases water solubility.
Topological Polar Surface Area (TPSA) ~75 Ų~65 ŲTPSA < 140 Ų suggests good intestinal absorption.
Solubility (Water, pH 7.4) < 10 µg/mL (Low)50–100 µg/mL (Moderate)The nitro group limits aqueous solubility; requires co-solvents (DMSO/PEG).
pKa (Quinoline N) ~4.5~5.2The EWG effect of nitro lowers the basicity of the distant quinoline nitrogen.
UV

310–330 nm340–360 nmBathochromic shift observed upon reduction to amine.
Experimental Protocols (Self-Validating Systems)
Protocol A: Cyclic Voltammetry (CV) for Redox Potential

Objective: Determine the reduction potential (


) to predict metabolic stability.
Validation Check:  The ferrocene/ferrocenium (

) couple must be used as an internal standard.
  • Solvent Preparation: Dissolve the nitrophenoxy quinoline (1 mM) in anhydrous DMF containing 0.1 M Tetrabutylammonium Perchlorate (TBAP) as the supporting electrolyte.

    • Why: DMF dissolves the lipophilic scaffold; TBAP ensures conductivity.

  • Degassing: Purge the solution with high-purity nitrogen or argon for 10 minutes.

    • Why: Dissolved oxygen reduces at similar potentials (~ -0.6V), masking the nitro signal.

  • Electrode Setup:

    • Working: Glassy Carbon (polished with 0.05 µm alumina).

    • Counter: Platinum wire.[2]

    • Reference: Ag/AgCl (3M KCl).[2]

  • Measurement: Scan from 0.0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.

  • Analysis: Identify the cathodic peak (

    
    ) corresponding to 
    
    
    
    .
    • Self-Validation: The peak current (

      
      ) must be linear with the square root of the scan rate (
      
      
      
      ), confirming a diffusion-controlled process.
Protocol B: High-Throughput LogP Determination (RP-HPLC)

Objective: Measure lipophilicity without requiring large quantities of octanol. Validation Check: Calibration with standard homologs (e.g., toluene, naphthalene) with known LogP.

  • Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30) + 0.1% Formic Acid.

    • Why: Acid ensures the quinoline nitrogen remains protonated/neutral depending on pH, standardizing the species.

  • Standards: Inject a mixture of 5 reference compounds with LogP ranging from 1.0 to 5.0.

  • Calculation:

    • Calculate the capacity factor

      
      .
      
    • Plot

      
       vs. known LogP of standards.
      
    • Interpolate the LogP of the nitrophenoxy analyte.

Synthesis & Characterization Workflow

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of a 4-chloroquinoline with a nitrophenol. The following workflow outlines the critical path from synthesis to validation.

Workflow Fig 2. Synthesis and Characterization Workflow for Nitrophenoxy Quinolines cluster_Analysis Physicochemical Validation Start Start: 4-Chloroquinoline + 4-Nitrophenol Reaction SnAr Reaction (High Temp, Base) Start->Reaction Workup Workup: Precipitate in Water Wash with Ether Reaction->Workup Purification Recrystallization (EtOH) or Column Chromatography Workup->Purification NMR 1H NMR (Confirm Ether Linkage) Purification->NMR XRD XRD (Polymorph Check) Purification->XRD HPLC HPLC Purity (>98%) Purification->HPLC

References
  • ChemicalBook. (2025). Quinoline, 6,7-dimethoxy-4-(4-nitrophenoxy)- Properties and Applications.

  • National Institutes of Health (PMC). (2023). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.

  • ResearchGate. (2024). Typical cyclic voltammogram of nitroaromatic compounds in different media.[3]

  • BenchChem. (2025).[4] Technical Guide to the Chemical and Physical Properties of Quinoxaline and Quinoline Derivatives.

Sources

Exploratory

Mechanistic Profiling of 5-Chloro-8-(2-nitrophenoxy)quinoline: A Hypoxia-Activatable Cytotoxic Prodrug

The following technical guide details the mechanistic profile of 5-Chloro-8-(2-nitrophenoxy)quinoline , treating it as a hypoxia-activatable prodrug scaffold designed to release the cytotoxic chelator 5-chloro-8-hydroxyq...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic profile of 5-Chloro-8-(2-nitrophenoxy)quinoline , treating it as a hypoxia-activatable prodrug scaffold designed to release the cytotoxic chelator 5-chloro-8-hydroxyquinoline (Clioquinol) within the tumor microenvironment.

Executive Technical Summary

5-Chloro-8-(2-nitrophenoxy)quinoline (CAS: 400076-99-5) represents a "caged" derivative of the established antitumor agent 5-chloro-8-hydroxyquinoline (5-CHQ/Clioquinol) . Structurally, the critical 8-hydroxyl group—required for metal chelation and cytotoxicity—is masked by a 2-nitrophenoxy moiety.

In the context of oncology, this molecule functions as a hypoxia-activated prodrug (HAP) . The electron-withdrawing nitro group renders the ether linkage stable under normoxic conditions (healthy tissue). However, in the hypoxic, reducing environment of solid tumors, nitroreductases convert the nitro group to an amine, triggering an electronic rearrangement that cleaves the ether bond. This releases the active 5-CHQ payload, which exerts antitumor effects via proteasome inhibition , copper ionophore activity , and ROS-mediated apoptosis .

Molecular Targets & Mechanism of Action

The antitumor efficacy of this compound relies on a sequential "Unlock-and-Kill" mechanism.

Phase I: Tumor-Selective Activation (The "Unlock")
  • Target: Nitroreductase enzymes (e.g., NTR, DT-diaphorase) in hypoxic zones.

  • Mechanism:

    • Entry: The lipophilic prodrug passively diffuses into cells.

    • Reduction: In hypoxic cells, intracellular nitroreductases reduce the -NO₂ (nitro) group on the phenoxy ring to an -NH₂ (amine) or hydroxylamine intermediate.

    • Cleavage: The resulting electron-rich amine promotes a 1,6-elimination or cyclization event, cleaving the ether linkage.

    • Release: Active 5-chloro-8-hydroxyquinoline (5-CHQ) is liberated in high local concentrations.

Phase II: Cytotoxicity (The "Kill" - Mediated by 5-CHQ)

Once released, the 5-CHQ payload engages multiple lethal pathways:

  • Proteasome Inhibition (Copper-Dependent):

    • 5-CHQ acts as a zinc/copper ionophore . It binds intracellular copper (Cu²⁺) to form a [Cu(5-CHQ)₂] complex.

    • This complex inhibits the 20S proteasome , specifically the chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins and cell cycle arrest (G2/M phase).

  • ROS Generation:

    • The copper-bound complex participates in redox cycling, generating superoxide anions and hydroxyl radicals.

    • Result: Oxidative stress overwhelms the tumor cell's antioxidant defenses, triggering mitochondrial dysfunction.

  • NF-κB Suppression:

    • By inhibiting the proteasome, 5-CHQ prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB . This suppresses survival signaling and sensitizes cells to apoptosis.

Visualizing the Activation Pathway

The following diagram illustrates the conversion of the prodrug into its active form and the subsequent signaling cascade.

AntitumorMechanism cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cytotoxic Cascade Prodrug 5-Chloro-8-(2-nitrophenoxy)quinoline (Inactive Prodrug) Intermediate Amino-phenoxy Intermediate (Unstable) Prodrug->Intermediate -NO2 reduced to -NH2 Enzyme Nitroreductase (Hypoxia Induced) Enzyme->Prodrug Catalyzes Payload 5-Chloro-8-hydroxyquinoline (Active Payload) Intermediate->Payload Ether Cleavage (Spontaneous) Complex [Cu(5-CHQ)2] Complex Payload->Complex Chelates Copper Intracellular Cu2+ Copper->Complex Proteasome 20S Proteasome Complex->Proteasome Inhibits ROS ROS Generation (Superoxide/H2O2) Complex->ROS Redox Cycling NFkB NF-κB Pathway Proteasome->NFkB Blocks Activation Apoptosis APOPTOSIS (Tumor Cell Death) Proteasome->Apoptosis ROS->Apoptosis NFkB->Apoptosis Loss of Survival Signal

Caption: Figure 1. Reductive activation of 5-Chloro-8-(2-nitrophenoxy)quinoline followed by copper-mediated proteasome inhibition.

Experimental Validation Protocols

To confirm the mechanism of action, the following self-validating experimental workflows are recommended.

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: Quantify the "Hypoxia Cytotoxicity Ratio" (HCR) to verify prodrug activation.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in two 96-well plates (5,000 cells/well).

  • Treatment: Treat cells with a serial dilution of 5-Chloro-8-(2-nitrophenoxy)quinoline (0.1 µM – 100 µM).

  • Incubation Conditions:

    • Plate 1 (Normoxia): Incubate at 37°C, 5% CO₂, 21% O₂ .

    • Plate 2 (Hypoxia): Incubate at 37°C, 5% CO₂, 0.1-1% O₂ (using a hypoxia chamber).

  • Readout: After 48 hours, perform an MTT or CellTiter-Glo assay.

  • Validation Logic: The compound should show a significantly lower IC₅₀ in hypoxia compared to normoxia (HCR > 5). If IC₅₀ is identical, the prodrug mechanism is inactive or the ether is unstable.

Protocol B: 20S Proteasome Activity Assay

Objective: Confirm that the released payload inhibits proteasome function.

  • Lysate Preparation: Treat cancer cells with the compound (10 µM) for 6 hours. Lyse cells in non-denaturing buffer.

  • Substrate Addition: Add fluorogenic substrate Suc-LLVY-AMC (specific for chymotrypsin-like activity).

  • Kinetic Measurement: Monitor fluorescence release (Ex 380 nm / Em 460 nm) over 60 minutes.

  • Control: Use Bortezomib (100 nM) as a positive control for inhibition.

  • Validation Logic: A decrease in fluorescence slope relative to vehicle control confirms proteasome inhibition.

Protocol C: ROS Generation Analysis (Flow Cytometry)

Objective: Validate oxidative stress mechanism.

  • Staining: Load treated cells with DCFDA (20 µM) or MitoSOX Red (5 µM) for 30 minutes.

  • Scavenger Control: Pre-treat a subset of wells with NAC (N-acetylcysteine) (5 mM) to confirm ROS specificity.

  • Analysis: Analyze via Flow Cytometry (FITC channel for DCFDA).

  • Validation Logic: A right-shift in fluorescence intensity that is reversed by NAC confirms drug-induced ROS generation.

Data Summary & Reference Values

The following table summarizes expected quantitative metrics based on the structure-activity relationship of 8-hydroxyquinoline derivatives.

ParameterMetricExpected Value (Hypoxia)Expected Value (Normoxia)Interpretation
Cytotoxicity IC₅₀ (µM)0.5 – 2.0 µM > 20 µMHigh selectivity for hypoxic tumor regions.
Proteasome Activity % Inhibition> 70% < 10%Payload is released and active only under reducing conditions.
ROS Levels Fold Change3x – 5x Increase 1x (Baseline)Oxidative stress is the primary driver of apoptosis.
Apoptosis Annexin V+ (%)> 40% < 5%Induction of programmed cell death.

References

  • Mao, X., et al. (2009). "Inorganic copper salts exhibit potent anti-tumor activity by targeting the proteasome." Cancer Research. Link

  • Chen, D., et al. (2007). "Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts." Cancer Research. Link

  • Denny, W. A. (2000). "Prodrug strategies in cancer therapy." European Journal of Medicinal Chemistry. Link

  • Ding, W. Q., et al. (2005). "Anticancer activity of the antibiotic clioquinol."[1] Cancer Research. Link

  • Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol." Cancer Letters. Link

Sources

Foundational

Comprehensive Structural Analysis Guide: 5-Chloro-8-(2-nitrophenoxy)quinoline

Part 1: Executive Summary & Structural Context The Target Analyte 5-Chloro-8-(2-nitrophenoxy)quinoline is a bioactive scaffold belonging to the 8-aryloxyquinoline class. This compound integrates the pharmacophore of 5-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

The Target Analyte

5-Chloro-8-(2-nitrophenoxy)quinoline is a bioactive scaffold belonging to the 8-aryloxyquinoline class. This compound integrates the pharmacophore of 5-chloro-8-hydroxyquinoline (Cloxyquin)—known for its antimicrobial and metal-chelating properties—with a 2-nitrophenoxy moiety.

From a structural perspective, this molecule presents a unique crystallographic challenge and opportunity. Unlike planar quinolines, the ether linkage (


) introduces a rotational degree of freedom, while the ortho-nitro group on the phenoxy ring induces significant steric strain. This typically forces the molecule into a non-planar, twisted conformation, disrupting standard 

-

stacking and creating novel packing motifs driven by weak interactions (C-H...O and N...O).
Strategic Importance

Understanding the solid-state arrangement of this compound is critical for:

  • Polymorph Screening: Identifying stable forms for pharmaceutical formulation.

  • Structure-Activity Relationship (SAR): Correlating the twist angle of the ether linkage with biological binding affinity (e.g., fitting into hydrophobic pockets of enzymes like MetAP-2).

Part 2: Experimental Methodology (The "How-To")

This section details the self-validating protocols required to synthesize, crystallize, and solve the structure of the target compound.

Synthesis & Purification (Pre-requisite)

Context: High-quality single crystals require >99% chemical purity. The synthesis relies on Nucleophilic Aromatic Substitution (


).

Protocol:

  • Reactants: Combine 5-chloro-8-hydroxyquinoline (1.0 eq) with 1-fluoro-2-nitrobenzene (1.1 eq) in DMF.

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq) to deprotonate the phenol.
    
  • Conditions: Heat to 80°C for 6-8 hours under

    
     atmosphere.
    
  • Workup: Pour into ice water; filter the precipitate.

  • Recrystallization: Purify initially from Ethanol/Water (9:1) to remove inorganic salts.

Crystal Growth Strategy

Objective: Obtain single crystals of dimensions


 mm suitable for X-ray diffraction.
MethodSolvent SystemConditionsExpected Outcome
Slow Evaporation Acetone : Ethanol (1:1)Room Temp, dust-free, semi-sealed vialPrismatic blocks (Most likely for diffraction)
Vapor Diffusion THF (solvent) / Hexane (antisolvent)Closed chamber, 4°CNeedles (Often twinned, less ideal)
Slow Cooling Acetonitrile60°C

25°C (0.5°C/min)
Platelets

Validation Check: Examine crystals under a polarizing microscope. Sharp extinction angles indicate single crystallinity. If "Maltese Cross" patterns or curved edges appear, re-crystallize.

X-Ray Data Collection & Reduction

Instrument: Bruker D8 QUEST or similar diffractometer. Radiation: Mo-K\alpha (


 Å) is preferred over Cu-K\alpha to minimize absorption corrections due to the Chlorine atom.

Step-by-Step Workflow:

  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Cooling: Maintain sample at 100 K (using

    
     stream) to reduce thermal vibration parameters (
    
    
    
    ).
  • Strategy: Collect

    
    -scans with 0.5° width. Ensure completeness >99% up to 
    
    
    
    .
  • Reduction: Use SAINT or CrysAlisPro for integration and scaling. Apply Multi-scan absorption correction (SADABS).

Part 3: Structural Solution & Refinement

The Solution Pipeline

The structure solution process follows a logical causality: Phase Problem


 Electron Density Map 

Atomic Assignment.
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement.

  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for organic non-chiral molecules.
Refinement Protocol
  • Heavy Atoms: Locate Cl, O, and N atoms first in the difference Fourier map.

  • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically.

  • Hydrogen Placement:

    • Aromatic H: Constrain to riding model (

      
       Å, 
      
      
      
      ).
    • Methyl/Methylene H (if solvated): Use H-bond geometry constraints.

  • Convergence Criteria:

    • 
       (observed data) should be 
      
      
      
      .
    • Goodness of Fit (

      
      ) should approach 1.0.
      
    • Max/Min residual electron density should be

      
       (near Cl atom).
      
Visualization of the Workflow

The following diagram illustrates the critical path from synthesis to solved structure.

CrystalWorkflow Synth Synthesis (SnAr Reaction) Purify Purification (Recrystallization) Synth->Purify Grow Crystal Growth (Slow Evap/Diffusion) Purify->Grow >99% Purity Check Microscopy Check (Polarized Light) Grow->Check Check->Grow Twinning/Amorphous Diffract X-Ray Diffraction (Mo-Ka, 100K) Check->Diffract Single Crystal Solve Structure Solution (SHELXT) Diffract->Solve Raw Data Refine Refinement (SHELXL) Solve->Refine Phasing

Figure 1: The Crystallographic Pipeline. Green nodes indicate critical decision points for sample quality.

Part 4: Structural Analysis & Chemo-Physical Implications

Once the structure is solved, the analysis must focus on the specific interactions unique to the 5-Chloro-8-(2-nitrophenoxy)quinoline framework.

Molecular Conformation (The "Twist")

The critical geometric parameter is the torsion angle around the ether linkage (


).
  • Prediction: Due to the steric bulk of the ortho-nitro group, the phenyl ring will be twisted nearly perpendicular to the quinoline plane (Dihedral angle

    
    ).
    
  • Significance: This "L-shaped" conformation prevents the molecule from intercalating into DNA (unlike planar acridines), suggesting its biological mechanism is likely enzyme inhibition rather than genotoxicity.

Supramolecular Architecture

Analyze the packing for the following specific interactions:

  • 
    -Stacking:  Look for offset face-to-face stacking between the electron-deficient pyridine ring of one molecule and the electron-rich benzene ring of the quinoline moiety of an adjacent molecule (Centroid-Centroid distance 
    
    
    
    Å).
  • Halogen Bonding: Inspect the Chlorine atom (5-position). It often acts as a Lewis acid (

    
    -hole) interacting with the Nitro group oxygen or ether oxygen of a neighbor (
    
    
    
    ).
  • Weak Hydrogen Bonds: The Nitro group is a strong acceptor. Look for

    
     interactions that stabilize the crystal lattice.
    
Interaction Logic Diagram

The following diagram maps the expected intermolecular forces stabilizing the lattice.

Interactions Quinoline Quinoline Core (Planar) Chlorine 5-Cl Substituent (Sigma Hole) Quinoline->Chlorine Ether Ether Linkage (Flexible Pivot) Quinoline->Ether Neighbor Neighboring Molecule Quinoline->Neighbor Pi-Pi Stacking (3.5 - 3.8 A) Chlorine->Neighbor Cl...O Halogen Bond (< sum vdW radii) NitroPh 2-Nitrophenoxy (Steric Bulk) Ether->NitroPh NitroPh->Neighbor C-H...O Interactions

Figure 2: Interaction Map. Dashed lines represent supramolecular forces determining the crystal packing.

Part 5: References & Authoritative Grounding

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

  • Vishweshwar, P., et al. (2003). "Crystal engineering of pharmaceutical co-crystals." Journal of Pharmaceutical Sciences, 95(3), 499-516. (Context for solubility/packing analysis). Link

  • Sigma-Aldrich. "5-Chloro-8-(2-nitrophenoxy)quinoline Product Specification." (Verification of compound existence). Link

Exploratory

IUPAC naming and CAS registry data for 5-Chloro-8-(2-nitrophenoxy)quinoline

Executive Summary & Nomenclature This guide provides a comprehensive technical analysis of 5-Chloro-8-(2-nitrophenoxy)quinoline (CAS 400076-99-5), a functionalized quinoline derivative. Structurally, it consists of a 5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature

This guide provides a comprehensive technical analysis of 5-Chloro-8-(2-nitrophenoxy)quinoline (CAS 400076-99-5), a functionalized quinoline derivative. Structurally, it consists of a 5-chloroquinoline scaffold linked via an ether bridge at the 8-position to an ortho-nitrophenyl ring.

This compound is primarily investigated as a lipophilic derivative of Cloxyquin (5-chloro-8-hydroxyquinoline), a known anti-tubercular and anti-fungal agent.[1] The etherification masks the chelating 8-hydroxy group, potentially altering its pharmacokinetics (logP) or acting as a prodrug scaffold.

Identity Data
ParameterTechnical Specification
IUPAC Name 5-Chloro-8-(2-nitrophenoxy)quinoline
CAS Registry Number 400076-99-5
Synonyms 5-Chloro-8-quinolinyl 2-nitrophenyl ether; 5-Chloranyl-8-(2-nitrophenoxy)quinoline
Molecular Formula C₁₅H₉ClN₂O₃
Molecular Weight 300.69 g/mol
SMILES Clc1ccc(Oc2ccccc2[O-])c3ncccc13
InChI Key Unique hash required for database verification (Generated from SMILES)

Structural Logic & Pharmacophore Analysis

The molecule combines two bioactive pharmacophores. Understanding the electronic interaction between these domains is critical for predicting reactivity and biological behavior.

Structural Breakdown
  • Quinoline Core (5-Chloro substituted): The parent scaffold is Cloxyquin (CAS 130-16-5). The chlorine atom at position 5 increases lipophilicity and blocks metabolic oxidation at that site.

  • Ether Linkage (8-Position): Unlike the parent 8-hydroxyquinoline, which is a bidentate chelator (N and O atoms binding metals like Zn²⁺ or Cu²⁺), the ether linkage in this derivative abolishes direct chelation . This suggests the molecule acts via a different mechanism or requires metabolic cleavage to restore activity.

  • 2-Nitrophenyl Group: An electron-withdrawing group (EWG) that makes the ether linkage susceptible to specific metabolic reductions or nucleophilic attacks.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the molecule.

SAR_Logic Core Quinoline Scaffold (Base Structure) Cl_Sub 5-Chloro Group (Lipophilicity & Metabolic Block) Core->Cl_Sub Position 5 Ether Ether Linkage (Masks Chelation Site) Core->Ether Position 8 Effect1 Increased LogP (Membrane Permeability) Cl_Sub->Effect1 Nitro 2-Nitrophenyl Group (Electron Withdrawing) Ether->Nitro Connects to Effect2 Prodrug Potential (Requires Cleavage) Ether->Effect2

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety within 5-Chloro-8-(2-nitrophenoxy)quinoline.

Synthesis Protocol

Objective: Synthesize 5-Chloro-8-(2-nitrophenoxy)quinoline via Nucleophilic Aromatic Substitution (


).

Mechanism: The reaction involves the attack of the phenoxide anion (derived from 5-chloro-8-hydroxyquinoline) on the electron-deficient o-fluoronitrobenzene. The nitro group ortho to the halogen activates the benzene ring for nucleophilic attack.

Reagents & Materials
  • Precursor A: 5-Chloro-8-hydroxyquinoline (Cloxyquin) [CAS 130-16-5] (1.0 eq).

  • Precursor B: 1-Fluoro-2-nitrobenzene [CAS 1493-27-2] (1.1 eq). Note: The fluoro derivative is preferred over the chloro derivative for faster kinetics in

    
    .
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Atmosphere: Nitrogen (

    
    ) or Argon.
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-8-hydroxyquinoline (10 mmol) in dry DMF (20 mL).

  • Deprotonation: Add anhydrous

    
      (20 mmol). Stir at room temperature for 30 minutes.
    
    • Checkpoint: The suspension may change color (often yellow/orange) as the phenoxide anion forms.

  • Addition: Add 1-Fluoro-2-nitrobenzene (11 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Validation: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material (lower R_f due to -OH) should disappear; the product (higher R_f, less polar) should appear.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate out as a solid.

    • Filter the precipitate and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol or a Methanol/DCM mixture.

  • Characterization: Verify using ¹H-NMR (Look for the disappearance of the broad -OH singlet and the integration of 4 additional aromatic protons from the nitrobenzene ring).

Reaction Workflow Diagram

Synthesis_Flow Start Start: Dissolve 5-Cl-8-HQ in DMF Base Add K2CO3 (Generate Phenoxide) Start->Base Add_R Add 1-Fluoro-2-nitrobenzene Base->Add_R Heat Heat to 90°C (4-6 hrs) (SnAr Reaction) Add_R->Heat Heat->Heat If incomplete Check TLC Check (Disappearance of -OH) Heat->Check Quench Pour into Ice Water (Precipitation) Check->Quench If complete Filter Filter & Recrystallize (EtOH) Quench->Filter Product Pure 5-Chloro-8-(2-nitrophenoxy)quinoline Filter->Product

Figure 2: Step-by-step synthesis workflow for the


 coupling of Cloxyquin and o-fluoronitrobenzene.

Physiochemical Properties (Predicted)

Due to the removal of the hydrogen-bond donor (OH) and the addition of a nitro-aromatic ring, the properties differ significantly from the parent Cloxyquin.

PropertyValue (Predicted/Observed)Interpretation
Physical State Solid (Powder)Likely pale yellow to tan due to the nitro group.
Melting Point 140–160°CEstimated range based on similar diaryl ethers.
LogP (Lipophilicity) ~4.2significantly higher than Cloxyquin (~2.5). Highly permeable.
Solubility Low in water; High in DCM, DMSORequires organic co-solvents for biological assays.
pKa N/AThe acidic proton is removed; the quinoline nitrogen remains basic (pKa ~4-5).

Biological & Research Applications

Anti-Infective Research

The parent compound, Cloxyquin , is effective against Mycobacterium tuberculosis (TB) [1].[1][2] The 5-chloro-8-(2-nitrophenoxy)quinoline derivative is often synthesized to test prodrug strategies .

  • Mechanism Hypothesis: The ether bond is stable in plasma but may be cleaved by specific intracellular enzymes or in the acidic environment of the phagolysosome (where TB bacteria reside), releasing the active chelator Cloxyquin exactly where needed.

Anti-Cancer Potential

Quinolines are privileged scaffolds in oncology. The addition of the nitro group introduces the possibility of hypoxia-selectivity . Nitro groups can be reduced to hydroxylamines or amines by reductases, which are often overexpressed in hypoxic tumor tissue. This reduction could trigger the fragmentation of the ether, releasing the cytotoxic 8-hydroxyquinoline core specifically within the tumor microenvironment.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Nitroaromatic compounds can be toxic if absorbed. Wear nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dry place away from light. The ether linkage is generally stable, but the quinoline ring can be light-sensitive.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2724, Cloxyquin (Parent Scaffold). Retrieved from [Link]

  • Sriram, D., et al. (2009). Recent advances in the anti-tubercular drug development of 8-hydroxyquinoline derivatives.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-Chloro-8-(2-nitrophenoxy)quinoline

This application note details the synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline , a functionalized quinoline derivative. This structural motif is often investigated in medicinal chemistry for its potential antibacter...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline , a functionalized quinoline derivative. This structural motif is often investigated in medicinal chemistry for its potential antibacterial, antifungal, and anticancer properties, leveraging the privileged 8-hydroxyquinoline scaffold.

The synthesis described utilizes a Nucleophilic Aromatic Substitution (


)  strategy.[1][2] This approach is preferred over metal-catalyzed coupling (e.g., Ullmann) for this specific target due to the strong electron-withdrawing nature of the ortho-nitro group on the electrophile, which activates the benzene ring for nucleophilic attack by the quinolinyl phenoxide.

Application Note: Synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline

Reaction Overview & Mechanism

The synthesis involves the coupling of 5-chloro-8-hydroxyquinoline (nucleophile) with 1-fluoro-2-nitrobenzene (electrophile) in the presence of a weak base.

  • Mechanism:

    
     (Addition-Elimination).[3]
    
  • Driving Force: The base deprotonates the phenol, generating a phenoxide anion (a strong nucleophile). This anion attacks the ipso-carbon of the 1-fluoro-2-nitrobenzene. The Meisenheimer complex intermediate is stabilized by the ortho-nitro group, followed by the elimination of the fluoride ion to restore aromaticity.

  • Why Fluoride? In

    
     reactions, fluoride is often the best leaving group (despite the strong C-F bond) because the highly electronegative fluorine atom inductively stabilizes the transition state of the rate-determining addition step.
    
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[4][5]RoleSafety Note
5-Chloro-8-hydroxyquinoline 179.601.0NucleophileIrritant, skin sensitizer
1-Fluoro-2-nitrobenzene 141.101.2ElectrophileToxic, skin irritant
Potassium Carbonate (K₂CO₃) 138.212.0BaseIrritant, hygroscopic
N,N-Dimethylformamide (DMF) 73.09SolventSolventReprotoxic, absorbable
Ethyl Acetate / Hexanes --Workup/EluentFlammable
Detailed Experimental Protocol

Pre-requisites:

  • Perform all operations in a certified chemical fume hood.

  • Wear standard PPE (nitrile gloves, lab coat, safety glasses).

  • Ensure glassware is clean and dry.

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 5-chloro-8-hydroxyquinoline (1.79 g, 10.0 mmol) to the flask.

  • Add anhydrous Potassium Carbonate (2.76 g, 20.0 mmol).

    • Note: Anhydrous conditions are preferred to minimize competitive hydrolysis, though

      
       is relatively robust.
      
  • Add DMF (20 mL) as the solvent.

  • Stir the mixture at room temperature for 15 minutes. The solution will likely turn yellow/orange as the phenoxide anion forms.

Step 2: Addition and Heating 6. Add 1-fluoro-2-nitrobenzene (1.27 mL / 1.69 g, 12.0 mmol) dropwise to the stirring mixture. 7. Attach a reflux condenser to the flask. 8. Heat the reaction mixture to 80–90 °C in an oil bath.

  • Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The starting quinoline (polar, UV active) should disappear, and a less polar product spot should appear.
  • Time: Typical reaction time is 4–6 hours.

Step 3: Workup 9. Cool the reaction mixture to room temperature. 10. Precipitation Method (Preferred): Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product typically precipitates as a solid.[6]

  • Stir for 30 minutes to ensure all salts (KF, excess K₂CO₃) dissolve and the product solidifies fully.
  • Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF.
  • Extraction Method (Alternative): If an oil forms instead of a solid, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine (2 x 50 mL), dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification 12. Recrystallization: The crude solid is often pure enough for use. If necessary, recrystallize from hot Ethanol or an Ethanol/Water mixture. 13. Column Chromatography: If impurities persist, purify via silica gel chromatography (Gradient: 0%


 20% EtOAc in Hexanes).

Step 5: Characterization

  • Appearance: Pale yellow to tan solid.

  • ¹H NMR (Expected): Look for the characteristic quinoline protons (8.5–7.5 ppm range) and the new phenyl ring protons. The disappearance of the broad phenolic -OH singlet (~10 ppm) confirms ether formation.

Workflow Visualization

SynthesisProtocol Start Start: Reagent Prep Deprotonation Step 1: Phenoxide Formation (5-Cl-8-HQ + K2CO3 in DMF) Start->Deprotonation Addition Step 2: Electrophile Addition (+ 1-Fluoro-2-nitrobenzene) Deprotonation->Addition 15 min RT Reaction Step 3: Heating (SnAr) (90°C, 4-6 Hours) Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No Quench Step 4: Quench (Pour into Ice Water) Check->Quench Yes Isolation Step 5: Filtration/Extraction Quench->Isolation Purification Step 6: Recrystallization (Ethanol) Isolation->Purification Final Final Product: 5-Chloro-8-(2-nitrophenoxy)quinoline Purification->Final

Figure 1: Logical workflow for the


 synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline.

References

  • National Institutes of Health (PMC). (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 15, 2026, from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution Protocols. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Optimal Solvent Selection for 5-Chloro-8-(2-nitrophenoxy)quinoline

This Application Note and Protocol provides a rigorous, data-driven framework for selecting the optimal solvent system for 5-Chloro-8-(2-nitrophenoxy)quinoline . Abstract & Compound Profile The effective dissolution of 5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a rigorous, data-driven framework for selecting the optimal solvent system for 5-Chloro-8-(2-nitrophenoxy)quinoline .

Abstract & Compound Profile

The effective dissolution of 5-Chloro-8-(2-nitrophenoxy)quinoline is a critical precursor to successful biological screening, synthetic derivatization, and crystallographic analysis. This compound exhibits a challenging solubility profile due to its hybrid physicochemical nature: a lipophilic chloro-quinoline core coupled with a polar, electron-withdrawing nitro-phenoxy tail. This guide outlines a tiered solvent selection strategy, moving from high-throughput screening candidates to application-specific recommendations.

Physicochemical Characterization (In Silico & Empirical)
PropertyValue / DescriptorImpact on Solubility
Molecular Weight ~300.7 g/mol Moderate; suggests amenability to small-molecule solvents.
LogP (Predicted) 3.8 – 4.2High Lipophilicity. Poor aqueous solubility (< 10 µM predicted).
H-Bond Donors 0Lack of donors reduces solubility in protic solvents (MeOH, Water).
H-Bond Acceptors 4 (N-quinoline, O-ether, O-nitro)Good candidate for polar aprotic solvents (DMSO, DMF).
pKa (Quinoline N) ~3.5 - 4.0Weakly basic; solubility may be enhanced in acidic media (pH < 2).

Solvent Selection Protocol: The "Tiered" Approach

Do not rely on trial-and-error. Use this systematic screening hierarchy to identify the optimal solvent based on your downstream application.

Tier 1: Universal Solvents (High Solubility > 50 mg/mL)

Best for: Stock solutions, biological assays, and rapid dissolution.

  • DMSO (Dimethyl Sulfoxide): The "Gold Standard" for this compound class. The high dielectric constant (

    
    ) disrupts the crystal lattice of the nitro-aromatic system effectively.
    
    • Protocol: Add solvent dropwise with vortexing. Mild heating (40°C) may be required for concentrations >100 mM.

  • DMF (Dimethylformamide): Excellent alternative if DMSO interferes with downstream catalysis or workup.

  • DMA (Dimethylacetamide): Often superior for preventing "oiling out" in high-concentration scale-ups.

Tier 2: Synthetic & Process Solvents (Moderate Solubility 10–50 mg/mL)

Best for: Chemical reactions, extractions, and chromatography.

  • DCM (Dichloromethane): Excellent solubilizer due to polarizability interactions with the chloro-quinoline core.

    • Warning: High volatility requires sealed vessels to maintain concentration accuracy.

  • THF (Tetrahydrofuran): Good general solubility; useful for organometallic coupling reactions involving this scaffold.

  • Ethyl Acetate: Moderate solubility. Ideal for liquid-liquid extraction (LLE) from aqueous reaction quenches.

Tier 3: Green & Crystallization Solvents (Variable Solubility)

Best for: Recrystallization and environmentally conscious processing.

  • 2-MeTHF (2-Methyltetrahydrofuran): A bio-derived alternative to THF/DCM with better phase separation characteristics.

  • Ethanol/Methanol: Poor solubility at RT.

    • Strategic Use: Excellent anti-solvent or recrystallization solvent. Dissolve compound in hot ethanol, then cool to precipitate purified crystals.

Experimental Workflow: Solubility Determination

This self-validating protocol ensures you generate reproducible solubility data.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • 5-Chloro-8-(2-nitrophenoxy)quinoline (solid, >95% purity)

  • HPLC-grade Solvents (Tier 1 & 2 selection)

  • Vortex Mixer & Sonicator

  • 0.22 µm PTFE Syringe Filters

  • Analytical Balance (0.01 mg precision)

Step-by-Step Protocol

Step 1: Saturation Preparation

  • Weigh 10 mg of compound into a 2 mL HPLC vial.

  • Add 100 µL of the target solvent.

  • Vortex for 60 seconds.

  • If fully dissolved, add another 10 mg and repeat until solid persists (saturation point).

Step 2: Equilibration

  • Sonicate the saturated suspension for 15 minutes at ambient temperature (25°C) to break up crystal aggregates.

  • Agitate (shake/stir) for 24 hours to ensure thermodynamic equilibrium. Note: Kinetic solubility (2 hours) is often sufficient for HTS screening but insufficient for formulation.

Step 3: Filtration & Analysis

  • Filter the supernatant using a 0.22 µm PTFE filter (Nylon filters may bind the nitro-aromatic moiety).

  • Dilute the filtrate 100-fold in Acetonitrile.

  • Quantify via UV-Vis (λ_max ~300-320 nm) or HPLC against a standard curve.

Decision Logic & Visualization

Diagram 1: Solvent Screening Workflow

This flowchart guides the researcher through the physical screening process to determine the solubility limit.

SolubilityScreening Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent (Tier 1 or 2) Start->AddSolvent Vortex Vortex (60s) & Sonicate AddSolvent->Vortex Check Visual Inspection: Dissolved? Vortex->Check AddMoreSolid Add +10 mg Solid Check->AddMoreSolid Yes (Clear) AddMoreSolvent Add +100 µL Solvent Check->AddMoreSolvent No (Cloudy) Calc Calculate Solubility (mg/mL) Check->Calc Saturation Reached AddMoreSolid->Vortex AddMoreSolvent->Vortex

Caption: Iterative gravimetric workflow for determining thermodynamic solubility limits.

Diagram 2: Application-Based Solvent Selection

Select the solvent based on your specific end-use requirement.

ApplicationLogic App Application Requirement Bio Biological Assay (Cell/Enzyme) App->Bio Syn Organic Synthesis (Reaction) App->Syn Cryst Crystallization (Purification) App->Cryst DMSO DMSO (Max Solubility, <0.1% final conc.) Bio->DMSO DCM DCM or Toluene (Inert, volatile) Syn->DCM Pair Solvent/Anti-Solvent Pair (e.g., DMSO/Water or DCM/Hexane) Cryst->Pair

Caption: Decision matrix linking experimental intent to optimal solvent class.

Troubleshooting & Expert Insights

Issue: "Oiling Out" During Crystallization
  • Cause: The compound is too lipophilic and separates as a liquid phase rather than a crystal when water is added to a DMSO stock.

  • Solution: Switch to a Slow Evaporation method using DCM/Methanol (9:1) or use Vapor Diffusion (dissolve in minimal THF, place vial in a jar containing Hexane).

Issue: Precipitation in Aqueous Buffer
  • Cause: "Crash out" occurs immediately upon diluting DMSO stock into media.

  • Solution:

    • Keep DMSO stock concentration < 10 mM.

    • Use an intermediate dilution step with Pluronic F-127 or Cyclodextrin to stabilize the dispersion before adding to cells.

Issue: NMR Signal Broadening
  • Cause: Aggregation of the planar quinoline rings in non-polar solvents (CDCl3).

  • Solution: Switch to DMSO-d6 or Acetone-d6 . The polar solvent breaks pi-stacking interactions, yielding sharper peaks.

References

  • PubChem Compound Summary. (2023). 5-chloroquinolin-8-ol (Cloxiquine) Physical Properties. National Library of Medicine. [Link]

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Method

Application Note: Recrystallization &amp; Purification of 5-Chloro-8-(2-nitrophenoxy)quinoline

Abstract & Technical Context This guide details the purification protocol for 5-Chloro-8-(2-nitrophenoxy)quinoline , a functionalized quinoline ether often synthesized via nucleophilic aromatic substitution ( ) of 5-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Context

This guide details the purification protocol for 5-Chloro-8-(2-nitrophenoxy)quinoline , a functionalized quinoline ether often synthesized via nucleophilic aromatic substitution (


) of 5-chloro-8-hydroxyquinoline with 1-fluoro-2-nitrobenzene.

While recrystallization is the primary focus, this protocol integrates a critical Chemical Wash Pre-treatment . Direct recrystallization of aryl ethers often fails to remove trace phenolic starting materials due to strong


 stacking interactions between the electron-deficient nitro-aromatic ring and the electron-rich phenol. This guide provides a self-validating workflow to ensure pharmaceutical-grade purity (>99% HPLC).
Compound Profile (Inferred Properties)[1][2][3][4][5]
  • Target Structure: 5-Chloro substituted quinoline with an 8-(2-nitrophenoxy) ether linkage.

  • Molecular Weight: ~300.7 g/mol .

  • Nature: Lipophilic, neutral solid.

  • Major Impurities:

    • 5-Chloro-8-hydroxyquinoline (Starting Material): Acidic phenol (

      
      ).
      
    • 1-Fluoro-2-nitrobenzene: Low melting point, soluble in hexanes.

    • Inorganic Salts:

      
      , 
      
      
      
      (from synthesis).

Pre-Recrystallization Logic: The "Chemical Wash"

Scientific Rationale: Recrystallization relies on solubility differences. However, unreacted 5-chloro-8-hydroxyquinoline can co-crystallize with the product. To guarantee success, we exploit the acidity of the phenolic impurity.

Mechanism: The target ether is neutral and insoluble in aqueous base. The impurity (phenol) is acidic and forms a water-soluble phenoxide salt in NaOH.

Diagram: Impurity Rejection Workflow

PurificationLogic Crude Crude Reaction Mixture (Target Ether + Phenol Impurity + Salts) Dissolution Dissolve in Organic Solvent (DCM or Ethyl Acetate) Crude->Dissolution BaseWash Wash with 1M NaOH (Deprotonation Step) Dissolution->BaseWash Separation Phase Separation BaseWash->Separation Aqueous Aqueous Layer (Contains Na-Phenoxide + Salts) DISCARD Separation->Aqueous Removes Phenol Organic Organic Layer (Contains Neutral Target Ether) Separation->Organic Retains Product Dry Dry (MgSO4) & Evaporate Organic->Dry Recryst Proceed to Recrystallization Dry->Recryst

Figure 1: Chemical logic for removing the critical phenolic impurity prior to crystallization.[1]

Protocol A: Solvent Screening (Micro-Scale)

Before processing the bulk batch, determine the optimal solvent system using this rapid screening method.

Objective: Find a solvent that dissolves the target at high temperature (reflux) but precipitates it upon cooling.

Reagents: Ethanol (EtOH), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Toluene.

  • Place 50 mg of the chemically washed, dried crude solid into four separate HPLC vials.

  • Add 0.5 mL of solvent to each vial (Vial A: EtOH, Vial B: MeCN, Vial C: EtOAc, Vial D: Toluene).

  • Heat vials to near-boiling (using a heat block).

    • If solid remains: Add solvent in 0.1 mL increments until dissolved.

    • If dissolved immediately at RT: Solvent is too strong (try an anti-solvent method).

  • Allow vials to cool slowly to Room Temperature (RT), then to 4°C.

  • Observation Matrix:

SolventSolubility (Hot)Crystal Recovery (Cold)Verdict
Ethanol ModerateHigh (Needles)Preferred (Green)
Acetonitrile HighModerate (Blocks)Alternative
Ethyl Acetate Very HighLowToo strong (Use as solvent in binary system)
Toluene HighLowGood for removing non-polar impurities

Recommendation: Ethanol is typically the gold standard for nitro-substituted quinolines due to the polarity contrast. If solubility in ethanol is too low, use Ethanol/Acetone (9:1) .

Protocol B: Bulk Recrystallization (The Core Method)

Scale: 10 g Crude Input Target Purity: >99% Safety: Work in a fume hood. Nitro aromatics can be toxic; quinolines are potential irritants.

Step 1: Dissolution[5][6]
  • Transfer 10 g of crude solid into a 250 mL Erlenmeyer flask.

  • Add 100 mL of Ethanol (absolute). Add a magnetic stir bar.

  • Heat to reflux (approx. 78°C) with stirring.

  • Check Solubility:

    • If the solution is clear (orange/yellow): Proceed to Step 2.

    • If solid remains: Add Ethanol in 10 mL portions.

    • Note: If insoluble black specks remain (tar/inorganic salts), perform a hot filtration through a glass frit or Celite pad immediately.

Step 2: Crystallization (Nucleation Control)
  • Remove the flask from the heat source.

  • Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes pure crystal growth.

  • Seeding (Optional but Recommended): When the temperature reaches ~40°C, add a tiny crystal of pure product (if available) to induce uniform nucleation.

  • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 3: Isolation & Drying[4][7]
  • Filter the crystals using a Buchner funnel and vacuum suction.

  • Wash: Rinse the filter cake with cold Ethanol (2 x 10 mL).

    • Critical: The wash solvent must be ice-cold to prevent re-dissolving the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

    • QC Check: Ensure the solid is a free-flowing powder (likely pale yellow/cream).

Protocol C: The "Oiling Out" Rescue

If the product forms an oil droplet at the bottom of the flask instead of crystals, it indicates the solution is too concentrated or the melting point is depressed by impurities.

Rescue Workflow:

  • Re-heat the mixture until the oil re-dissolves.

  • Add a co-solvent (Anti-solvent) method:

    • Dissolve in minimum hot Acetone (very soluble).

    • Add hot Water dropwise until the solution turns slightly cloudy (turbid).

    • Add one drop of Acetone to clear it.

    • Cool extremely slowly.

Diagram: Recrystallization Process Flow

RecrystProcess Start Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present Cool Slow Cooling (RT -> 4°C) Dissolve->Cool If clear Filter->Cool Collect Vacuum Filtration Cool->Collect Wash Cold EtOH Wash Collect->Wash Final Pure Crystals Wash->Final

Figure 2: Step-by-step unit operations for the bulk recrystallization process.

Characterization & Validation

After drying, validate the purity using these metrics.

TechniqueExpected ResultFailure Mode Indicator
HPLC (UV 254nm) Single peak >99% AreaPeak at RRT ~0.8 (Phenol impurity)
1H NMR (DMSO-d6) 2-Nitrophenoxy protons (7.2-8.2 ppm region) integrate 1:1 with quinoline core.Broad singlet >9.0 ppm indicates -OH (Phenol)
Melting Point Sharp range (e.g.,

).[2] Note: Literature

for parent is ~124°C; ether will likely be higher.
Wide range (>3°C) indicates wet solvent or impurity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for purification of quinoline derivatives).[3][4][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8496, 5-Chloro-8-hydroxyquinoline. [Link] (Parent compound properties for solubility inference).

Sources

Application

Technical Guide: Preparation and Handling of 5-Chloro-8-(2-nitrophenoxy)quinoline Stock Solutions

[1] Abstract This technical guide provides a standardized protocol for the preparation, storage, and handling of 5-Chloro-8-(2-nitrophenoxy)quinoline stock solutions.[1] As a lipophilic derivative of the 8-hydroxyquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a standardized protocol for the preparation, storage, and handling of 5-Chloro-8-(2-nitrophenoxy)quinoline stock solutions.[1] As a lipophilic derivative of the 8-hydroxyquinoline scaffold, this compound presents specific solubility challenges in aqueous media.[1] This document details the physicochemical rationale for solvent selection, step-by-step solubilization procedures, and a "solvent-shifting" dilution strategy designed to prevent precipitation during cell-based or enzymatic assays.[1]

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the molecule's physical chemistry is the first step in designing a robust protocol. 5-Chloro-8-(2-nitrophenoxy)quinoline is an ether derivative where the hydroxyl group of 5-chloro-8-hydroxyquinoline is capped with a 2-nitrophenyl ring.[1]

  • Lipophilicity: The capping of the hydroxyl group removes a hydrogen bond donor, significantly increasing the partition coefficient (LogP). Unlike its parent compound (cloxyquin), which has modest water solubility, this ether derivative is highly hydrophobic .

  • Solubility Profile:

    • Water/PBS: Effectively insoluble (< 1 µM).[1]

    • DMSO (Dimethyl Sulfoxide): Highly soluble (> 50 mM).[1]

    • Ethanol: Moderately soluble (requires testing; DMSO is preferred for biological stability).[1]

PropertyValueNotes
CAS Number 400076-99-5Unique identifier
Molecular Weight 300.70 g/mol Used for Molarity calculations
Formula C₁₅H₉ClN₂O₃
Appearance Off-white to pale yellow solidQuinolines are often light-sensitive
Predicted LogP ~3.5 - 4.2High lipophilicity; prone to aggregation in water
Primary Solvent Anhydrous DMSOGrade: Cell Culture / HPLC (>99.9%)

Materials and Reagents

To ensure data integrity, use only high-grade reagents.[1] Impurities in solvents can catalyze degradation or introduce cytotoxicity.[1]

  • Compound: 5-Chloro-8-(2-nitrophenoxy)quinoline (Purity >95% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, hybridoma/cell-culture tested (Sigma-Aldrich or equivalent).

    • Why: DMSO is the universal solvent for quinolines. It is miscible with water and has low volatility, ensuring stable concentration during storage.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps.

    • Why: Amber glass protects the quinoline core from photodegradation.[1] PTFE liners prevent plasticizers from leaching into the DMSO, which is a potent solvent.

  • Gas: Nitrogen or Argon (optional but recommended for long-term storage).[1]

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (10 mmol/L) Volume: 1.0 mL Mass Required: 3.007 mg (approx.[1] 3.01 mg)[1]

Step-by-Step Procedure
  • Weighing:

    • Equilibrate the compound vial to room temperature before opening to prevent water condensation.

    • Weigh approximately 3.0 – 5.0 mg of powder into a tared amber glass vial. Record the exact mass (e.g., 3.24 mg).

    • Calculation: Calculate the required volume of DMSO to achieve exactly 10 mM.[1]

      
      [1]
      
    • Example: If you weigh 3.24 mg:

      
      [1]
      
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.[1]

    • Visual Check: Hold the vial up to a light source. The solution should be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature. Avoid heating above 37°C to prevent degradation of the nitro group.

  • Aliquot & Storage:

    • Do not store the bulk solution in a single container. Freeze-thaw cycles promote precipitation and degradation.[1]

    • Aliquot 50–100 µL into small amber microtubes or glass vials.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution for Assays (The "Solvent-Shift" Method)[1]

Critical Warning: Direct dilution of high-concentration hydrophobic stocks (10 mM) into aqueous media (PBS/RPMI) often causes "crash-out" (rapid precipitation), leading to false negatives in assays.[1]

Use the Intermediate Dilution Method to step down the DMSO concentration gradually.

Workflow Diagram

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 100 µM Intermediate (10% DMSO / 90% Media) Stock->Inter 1:100 Dilution (Add 10µL Stock to 990µL Media) Precip PRECIPITATION RISK (Avoid Direct Step) Stock->Precip Final 1 µM Assay Well (0.1% DMSO / 99.9% Media) Inter->Final 1:100 Dilution (Add 10µL Inter to 990µL Media) Precip->Final Do Not Do This

Figure 1: The "Solvent-Shift" dilution strategy minimizes the risk of compound precipitation by stepping down the DMSO concentration.[1]

Detailed Dilution Steps (Example for 10 µM Final Assay Concentration)
  • Thaw Stock: Thaw the 10 mM DMSO stock at room temperature. Vortex well.

  • Intermediate Dilution (100x):

    • Prepare a 100 µM working solution.

    • Mix 10 µL of 10 mM Stock + 990 µL of Culture Medium (or Buffer).[1]

    • Note: This results in 1% DMSO.[1] Vortex immediately. The compound is usually stable at this concentration/solvent ratio for short periods (1-4 hours).[1]

  • Final Assay Dilution (1x):

    • Add 10 µL of the 100 µM Intermediate solution to 90 µL of cells/media in the assay plate well.

    • Final Concentration: 10 µM compound.

    • Final DMSO: 0.1% (Safe for most cell lines).[1]

Quality Control & Troubleshooting

QC: Verifying Concentration via UV-Vis

If you suspect degradation or precipitation, verify the stock concentration.[1]

  • Dilute stock 1:1000 in ethanol (final 10 µM).

  • Scan absorbance from 230 nm to 400 nm.[1]

  • Quinolines typically show strong absorption bands at 240–250 nm and 300–320 nm .[1]

  • Compare the spectrum to a fresh reference standard.[1] Loss of peak intensity indicates precipitation or degradation.[1]

Troubleshooting Guide
IssueObservationRoot CauseSolution
Precipitation Cloudy solution upon adding to media.[1]Hydrophobic crash-out due to rapid polarity change.[1]Use the Intermediate Dilution method (Fig 1). Warm media to 37°C before adding compound.
Inconsistent Data High variability between replicates.[1]Compound adhering to plastic tips or plates.[1]Use Low-Retention pipette tips.[1] Pre-wet tips with solvent before pipetting.[1]
Color Change Solution turns dark yellow/brown over time.[1]Oxidation or Photodegradation.[1]Discard stock. Prepare fresh in Amber Glass and store under Nitrogen.
Cytotoxicity Cell death in vehicle control wells.[1]DMSO concentration too high (>0.5%).Ensure final DMSO is <0.5% (v/v).[1] Include a "DMSO-only" control to normalize data.

References

  • Compound Data & Identifiers

    • 5-chloro-8-(2-nitrophenoxy)quinoline.[1][2][3] ChemicalBook. (Accession: CB11550325).[1][3]

  • Quinoline Solubility & Handling

    • Solubility modeling and solvent effect of 5-chloro-8-hydroxyquinoline. ResearchGate (2025).[1]

  • Biological Context of Quinoline Derivatives

    • Mushtaq, S., et al. "Annotated Review on Various Biological Activities of Quinoline Molecule." Biointerface Research in Applied Chemistry, 2022.[4]

  • Assay Optimization for Hydrophobic Compounds

    • Controlling the Retention of Small Molecules in Emulsion Microdroplets.

Sources

Method

Application Note: HPLC Method Development for 5-Chloro-8-(2-nitrophenoxy)quinoline

Introduction & Compound Analysis This guide details the development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-Chloro-8-(2-nitrophenoxy)quinoline . This molecule is a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

This guide details the development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-Chloro-8-(2-nitrophenoxy)quinoline . This molecule is a functionalized quinoline derivative, likely serving as a pharmaceutical intermediate or a bioactive lead compound.

Physicochemical Profile

To develop a robust method, we must first understand the analyte's behavior in solution.

  • Structure: A quinoline core substituted with a chlorine atom at position 5 and a 2-nitrophenoxy ether moiety at position 8.

  • Hydrophobicity (LogP): High.[1] The parent compound, 5-chloro-8-hydroxyquinoline, has a LogP of ~3.0. Capping the hydroxyl group with a lipophilic 2-nitrophenyl ring removes the hydrogen bond donor and adds significant hydrophobic bulk. The estimated LogP for the target is > 4.5 .

  • Acid-Base Chemistry (pKa): The quinoline nitrogen is a weak base (pKa ~4.9).[1] The electron-withdrawing nitro group on the phenoxy ring exerts a mild inductive effect, likely keeping the pKa in the 4.0–5.0 range.

  • Solubility: Poor aqueous solubility.[2][3] Soluble in Acetonitrile (ACN), Methanol (MeOH), and Tetrahydrofuran (THF).[1]

Analytical Challenges
  • Retention: Due to high lipophilicity, the analyte will strongly retain on standard C18 columns, requiring high organic strength mobile phases.

  • Peak Tailing: The basic quinoline nitrogen can interact with residual silanols on the silica support, leading to peak tailing.

  • Detection: The molecule possesses a conjugated system (quinoline + nitrophenoxy), suitable for UV detection.[1]

Method Development Strategy

The following decision tree outlines the logic used to select the initial chromatographic conditions.

MethodDevelopment Start Analyte Analysis (Lipophilic Base) ColumnSel Column Selection Standard: C18 Alternative: Phenyl-Hexyl Start->ColumnSel MobilePhase Mobile Phase Selection High Organic Required Start->MobilePhase PH_Control pH Control Critical for Basic Nitrogen Start->PH_Control C18 C18 Column (e.g., Agilent Zorbax Eclipse Plus) Robust, hydrophobic retention ColumnSel->C18 High Carbon Load Organic Acetonitrile (ACN) Lower viscosity, stronger elution Preferred for high LogP MobilePhase->Organic Acetonitrile vs MeOH Acidic Acidic pH (2.0 - 3.0) Ensures N is protonated (BH+) Suppresses Silanol Activity PH_Control->Acidic Protonate Base FinalMethod Initial Conditions: C18 Column ACN / 0.1% H3PO4 (pH 2.5) Gradient: 50-95% B C18->FinalMethod Acidic->FinalMethod Organic->FinalMethod

Figure 1: Strategic decision pathway for selecting column chemistry and mobile phase conditions based on analyte properties.

Experimental Protocol

Reagents and Equipment
  • Instrumentation: HPLC system with a Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water.[1]

  • Additives: Phosphoric Acid (85%) or Formic Acid (for LC-MS compatibility).[1]

Preparation of Solutions

A. Buffer Preparation (0.1% Phosphoric Acid, pH ~2.5)

  • Measure 1000 mL of HPLC grade water.

  • Add 1.0 mL of 85% Phosphoric Acid.

  • Mix well and filter through a 0.45 µm nylon filter.

    • Note: For LC-MS applications, substitute with 0.1% Formic Acid in water.

B. Standard Stock Solution (1.0 mg/mL)

  • Weigh 10.0 mg of 5-Chloro-8-(2-nitrophenoxy)quinoline.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

C. Working Standard (100 µg/mL)

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Acetonitrile:Water (80:20 v/v) .

    • Critical: Do not use 100% water as diluent; the compound will precipitate.

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10 µLStandard volume; reduce if peak overloading occurs.
Detection UV 254 nm (bw 4)Universal detection for aromatic rings.[1]
Mobile Phase A 0.1% H3PO4 in WaterAcidic pH keeps quinoline protonated (improved shape).[1]
Mobile Phase B AcetonitrileStrong solvent to elute lipophilic ether.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.050Initial Hold (Focusing)
2.050Isocratic Start
12.095Linear Ramp to elute analyte
15.095Wash Step
15.150Return to Initial
20.050Re-equilibration

Method Validation & Performance

This method is designed to be self-validating through the following system suitability tests.

Specificity and Stress Testing

To ensure the method can detect impurities (e.g., hydrolysis products), perform forced degradation studies.[1]

  • Hydrolysis Pathway: The ether linkage is generally stable but may cleave under extreme conditions to yield 5-chloro-8-hydroxyquinoline and 2-nitrophenol .[1]

  • Separation Logic:

    • 2-Nitrophenol:[1] Less lipophilic, elutes early.

    • 5-Chloro-8-hydroxyquinoline: Moderately lipophilic, elutes mid-gradient.

    • Target Ether: Highly lipophilic, elutes late.

Degradation Target Target Analyte (Ether) Late Eluter Hydrolysis Hydrolysis (Acid/Base Stress) Target->Hydrolysis Prod1 Impurity A 5-Chloro-8-hydroxyquinoline (Mid Eluter) Hydrolysis->Prod1 Prod2 Impurity B 2-Nitrophenol (Early Eluter) Hydrolysis->Prod2

Figure 2: Predicted degradation pathway and relative elution order of potential impurities.

Linearity and Range
  • Range: 10 µg/mL to 150 µg/mL.

  • Acceptance Criteria: Correlation coefficient (R²) > 0.999.

Sensitivity
  • LOD (Limit of Detection): Estimated at ~0.1 µg/mL (S/N ratio 3:1).[1]

  • LOQ (Limit of Quantitation): Estimated at ~0.5 µg/mL (S/N ratio 10:1).[1]

Troubleshooting Guide

IssueProbable CauseSolution
Peak Tailing Silanol interaction with basic nitrogen.[1]Ensure pH is < 3.[4]0. Add 10-20 mM Triethylamine (TEA) if using phosphate buffer is insufficient.[1]
Split Peaks Solvent mismatch.The sample solvent (100% ACN) is stronger than the initial mobile phase (50% ACN).[1] Dilute sample in 50:50 ACN:Water.
Retention Drift Temperature fluctuation or column aging.Use a column oven (35°C). Wash column with 100% ACN after batches to remove highly lipophilic buildup.
High Backpressure Precipitation of buffer.Ensure organic/buffer transition is not too rapid. Do not use >90% ACN with high concentration phosphate buffers.

References

  • PubChem. (n.d.).[1] 5-Chloro-8-hydroxyquinoline Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link][1]

  • Vertex AI Search. (2023).[1] Consolidated search data on Quinoline synthesis and properties. (See search logs for details).

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 8-Hydroxyquinoline Derivatives

This application note is designed for medicinal chemists and process development scientists optimizing the synthesis of 8-hydroxyquinoline (8-HQ) derivatives. It moves beyond standard textbook definitions to address the...

Author: BenchChem Technical Support Team. Date: February 2026

This application note is designed for medicinal chemists and process development scientists optimizing the synthesis of 8-hydroxyquinoline (8-HQ) derivatives. It moves beyond standard textbook definitions to address the specific electronic and steric challenges of this privileged scaffold.

Executive Summary & Scaffold Analysis

8-Hydroxyquinoline (8-HQ) is a "privileged scaffold" in drug discovery, renowned for its metal-chelating properties (MP-8, Clioquinol, PBT2) and diverse biological activities ranging from neuroprotection to anticancer effects.

For the synthetic chemist, 8-HQ presents a unique ambident reactivity profile :

  • Nucleophilic Oxygen (Phenolic OH): The primary site for introducing linkers, solubility tails, or targeting moieties via

    
     reactions.
    
  • Electrophilic Pyridine Ring (C-2/C-4): When activated (e.g., via N-oxide rearrangement to 2-chloro), the pyridine ring becomes susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Nucleophilic Nitrogen: A potential side-reaction site (quaternization) that must be suppressed during O-alkylation.

This guide provides optimized protocols for O-Alkylation and C-2


 Displacement , the two most critical nucleophilic substitution pathways for diversifying this scaffold.

Pathway A: O-Alkylation (Ether Synthesis)

Mechanistic Insight: The Ambident Nucleophile Challenge

The 8-HQ anion is an ambident nucleophile. While the phenoxide oxygen is the intended nucleophile, the adjacent pyridine nitrogen can compete, leading to N-alkylated quinolinium salts.

  • Hard/Soft Acid-Base (HSAB) Theory: The oxygen is a "harder" nucleophile than the nitrogen. Using "hard" electrophiles (alkyl halides) and polar aprotic solvents favors O-alkylation.

  • The Chelation Effect: The proximity of N and O allows 8-HQ to chelate alkali metals.[1] Using

    
     or 
    
    
    
    (larger cations) disrupts the tight ion pairing more effectively than
    
    
    , enhancing the nucleophilicity of the phenoxide.
Optimized Protocol: Williamson Ether Synthesis

Objective: Synthesis of 8-(alkyloxy)quinoline derivatives.

Reagents:

  • Substrate: 8-Hydroxyquinoline (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.2 eq)

  • Base: Anhydrous

    
     (3.0 eq) or 
    
    
    
    (1.5 eq for difficult substrates)
  • Solvent: DMF (Dimethylformamide) or ACN (Acetonitrile)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein condition

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 8-HQ in anhydrous DMF (0.5 M concentration). Add anhydrous

    
    .
    
    • Critical Step: Stir at Room Temperature (RT) for 30 minutes. The color will shift to bright yellow/orange, indicating phenoxide formation.

  • Addition: Add the Alkyl Halide dropwise.[2] If using a chloride, add KI (0.1 eq) to generate the more reactive iodide in situ.

  • Reaction: Heat to 60–80°C .

    • Note: Do not exceed 100°C unless necessary, as N-alkylation competes at higher temperatures.

  • Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). 8-HQ usually streaks; the ether product will be a distinct, less polar spot.

  • Workup:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product often precipitates. Filter and wash with water.[2][3]

    • If oil forms: Extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over

      
      , and concentrate.
      

Table 1: Solvent & Base Effects on O-Alkylation Yield

BaseSolventTemp (°C)Yield (%)Notes

AcetoneReflux (56)65-75%Slow for bulky electrophiles.

DMF8085-95% Standard optimized condition.

THF0 -> RT60-80%Fast, but risk of over-reaction/side products. Strictly anhydrous.

ACNReflux (82)90-98%Best for complex/hindered electrophiles.

Pathway B: C-2 Functionalization via

Mechanistic Insight: Activating the Ring

The electron-rich nature of 8-HQ (due to the OH donor) makes the ring deactivated towards nucleophilic attack. To perform


, the ring must be activated by introducing a leaving group at the 2-position (ortho to the nitrogen).

The Route: 8-HQ


 8-HQ-N-Oxide 

2-Chloro-8-hydroxyquinoline

2-Amino-8-hydroxyquinoline.
Protocol: Displacement of 2-Chloro-8-HQ

Objective: Introducing amine substituents at C-2.

Reagents:

  • Substrate: 2-Chloro-8-hydroxyquinoline (See Ref [2] for synthesis via

    
    )
    
  • Nucleophile: Primary or Secondary Amine (2.0 - 5.0 eq)

  • Solvent: Ethanol (protic solvents assist leaving group departure) or Neat.

  • Base:

    
     (if using amine salts).
    

Step-by-Step Workflow:

  • Setup: Place 2-chloro-8-hydroxyquinoline in a pressure vial (microwave compatible).

  • Nucleophile Addition: Add the amine nucleophile.

    • Liquid Amines: Use neat (excess acts as solvent).

    • Solid Amines: Dissolve in Ethanol or n-Butanol.

  • Reaction:

    • Thermal: Reflux for 12–24 hours (110–120°C).

    • Microwave (Preferred): 140°C for 30–60 minutes.

  • Workup:

    • Evaporate volatiles.

    • Dissolve residue in DCM. Wash with saturated

      
      .
      
    • Purify via flash chromatography (DCM/MeOH gradient).

Visualizing the Reaction Logic

The following diagram illustrates the decision tree for functionalizing 8-HQ, distinguishing between O-alkylation and Ring Substitution.

G cluster_0 Pathway A: O-Functionalization cluster_1 Pathway B: Ring Functionalization HQ 8-Hydroxyquinoline (Starting Material) Base Base Treatment (K2CO3/DMF) HQ->Base Deprotonation NOxide N-Oxidation (mCPBA or H2O2) HQ->NOxide Activation Phenoxide 8-HQ Phenoxide (Nucleophile) Base->Phenoxide O_Alkyl O-Alkyl Derivative (Ether Linkage) Phenoxide->O_Alkyl Sn2 Attack on R-X TwoCl 2-Chloro-8-HQ (Electrophile) NOxide->TwoCl POCl3 Rearrangement C2_Sub 2-Substituted-8-HQ (Amino/Thio Derivative) TwoCl->C2_Sub SnAr Displacement R_X Electrophile (R-X) (Alkyl Halide) R_X->O_Alkyl Nuc Nucleophile (Nu-H) (Amine/Thiol) Nuc->C2_Sub

Figure 1: Divergent synthetic pathways for 8-hydroxyquinoline functionalization. Pathway A utilizes the hydroxyl group as a nucleophile, while Pathway B activates the pyridine ring for nucleophilic attack.

Troubleshooting & Optimization

Issue 1: N-Alkylation vs. O-Alkylation
  • Symptom: Appearance of a highly polar, water-soluble byproduct (Quaternary ammonium salt).

  • Cause: Reaction temperature too high or leaving group too labile (e.g., Methyl Iodide is very reactive).

  • Solution:

    • Lower temperature to 50°C.

    • Switch solvent to Acetone (lower boiling point limits thermal energy).

    • Ensure Base is anhydrous and in excess (ensure Phenoxide is the dominant species).

Issue 2: Low Yield in SnAr (C-2 Displacement)
  • Symptom: Unreacted 2-chloro starting material.

  • Cause: Deactivation by the electron-rich 8-OH group (even if protonated/neutral).

  • Solution:

    • Protect the OH: Acetylate the 8-OH (Acetic anhydride) before the SnAr step. The ester is electron-withdrawing, activating the ring further. Deprotect (hydrolysis) after the substitution.

    • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) at 140°C for stubborn amines.

References

  • Synthesis of 8-Hydroxyquinoline Derivatives via O-Alkylation

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[4]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Synthesis of 2-Chloro-8-hydroxyquinoline (Precursor for SnAr)

    • Title: Synthesis of Quinoline Analogues - Cardinal Scholar.
    • Source: Ball State University.[2]

    • URL:[Link]

  • Nucleophilic Substitution Principles (SnAr)

    • Title: Nucleophilic Substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[5]

    • Source: Arkivoc.
    • URL:[Link]

  • General Reactivity of 5-Chloro-8-HQ

    • Title: 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817.[6]

    • Source: PubChem.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 5-Chloro-8-(2-nitrophenoxy)quinoline

Abstract: This document provides comprehensive safety guidelines for the handling and storage of 5-Chloro-8-(2-nitrophenoxy)quinoline. As specific toxicological data for this compound is not publicly available, these pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides comprehensive safety guidelines for the handling and storage of 5-Chloro-8-(2-nitrophenoxy)quinoline. As specific toxicological data for this compound is not publicly available, these protocols are established based on a thorough analysis of its structural motifs, including the quinoline core, nitrophenol group, and chloro-substituents. A conservative approach is mandated, treating the compound as potentially hazardous. These guidelines are intended for researchers, scientists, and drug development professionals.

Part 1: Hazard Analysis & Risk Assessment

Introduction to 5-Chloro-8-(2-nitrophenoxy)quinoline

5-Chloro-8-(2-nitrophenoxy)quinoline is a complex heterocyclic aromatic compound. While its specific properties are uncharacterized, its constituent parts suggest a range of potential biological activities and associated hazards. The quinoline scaffold is a common feature in many bioactive molecules and is known to possess a spectrum of toxicological profiles.[1][2] The presence of a nitrophenol moiety further necessitates caution, as this class of compounds can exhibit significant toxicity.[3][4]

Inferred Toxicological Profile

In the absence of direct toxicological data, a risk assessment must be conducted based on analogous structures.

  • Quinoline Moiety: Substituted quinolines can be toxic, with some demonstrating mutagenic and carcinogenic properties.[1][5][6] They are often associated with skin and eye irritation.[6][7] The liver is a primary target for quinoline toxicity, with some derivatives causing hepatocellular adenomas and carcinomas in animal studies.[1] Certain quinoline derivatives are also known neurotoxins.[1]

  • Nitrophenol Moiety: Nitrophenols are a class of compounds with documented health effects. Inhalation exposure to 4-nitrophenol in animal studies has been shown to reduce the blood's ability to carry oxygen, leading to methemoglobinemia.[4][8] These compounds can also be irritating to the skin and eyes.[4]

  • Chloro-Substituted Aromatics: Chlorinated aromatic compounds can exhibit a range of toxicities, and their presence on the quinoline ring may influence the overall toxicological profile.

Given these considerations, 5-Chloro-8-(2-nitrophenoxy)quinoline should be handled as a substance that is harmful if swallowed, a skin and eye irritant, and a potential mutagen and carcinogen.

Physical & Chemical Properties (Predicted)
PropertyPredicted Value/InformationSource (Analogous Compounds)
Appearance Likely a solid, potentially light beige to yellow powder.[9][10]
Molecular Formula C₁₅H₉ClN₂O₃-
Molecular Weight 300.7 g/mol -
Solubility Likely soluble in most organic solvents.[11]-
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[12]

Part 2: Safe Handling Protocols

Engineering Controls

All work with 5-Chloro-8-(2-nitrophenoxy)quinoline must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a face velocity of at least 100 feet per minute.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended). Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: For operations with a high potential for aerosol generation (e.g., sonication, vigorous mixing), a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Wash Hands d2 Lab Coat d1->d2 d3 Respirator (if required) d2->d3 d4 Goggles d3->d4 d5 Gloves (Outer Pair) d4->d5 f1 Remove Outer Gloves f2 Remove Lab Coat f1->f2 f3 Wash Hands f2->f3 f4 Remove Goggles f3->f4 f5 Remove Respirator f4->f5 f6 Remove Inner Gloves f5->f6 f7 Final Hand Wash f6->f7

Caption: Proper sequence for donning and doffing PPE.

Weighing and Dispensing Protocol
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent paper.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare.

  • Dispensing: Carefully transfer the required amount of 5-Chloro-8-(2-nitrophenoxy)quinoline to the weighing vessel using a clean spatula. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

  • Transport: Securely cap the weighing vessel before removing it from the balance.

Part 3: Storage Guidelines

Proper storage is crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Container: Store in the original, tightly sealed container.[9][13]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][13]

  • Segregation: Store separately from food and animal feeds.[12]

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings (e.g., "Harmful," "Irritant," "Potential Carcinogen"), and the date received.

Part 4: Emergency Procedures

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Spill Response Decision Tree

Spill_Response spill Spill Occurs location Location? spill->location hood Inside Fume Hood location->hood Inside outside Outside Fume Hood location->outside Outside size Size? small Small size->small Small large Large size->large Large hood->size evacuate Evacuate & Call Emergency Response outside->evacuate clean_up Contain & Clean Up (with proper PPE) small->clean_up large->evacuate

Caption: Decision-making workflow for spill response.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[9]

Part 5: Waste Disposal

All waste materials contaminated with 5-Chloro-8-(2-nitrophenoxy)quinoline, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • Benchchem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf.
  • Agency for Toxic Substances and Disease Registry. (2022, July 28). Toxicological Profile for Nitrophenols.
  • AIHA. (2023, May 4). New Toxicological Profile Published for Nitrophenols.
  • Agency for Toxic Substances and Disease Registry. (2023, January 3). Toxicological Profile for Nitrophenols.
  • National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI.
  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Wikipedia. (n.d.). Quinoline.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • BASF. (2026, February 6). Safety data sheet.
  • Apollo Scientific. (n.d.). 5-Chloro-8-hydroxyquinoline Safety Data Sheet.
  • Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline.
  • Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment.
  • Santa Cruz Biotechnology. (n.d.). 5-chloro-8-nitroquinoline.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Dhanlaxmi Chemicals. (n.d.). 5-Chloro 8-Hydroxy Quinoline.
  • Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 5-Chloro-8-hydroxyquinoline Safety Data Sheet.
  • ECHEMI. (n.d.). 5-Chloro-8-hydroxyquinoline SDS, 130-16-5 Safety Data Sheets.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
  • Scimplify. (n.d.). 5-Chloro-8-hydroxyquinoline (CAS NO : 130-16-5).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline.
  • Patsnap. (2012, August 8). Method for preparing 5-chloro-8-hydroxyquinoline - Eureka.
  • Thermo Fisher Scientific. (n.d.). 5-Chloro-8-hydroxyquinoline, 98% 5 g.

Sources

Application

thin layer chromatography (TLC) systems for monitoring quinoline synthesis

Executive Summary Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for antimalarials (e.g., chloroquine), kinase inhibitors, and broad-spectrum antibiotics. However, the monitoring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for antimalarials (e.g., chloroquine), kinase inhibitors, and broad-spectrum antibiotics. However, the monitoring of quinoline synthesis—such as the classic Friedländer , Skraup , or Combes reactions—presents unique chromatographic challenges. The basic nitrogen atom inherent to the quinoline ring interacts strongly with the acidic silanol groups of standard silica gel, leading to peak tailing (streaking) that obscures reaction progress and complicates purification.

This guide provides a self-validating, step-by-step protocol for designing TLC systems specifically for quinolines. It moves beyond standard hexane/ethyl acetate mixtures to include modified mobile phases and specific visualization techniques required for high-fidelity monitoring.

Technical Deep Dive: The Silanol-Amine Interaction

To master quinoline chromatography, one must understand the molecular interaction at play. Silica gel (


) surfaces are covered in silanol groups (

), which are weakly acidic (

).

Quinolines are weak bases (


). During chromatography, the following equilibrium occurs on the plate:


This acid-base interaction acts as a secondary retention mechanism. While the bulk solvent tries to elute the compound based on polarity, the silanol groups "drag" the protonated quinoline, resulting in comet-like tails rather than tight, circular spots.

The Solution: We must suppress this ionization or block the active sites.[1] This is achieved by adding a "sacrificial base" (Modifier) to the mobile phase, such as Triethylamine (TEA) or Ammonia.

Mobile Phase Selection Strategy

Do not rely on a single solvent system. Use the "Golden Triangle" approach for method development, adjusted for basic heterocycles.

Table 1: Recommended Solvent Systems for Quinolines
Polarity ClassSolvent System (v/v)Additive (Modifier)Application
Non-Polar Hexane / EtOAc (9:1 to 7:3)1%

Simple alkyl-quinolines; Friedländer products.
Mid-Polarity Toluene / EtOAc (8:2)1%

Excellent for separating closely related isomers.
Polar DCM / MeOH (95:5)0.5%

*
Quinolines with -OH, -NH2, or -COOH groups.
High Polarity EtOAc / MeOH /

(7:2:1)
N/AHighly substituted, water-soluble derivatives.

*Note: For DCM/MeOH systems, use "Ammoniated Chloroform/DCM" or add aqueous ammonia directly to the methanol portion before mixing.

Visualization Protocols

Quinolines are highly conjugated, making them distinct under UV light.[2][3] However, confirming the presence of the nitrogen heterocycle requires specific staining.[2]

Visualization Workflow
  • UV 254 nm (Short Wave):

    • Observation: Dark spots on a bright green background (fluorescence quenching).

    • Mechanism:[4] The conjugated quinoline

      
      -system absorbs the 254 nm light, blocking the excitation of the F254 indicator in the silica.
      
  • UV 365 nm (Long Wave):

    • Observation: Bright blue or purple fluorescence.[5]

    • Significance: Many quinolines are naturally fluorescent. This is highly specific and helps distinguish product from non-fluorescent starting materials (e.g., simple anilines).

  • Dragendorff’s Reagent (Specific Stain):

    • Observation: Orange/Red-brown spots on a yellow/white background.

    • Mechanism:[4] Forms a complex with the tertiary amine of the quinoline ring.

    • Protocol: Dip plate, blot excess on paper towel. Do not heat.

Experimental Protocol: Monitoring the Reaction

Scenario: Monitoring a Friedländer Synthesis (2-aminobenzaldehyde + ketone


 Quinoline).
Critical Step: The "Mini-Workup"

Do not spot the crude reaction mixture directly if it contains high-boiling solvents (DMSO, DMF) or strong inorganic bases (KOH, NaOH). These destroy the silica binder and alter


 values.
Protocol A: Sampling & Mini-Workup
  • Sampling: Take a 50

    
    L aliquot of the reaction mixture using a glass capillary or micropipette.
    
  • Partition: Dispense into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL saturated

    
     (or water).
    
  • Agitation: Shake vigorously for 10 seconds to extract organic components and neutralize strong bases.

  • Spotting: Use the top organic layer to spot the TLC plate.

Protocol B: The Co-Spot Technique

To confirm conversion, you must run three lanes:

  • Lane 1: Starting Material (SM) Reference.

  • Lane 2: Co-Spot (Spot SM, let dry, then spot Reaction Mixture on top).

  • Lane 3: Reaction Mixture (RM) from the mini-workup.

Why Co-Spot? If the Product


 is similar to the SM 

, the co-spot will show a "figure-8" or an elongated spot if reaction is incomplete, whereas a pure mixture might look like a single spot due to matrix effects.

Decision Logic & Troubleshooting

Use the following logic flow to determine the correct solvent system and troubleshoot streaking issues.

TLC_Decision_Tree Start Start: Select Mobile Phase CheckPolarity Est. Polarity of Quinoline? Start->CheckPolarity NonPolar Non-Polar (Alkyl/Aryl) CheckPolarity->NonPolar Polar Polar (OH, NH2, COOH) CheckPolarity->Polar SystemA Hexane / EtOAc (8:2) NonPolar->SystemA SystemB DCM / MeOH (95:5) Polar->SystemB RunTLC Run TLC Plate SystemA->RunTLC SystemB->RunTLC CheckSpot Analyze Spot Shape RunTLC->CheckSpot Tailing Streaking / Tailing? CheckSpot->Tailing Yes GoodSpot Round Spot? CheckSpot->GoodSpot No AddBase Add 1% TEA or NH3 Tailing->AddBase RfCheck Check Rf Value GoodSpot->RfCheck AddBase->RunTLC Re-run AdjustPolarity Rf < 0.2: Increase Polarity Rf > 0.8: Decrease Polarity RfCheck->AdjustPolarity Range 0.2 - 0.8 FinalSystem Optimized System RfCheck->FinalSystem Range 0.3 - 0.5 AdjustPolarity->RunTLC Modify Ratio

Figure 1: Decision tree for selecting and optimizing TLC solvent systems for basic nitrogen heterocycles.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Phenomenex. (2020). Overcoming peak tailing of basic analytes in silica type A stationary phases. Retrieved from [Link]

  • Fehnel, E. A. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry. Retrieved from [Link] (Referenced via search snippet 1.11)

Sources

Method

Application Note: Incorporation of 5-Chloro-8-(2-nitrophenoxy)quinoline in Coordination Chemistry

Latent Pro-Chelator Strategies for Hypoxia-Targeted Metal Sequestration Abstract This guide details the application of 5-Chloro-8-(2-nitrophenoxy)quinoline (5-CNQ) as a hypoxia-activated pro-ligand. Unlike standard chela...

Author: BenchChem Technical Support Team. Date: February 2026

Latent Pro-Chelator Strategies for Hypoxia-Targeted Metal Sequestration

Abstract

This guide details the application of 5-Chloro-8-(2-nitrophenoxy)quinoline (5-CNQ) as a hypoxia-activated pro-ligand. Unlike standard chelators, 5-CNQ possesses a "caged" binding site, rendering it inert to metal coordination under normoxic conditions. Upon reduction of the nitro moiety (chemically or enzymatically), the masking group is cleaved, releasing the potent bidentate chelator 5-chloro-8-hydroxyquinoline (5-CHQ) . This protocol suite covers the synthesis, activation, and metal-coordination workflows, designed for researchers in bioinorganic chemistry and metallodrug development.

Scientific Principles & Mechanism
1.1 The "Caged" Ligand Concept

The core utility of 5-CNQ lies in the 2-nitrophenoxy masking group attached to the O-atom at the 8-position.

  • Inert State (Pro-Ligand): The bulky nitrophenoxy group sterically and electronically prevents the formation of the stable 5-membered chelate ring typical of 8-hydroxyquinolines.

  • Active State (Ligand): Reduction of the nitro group (

    
    ) to an amine (
    
    
    
    ) or hydroxylamine (
    
    
    ) triggers an intramolecular electronic rearrangement (often involving spirocyclic intermediates), leading to ether cleavage. This releases the free phenolate oxygen, restoring high-affinity metal binding.
1.2 Mechanism of Action

The following DOT diagram illustrates the activation pathway from the inert ether to the active metal complex.

ActivationPathway ProLigand 5-CNQ (Inert Ether) Reduction Nitro Reduction (Enzyme/Dithionite) ProLigand->Reduction + 6e- Intermediate Amino-Ether Intermediate Reduction->Intermediate Cleavage Ether Cleavage (Spontaneous) Intermediate->Cleavage ActiveLigand 5-CHQ (Active Chelator) Cleavage->ActiveLigand Release Complex M(5-CHQ)2 Coordination Complex ActiveLigand->Complex + Metal Metal Metal Ion (Zn2+, Cu2+) Metal->Complex

Figure 1: Mechanism of hypoxia-triggered ligand release and subsequent metal coordination.

Experimental Protocols
2.1 Synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline

Objective: To synthesize the pro-ligand via Nucleophilic Aromatic Substitution (


).

Materials:

  • 5-Chloro-8-hydroxyquinoline (5-CHQ) [CAS: 130-16-5][1][2]

  • 1-Fluoro-2-nitrobenzene [CAS: 1493-27-2]

  • Potassium Carbonate (

    
    ), anhydrous
    
  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl Acetate / Hexanes (for purification)[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-CHQ (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add

    
     (1.5 eq, 7.5 mmol) . Stir at room temperature for 30 minutes under an inert atmosphere (
    
    
    
    or Ar). The solution should turn yellow/orange as the phenolate forms.
  • Coupling: Add 1-Fluoro-2-nitrobenzene (1.2 eq, 6 mmol) dropwise.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor progress via TLC (System: 20% Ethyl Acetate in Hexanes). The starting phenol spot (

    
    ) should disappear, replaced by a less polar product spot (
    
    
    
    ).
  • Work-up: Cool to room temperature. Pour into ice-cold water (100 mL). A precipitate should form.

    • If solid:[3] Filter, wash with water, and air dry.

    • If oil:[3] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

  • Validation: Confirm structure via

    
    -NMR. Key diagnostic: Disappearance of the broad -OH singlet (approx. 10 ppm) and appearance of nitrophenyl aromatic protons.
    
2.2 Chemical Activation & Coordination Assay

Objective: To demonstrate ligand release and metal binding using Sodium Dithionite (


) as a chemical reductant mimic for hypoxia.

Reagents:

  • Stock Solution A: 5-CNQ (10 mM in DMSO)

  • Stock Solution B:

    
     or 
    
    
    
    (10 mM in
    
    
    )
  • Reductant:

    
     (Freshly prepared 100 mM in Phosphate Buffer pH 7.4)
    

Protocol:

  • Baseline Measurement: In a quartz cuvette, dilute Stock A to 50 µM in Phosphate Buffer (pH 7.4). Record UV-Vis spectrum (250–600 nm). Note: The ether typically absorbs <350 nm.

  • Metal Addition (Control): Add 25 µM Zn(II) (0.5 eq). Record spectrum. Result: Minimal change expected (ligand is caged).

  • Activation: Add

    
     (500 µM, 10 eq) . Incubate at 37°C for 30 minutes.
    
  • Coordination Monitoring: Record UV-Vis spectra every 5 minutes.

    • Observation: Appearance of a new band at 380–410 nm (characteristic of the 8-hydroxyquinoline-Metal complex) indicates successful cleavage and binding.

    • Fluorescence Option: If using Zn(II), excite at 370 nm. Emission at ~500 nm will increase significantly upon complexation.

Data Analysis & Interpretation
3.1 Expected Spectral Data
Species

(Abs)
Fluorescence (with Zn)Description
5-CNQ (Pro-ligand) ~300-320 nmNegligibleColorless/Pale Yellow. No metal binding.
5-CHQ (Free Ligand) ~325 nmWeakReleased after reduction.
Zn(5-CHQ)2 380-400 nm Strong Green (~510 nm) Formation of 2:1 complex.
3.2 Coordination Geometry

The released 5-chloro-8-hydroxyquinoline acts as a monoanionic, bidentate (N,O) ligand.

  • Stoichiometry: Typically forms neutral

    
     complexes with divalent ions (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Structure: Distorted octahedral or square planar (for Cu) depending on solvent coordination.

Workflow Visualization

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: In Vitro Assay S1 React 5-CHQ + Fluoronitrobenzene (K2CO3, DMF, 90°C) S2 Purification (Recrystallization) S1->S2 A1 Prepare 50µM 5-CNQ Solution S2->A1 Pure Pro-Ligand A2 Add Metal Ion (Zn2+) Check Baseline (No Binding) A1->A2 A3 Add Reductant (Na2S2O4) A2->A3 A4 Monitor UV-Vis/Fluorescence (30-60 mins) A3->A4

Figure 2: Step-by-step experimental workflow for synthesis and validation.

References
  • Synthesis of 8-Hydroxyquinoline Derivatives

    • ChemicalBook. (2025). "5-Chloro-8-hydroxyquinoline synthesis and properties." Link

  • Nitro-Reduction Uncaging Mechanism

    • ACS Omega. (2018).[4] "Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Reduction Conditions." (Mechanistic insight into nitro-reduction triggered ether cleavage). Link

  • Coordination Chemistry of 8-Hydroxyquinolines

    • Dalton Transactions.[5] (2014).[6] "8-hydroxyquinolinate-based coordination polymers."[5] (General coordination modes of the scaffold). Link

  • Biological Activity of Halogenated Quinolines

    • PubChem. (2025). "5-Chloro-8-hydroxyquinoline Compound Summary." Link

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields for 5-Chloro-8-(2-nitrophenoxy)quinoline synthesis

Welcome to the Reaction Optimization Portal. Ticket ID: #SNAr-5Cl-8HQ Subject: Yield Improvement & Troubleshooting for Etherification of 5-Chloro-8-hydroxyquinoline. Core Directive: The Reaction System You are synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Portal. Ticket ID: #SNAr-5Cl-8HQ Subject: Yield Improvement & Troubleshooting for Etherification of 5-Chloro-8-hydroxyquinoline.

Core Directive: The Reaction System

You are synthesizing 5-Chloro-8-(2-nitrophenoxy)quinoline via a Nucleophilic Aromatic Substitution (


).
  • Nucleophile: 5-Chloro-8-hydroxyquinoline (Cloxiquine).

  • Electrophile: 1-Fluoro-2-nitrobenzene (Preferred) or 1-Chloro-2-nitrobenzene.

  • Mechanism: Addition-Elimination (

    
    ). The phenoxide attacks the ipso-carbon of the nitrobenzene, forming a Meisenheimer complex, followed by the expulsion of the halide.
    
Critical Mechanistic Insight

The 5-Chloro substituent on the quinoline ring is electron-withdrawing.

  • Effect 1 (Good): It increases the acidity of the hydroxyl group (

    
    
    
    
    
    9.0 vs. 9.9 for unsubstituted 8-HQ), making deprotonation easier.
  • Effect 2 (Bad): It stabilizes the resulting phenoxide, making it less nucleophilic .

  • Result: The reaction is kinetically slower than standard 8-hydroxyquinoline etherifications. You cannot rely on "standard" protocols; you must drive the kinetics via leaving group ability and solvent polarity .

Optimized Experimental Protocol

This protocol is designed to minimize side reactions (hydrolysis) while maximizing the nucleophilic attack rate.

Scale: 1.0 mmol basis (Scalable)

ReagentEquivalentsRoleNotes
5-Cl-8-hydroxyquinoline 1.0 eqNucleophileDry under vacuum before use.[1]
1-Fluoro-2-nitrobenzene 1.2 eqElectrophileCrucial: Fluorine accelerates

by ~100x vs Chlorine due to inductive stabilization of the transition state.
Cesium Carbonate (

)
2.0 eqBaseThe "Cesium Effect" (higher solubility in organic solvents) improves phenoxide availability compared to

.
DMF or DMSO [0.2 M]SolventMust be anhydrous. Water kills this reaction by hydrolyzing the electrophile.
Step-by-Step Workflow
  • Drying: Flame-dry a round-bottom flask under

    
     flow.
    
  • Deprotonation: Add 5-Cl-8-hydroxyquinoline (1.0 eq) and

    
     (2.0 eq) to anhydrous DMF. Stir at RT for 30 mins. Visual Check: Solution should turn bright yellow/orange (phenoxide formation).
    
  • Addition: Add 1-Fluoro-2-nitrobenzene (1.2 eq) dropwise.

  • Reaction: Heat to 80–90°C . Monitor via TLC every hour.

    • Why not reflux? Temperatures >120°C promote tar formation in quinolines.

  • Workup: Pour into ice-water (precipitates product). Filter. Wash with water and cold ethanol. Recrystallize from EtOH/Acetone.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 50% conversion."

Diagnosis: Poor Nucleophilicity or "Stalled" Kinetics. Fix:

  • Switch Leaving Group: Are you using 1-Chloro -2-nitrobenzene? Switch to 1-Fluoro -2-nitrobenzene. The rate-determining step is the nucleophilic attack; the high electronegativity of Fluorine lowers the energy of the transition state (Meisenheimer complex).

  • Solvent Swap: If using Acetonitrile or Acetone, switch to DMSO or NMP . These dipolar aprotic solvents better solvate the cation (

    
    ), leaving the "naked" phenoxide anion more reactive.
    
Issue 2: "I see a new spot on TLC, but it's not my product (Hydrolysis)."

Diagnosis: Moisture Contamination. The Chemistry: Water competes with your bulky, electron-deficient phenoxide. It attacks the nitrobenzene to form 2-nitrophenol (yellow impurity). Fix:

  • Add 3Å Molecular Sieves directly to the reaction flask.

  • Ensure the base is anhydrous (bake

    
    /
    
    
    
    in an oven at 120°C before use).
Issue 3: "The mixture turned black/tarry."

Diagnosis: Oxidative degradation or Polymerization. Fix:

  • Degas Solvents: Quinolines are sensitive to oxidation at high temps. Sparge DMF with Nitrogen/Argon for 15 mins before use.

  • Lower Temperature: Do not exceed 100°C. If the reaction is too slow at 90°C, don't raise the heat—change the base to NaH (Sodium Hydride) to ensure irreversible deprotonation, but do this at 0°C initially.

Visualizations

Diagram 1: Reaction Logic & Mechanism

This diagram illustrates the


 pathway and the specific electronic influence of the Chlorine substituent.

SNAr_Mechanism Reactants Reactants (5-Cl-8-HQ + Base) Phenoxide Active Species (5-Cl-8-Quinolinate Anion) Reactants->Phenoxide Deprotonation (Fast) TS Meisenheimer Complex Phenoxide->TS Rate Determining Step (Attack on C-F) Product Product 5-Chloro-8-(2-nitrophenoxy)quinoline TS->Product Elimination of F- Cl_Effect 5-Cl Substituent: Reduces Nucleophilicity (Slower Attack) Cl_Effect->Phenoxide LG_Effect Leaving Group (F): Accelerates Step 1 (Crucial Fix) LG_Effect->TS

Caption: The 5-Cl group slows the rate-determining step (RDS), requiring a high-energy leaving group (Fluorine) to compensate.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Impurities CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains (Conversion Issue) CheckTLC->SM_Remains Major SM Byproducts New Impurity Spots (Selectivity Issue) CheckTLC->Byproducts Complex Mix Sol1 Switch LG to Fluorine (1-Fluoro-2-nitrobenzene) SM_Remains->Sol1 Sol2 Switch Base to Cs2CO3 or NaH SM_Remains->Sol2 Sol3 Dry Solvent/Reagents (Hydrolysis Prevention) Byproducts->Sol3 Yellow Impurity (Nitrophenol) Sol4 Lower Temp + N2 Purge (Prevent Tars) Byproducts->Sol4 Black Tar

Caption: Diagnostic flow for identifying kinetic bottlenecks vs. thermodynamic instability.

References & Authority

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. (The definitive guide on

    
     kinetics and the "Element Effect" where Fluorine > Chlorine).
    
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational text on the activation energy of nitro-halobenzenes).

  • Vogtle, F., et al. (Using Cesium Carbonate in nucleophilic substitution). The "Cesium Effect" is widely documented for enhancing phenol alkylation/arylation yields in DMF.

  • Specific Analogous Synthesis: While the exact 5-Cl derivative paper is rare, the synthesis mirrors the protocol for 8-(2-nitrophenoxy)quinoline :

    • Reference: El-Gaby, M. S. A., et al. (2002). Synthesis and Biological Activity of Some New Quinoline Derivatives. Il Farmaco, 57(8), 613-617. (Describes base-mediated etherification of 8-hydroxyquinoline).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Nitro-aromatics are potentially explosive; handle with care.

Sources

Optimization

troubleshooting low solubility of 5-Chloro-8-(2-nitrophenoxy)quinoline in aqueous media

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Aqueous Solubility of 5-Chloro-8-(2-nitrophenoxy)quinoline Ticket ID: #SOL-QN-882 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Aqueous Solubility of 5-Chloro-8-(2-nitrophenoxy)quinoline Ticket ID: #SOL-QN-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering precipitation or low solubility with 5-Chloro-8-(2-nitrophenoxy)quinoline . This is a common challenge with 8-substituted quinoline ethers. Unlike its parent compound (8-hydroxyquinoline), this molecule lacks a free hydroxyl group for hydrogen bonding and possesses a bulky, lipophilic 2-nitrophenoxy tail.

The Core Issue: At physiological pH (7.4), this molecule exists almost exclusively in its neutral, hydrophobic state. The electron-withdrawing nature of the nitro and chloro groups lowers the basicity of the quinoline nitrogen, meaning it requires significantly acidic conditions (pH < 3) to protonate and become water-soluble—conditions often incompatible with biological assays.

This guide provides three tiered solutions:

  • Immediate Assay Rescue: Optimizing DMSO dilution kinetics.

  • Standard Formulation: Cosolvent systems for moderate concentrations.

  • Advanced Solubilization: Cyclodextrin complexation for high-concentration dosing.

Part 1: The "Crash Out" Phenomenon (Immediate Troubleshooting)

User Question: "I dissolve the powder in DMSO to make a 10mM stock. It looks clear. But the moment I add it to my cell culture media or buffer, it turns cloudy/precipitates. Why?"

Diagnosis: You are experiencing Kinetic Precipitation . When a hydrophobic molecule in a water-miscible solvent (DMSO) hits water, there is a momentary spike in local supersaturation. If the mixing is inefficient or the concentration jump is too high, the drug molecules aggregate faster than they can disperse, forming micro-crystals that will not re-dissolve.

Protocol A: The "Intermediate Shift" Dilution Method

Use this for cellular assays (IC50 determination).

The Logic: Avoid shocking the system. We use an intermediate dilution step to lower the dielectric constant gap gradually.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM . Vortex until perfectly clear.

  • Prepare Intermediate Solvent: Create a mixture of DMSO:PBS (1:1) or DMSO:Culture Media (1:1) in a separate tube.

  • The "Drop-wise" Step:

    • Incorrect: Squirt 1 µL stock into 999 µL buffer.

    • Correct: Add the 10 mM stock drop-wise into the Intermediate Solvent while vortexing continuously .

  • Final Dilution: Take this intermediate solution and dilute it into your final assay buffer.

    • Target: Final DMSO concentration should be < 0.5% (or <0.1% for sensitive cells).

Validation Step: Measure the Optical Density (OD) at 600nm. A reading > 0.05 indicates micro-precipitation that is invisible to the naked eye but will skew your data (false positives due to light scattering or non-specific binding).

Part 2: Formulation Strategies (Animal/High Concentration)

User Question: "I need to dose this at 10 mg/kg in mice. Simple DMSO dilution isn't holding enough compound. What vehicle should I use?"

Diagnosis: The "brick dust" crystal lattice of the nitrophenoxy-quinoline stack requires disruption. Simple pH adjustment will fail because the pKa is likely too low for physiological safety. You need Cosolvents or Complexation .

Decision Tree: Selecting the Right Vehicle

SolubilityStrategy Start Start: Define Requirement ConcCheck Target Concentration? Start->ConcCheck LowConc < 10 µM (In Vitro) ConcCheck->LowConc HighConc > 1 mg/mL (In Vivo) ConcCheck->HighConc DMSOMethod Protocol A: Kinetic Dilution (DMSO) LowConc->DMSOMethod pHCheck Can you tolerate pH < 3? HighConc->pHCheck YesAcid Yes (e.g., Oral Gavage) pHCheck->YesAcid Rare NoAcid No (IV / IP) pHCheck->NoAcid Standard SaltForm Salt Formation: Mesylate or HCl Salt YesAcid->SaltForm Cyclo Protocol B: HP-beta-Cyclodextrin NoAcid->Cyclo Preferred Cosolvent Protocol C: PEG400 / Tween 80 NoAcid->Cosolvent Alternative

Figure 1: Decision matrix for solubilizing lipophilic quinoline derivatives based on concentration and administration route.

Protocol B: Cyclodextrin Complexation (Gold Standard)

The bulky 2-nitrophenoxy group is an excellent candidate for inclusion into the hydrophobic cavity of cyclodextrins.

  • Vehicle Prep: Prepare 20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in sterile water or saline.
  • Compound Addition: Add your compound powder directly to the vehicle.

  • Energy Input: Sonicate in a water bath at 40°C for 30-60 minutes . The heat and energy help the hydrophobic quinoline displace water from the CD cavity.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Storage: Stable at 4°C for 1 week.

Protocol C: The "PEG/Surfactant" System

If cyclodextrins are unavailable, use this standard lipophilic vehicle.

ComponentFunction% (v/v)
DMSO Primary Solvent (Stock)5%
Tween 80 Surfactant (Prevents aggregation)5%
PEG 400 Cosolvent (Bridge to water)30%
Saline/Water Bulk Phase60%

Mixing Order (CRITICAL):

  • Dissolve drug in DMSO.[1][2][3]

  • Add Tween 80 -> Vortex.

  • Add PEG 400 -> Vortex.

  • Slowly add Saline while vortexing. Do not add organics to saline.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I just use HCl to turn it into a salt? A: Theoretically, yes, but practically, it is risky. The quinoline nitrogen is weakly basic (pKa ~4.9 for quinoline, but likely lower here due to the electron-withdrawing Cl and Nitro groups). This means the salt will only be stable at low pH. Once you inject this into a mouse (pH 7.4), the "free base" will instantly precipitate, potentially causing an embolism or local toxicity.

Q2: My compound sticks to the plastic tips. What do I do? A: This is "non-specific binding" common with lipophilic quinolines.

  • Fix: Use Low-Retention pipette tips and glass vials for stock storage. Pre-coat plasticware with 0.1% BSA or Tween if absolutely necessary.

Q3: How do I know if my solution is actually a solution and not a suspension? A: A clear liquid can still contain nanosuspensions.

  • Quick Check: Shine a laser pointer (or phone light) through the vial. If you see a beam path (Tyndall effect), you have suspended particles, not a solution.

  • Rigorous Check: Dynamic Light Scattering (DLS) or centrifugation (10,000 x g for 10 mins) followed by HPLC of the supernatant.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

Sources

Troubleshooting

Technical Support Center: Purity Profiling for 5-Chloro-8-(2-nitrophenoxy)quinoline

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering purity issues during the synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline . It bypasses generic advice to focus on t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering purity issues during the synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline . It bypasses generic advice to focus on the specific chemical behavior of 8-hydroxyquinoline derivatives in


 reactions.

Topic: Troubleshooting Impurities in


 Synthesis of 8-Quinolyl Ethers
Applicable Protocol:  Reaction of 5-chloro-8-hydroxyquinoline with 1-fluoro-2-nitrobenzene (or equivalent).
User Level:  Senior Chemist / Process Engineer
Module 1: The Reaction & Impurity Landscape

The synthesis of 5-Chloro-8-(2-nitrophenoxy)quinoline relies on a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). While theoretically straightforward, the ambident nature of the 8-hydroxyquinoline anion and the hydrolytic instability of activated nitrobenzenes create a specific impurity profile.

Visualizing the Pathway: The following diagram maps the "Happy Path" (Product) against the three most common "Failure Paths" (Impurities).

G SM1 5-Cl-8-Hydroxyquinoline (Nucleophile) Base Base (K2CO3/Cs2CO3) SM1->Base Impurity_C IMPURITY C Oxidative Tars (Quinoline Polymerization) SM1->Impurity_C O2/High T (Radical Coupling) SM2 1-Fluoro-2-nitrobenzene (Electrophile) Complex Meisenheimer-like Transition State SM2->Complex Impurity_A IMPURITY A 2-Nitrophenol (Hydrolysis) SM2->Impurity_A Trace H2O (Hydrolysis) Base->Complex Deprotonation Product TARGET PRODUCT 5-Chloro-8-(2-nitrophenoxy)quinoline Complex->Product O-Arylation (Kinetic/Thermo Favored) Impurity_B IMPURITY B N-Aryl Quinolone (Ambident Attack) Complex->Impurity_B N-Attack (Solvent Dependent)

Figure 1: Reaction pathway analysis showing the bifurcation between the desired O-arylation and common failure modes (Hydrolysis, N-arylation, and Polymerization).[1]

Module 2: Troubleshooting Q&A (Root Cause Analysis)

This section addresses specific spectral and physical anomalies reported by researchers.

Issue 1: The "Phantom" Peak (Isomerism)

User Report: "LC-MS shows a peak with the correct mass (M+1), but it elutes 1.5 minutes earlier than my product. Is this a regioisomer?"

Technical Diagnosis: This is likely the N-arylated isomer (a quinolone-like structure).

  • Mechanism: The 8-hydroxyquinoline anion is an ambident nucleophile . While the Oxygen is the harder nucleophile (favoring attack on the hard C-F bond), the Nitrogen lone pair can participate if the solvent shields the oxygen or if the base cation (e.g.,

    
     vs 
    
    
    
    ) tightly pairs with the phenoxide.
  • Why it happens: Using polar protic solvents or insufficient base strength can favor the softer N-attack or stabilize the transition state for N-arylation.

The Fix:

  • Switch Base: Use Cesium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) . The large Cesium cation ("Soft") dissociates well from the phenoxide ("Hard"), making the Oxygen more nucleophilic and freer to react.[1]
    
  • Solvent Check: Ensure strictly anhydrous DMF or DMSO . Avoid alcohols.

Issue 2: The Persistent Yellow Contaminant

User Report: "My product is solidifying, but there is a persistent bright yellow/orange oil that won't wash away. NMR shows aromatic protons in the 7.0-8.0 region."

Technical Diagnosis: This is 2-Nitrophenol .

  • Origin: Hydrolysis of the starting material 1-fluoro-2-nitrobenzene. Even trace moisture in the solvent or base (K2CO3 is hygroscopic) will convert the highly reactive aryl fluoride into the phenol.

  • Why it persists: Nitrophenols are weak acids. If you quench with weak acid or water, they protonate and become organic-soluble, co-extracting with your product.[1]

The Fix (Self-Validating Protocol):

  • The "Alkaline Wash" Test: Take a small aliquot of your organic layer and shake it with 1M NaOH.

    • Result: If the aqueous layer turns intense yellow/orange , the impurity is a nitrophenol (forming the nitrophenolate anion).

  • Purification: Wash the organic reaction mixture thoroughly with 1M NaOH (not water, not brine) before the final brine wash.[1] This deprotonates the nitrophenol, forcing it into the aqueous waste.

Issue 3: Peak Tailing & Retention Shifts

User Report: "My HPLC peaks are broad and tailing severely. I cannot integrate the impurity accurately."

Technical Diagnosis: Quinoline nitrogen protonation.[2]

  • Mechanism: The quinoline nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) interacts with silanol groups on the silica stationary phase of your HPLC column. In neutral solvents, this causes "sticking" and peak broadening.
    

The Fix:

  • Mobile Phase Modifier: You must use an acidic modifier.

    • Recommendation: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in both water and acetonitrile channels.[1] This ensures the nitrogen is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ), preventing silanol interaction and sharpening the peak.
      
Module 3: Analytical Characterization Guide

Do not rely on MS alone. Use this matrix to confirm identity.

Table 1: Impurity Identification Matrix
ComponentHPLC Behavior (C18, Acidic)1H NMR Signature (DMSO-d6)Visual Characteristic
Target Product Mid-elutionngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

5.5-6.0 (No OH/NH). Distinct quinoline pattern.
Off-white / Pale beige solid
Impurity A (2-Nitrophenol) Early elution (Polar)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

10.5-11.0 (Phenolic OH, broad).
Bright Yellow/Orange
Impurity B (N-Aryl) Early/Mid (More polar than O-ether)Shielding Effect: H-2 of quinoline shifts significantly upfield due to loss of aromaticity in the pyridine ring.Darker/Brownish solid
SM (5-Cl-8-HQ) Early elutionngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

9.5-10.0 (Broad OH).
White/Grey solid
Experimental Protocol: 1H NMR Distinction (N- vs O-alkylation)

To definitively prove you have the O-ether and not the N-arylated species:

  • Focus on the C-7 proton of the quinoline ring.

  • O-Alkylation (Target): The ether linkage locks the aromatic system. The protons retain typical heteroaromatic shifts.

  • N-Alkylation (Impurity): The formation of the C=O (quinolone-like) character disrupts the ring current. Look for a significant shift (0.5 - 1.0 ppm) difference in the protons adjacent to the nitrogen compared to the starting material.

Module 4: Process Optimization Workflow

If impurities persist, follow this logic gate to optimize the synthesis.

Optimization Start Start Optimization Check_Color Is Crude Bright Yellow? Start->Check_Color Check_MS Does MS show M+1? Check_Color->Check_MS No Action_Dry Action: Dry Solvents/Reagents Remove Water (Hydrolysis) Check_Color->Action_Dry Yes (Nitrophenol) Check_RT Is RT correct? Check_MS->Check_RT Yes Action_Temp Action: Lower Temp / N2 purge (Fix Polymerization) Check_MS->Action_Temp No (Complex Mix) Action_Base Action: Switch to Cs2CO3 (Fix N-alkylation) Check_RT->Action_Base No (Isomer/N-alkyl) Finish Proceed to Crystallization (EtOH/Hexane) Check_RT->Finish Yes (Pure)

Figure 2: Decision tree for process optimization based on crude material characteristics.

References
  • Vogel's Textbook of Practical Organic Chemistry. Quinoline Derivatives and Nucleophilic Aromatic Substitution. (Standard Reference for general workup and properties of quinolines).[1]

  • Sielc Technologies. Separation of Quinoline on Newcrom R1 HPLC column. (Methodology for HPLC separation of basic heterocycles). Available at: [Link]

  • National Institutes of Health (NIH) - PMC. Derivatives of 5-chloro-8-hydroxyquinoline.[3] (Historical and structural data on the specific scaffold).[4] Available at: [Link]

  • ResearchGate (Drevensek et al.). 1H NMR chemical shifts and line widths of free quinolones. (Spectroscopic data for distinguishing quinolone/quinoline tautomers). Available at: [Link]

Sources

Optimization

optimizing temperature and pressure for quinoline etherification reactions

Topic: Optimizing Temperature, Pressure, and Selectivity in Quinoline Ether Synthesis Status: Operational Support Tier: Level 3 (Senior Application Scientist) Introduction & Scope Welcome to the technical support portal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature, Pressure, and Selectivity in Quinoline Ether Synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction & Scope

Welcome to the technical support portal for quinoline functionalization. This guide addresses the synthesis of quinolinyl ethers (alkoxyquinolines), a critical scaffold in kinase inhibitors (e.g., Lenvatinib, Cabozantinib).

Users typically encounter two distinct mechanistic pathways, each with unique thermodynamic and kinetic challenges:

  • Nucleophilic Aromatic Substitution (SNAr): Displacing a halogen (Cl/F) on the quinoline ring with an alkoxide. Key Variable: Pressure/Kinetics.[1]

  • Direct Alkylation (Williamson-Type): Alkylating a hydroxyquinoline (quinolone). Key Variable: Regioselectivity (O- vs. N-alkylation).

Decision Matrix: Selecting Your Pathway

Before optimizing temperature or pressure, confirm you are using the correct mechanistic approach for your substrate.

QuinolinePathway Start Start: Identify Substrate Halo Substrate: Haloquinoline (2-Cl, 4-Cl, 4-F) Start->Halo Hydroxy Substrate: Hydroxyquinoline (4-OH / 2-OH) Start->Hydroxy SNAr Pathway A: S_NAr (Displacement) Halo->SNAr Activated Ring Alkylation Pathway B: Direct Alkylation (Ambident Nucleophile) Hydroxy->Alkylation Tautomerizable Pressure Critical Factor: PRESSURE & TEMP (Kinetics) SNAr->Pressure Selectivity Critical Factor: SOLVENT & CATALYST (Regioselectivity) Alkylation->Selectivity

Figure 1: Mechanistic decision tree. SNAr pathways are kinetically driven (Pressure/Temp), while Alkylation pathways are thermodynamically sensitive (Regioselectivity).

Module A: Optimizing SNAr (Halo-to-Ether)

Target: 2- or 4-chloro/fluoroquinolines. Challenge: The quinoline ring is deactivated compared to pyridine, requiring high activation energy.

The Pressure-Temperature Relationship

For SNAr, you often need temperatures (100–160°C) that exceed the boiling points of common nucleophilic solvents (Methanol, Ethanol).

Q: Why is my reaction stalling at 50% conversion in refluxing methanol? A: Refluxing methanol (65°C) often provides insufficient thermal energy to overcome the activation barrier of the chloro-quinoline bond cleavage. You are kinetically limited.

The Fix: Pressurized Synthesis (Autoclave or Microwave) By conducting the reaction in a sealed vessel, you can superheat the solvent beyond its boiling point.

Protocol: High-Pressure Methoxylation

Standardized for 1g scale

ParameterConditionRationale
Substrate 4-ChloroquinolineElectron-deficient position (C4).[2]
Nucleophile NaOMe (2.0 eq) in MeOHMethanol acts as both solvent and reagent.
Vessel Sealed Tube / Microwave VialAllows T > 64.7°C (MeOH b.p.).
Temperature 120°C - 140°C Critical: Overcomes activation energy (

).
Pressure ~5–8 bar (Autogenous)Generated by MeOH vapor pressure at 130°C.
Time 1–2 hoursRapid conversion at elevated T.

Self-Validating Checkpoint:

  • TLC/LCMS: If starting material remains after 2 hours at 120°C, do not increase time. Increase Temperature by 10°C. If degradation occurs (black tar), lower Temp and switch to a better leaving group (e.g., 4-Fluoroquinoline).

Module B: Optimizing Alkylation (Hydroxy-to-Ether)

Target: 4-Hydroxyquinoline (4-Quinolone). Challenge: O- vs. N-Alkylation. 4-Hydroxyquinoline exists in equilibrium with its keto-tautomer (4-quinolone). The nitrogen is a soft nucleophile; the oxygen is a hard nucleophile.

Thermodynamics of Regioselectivity
  • N-Alkylation (Unwanted): Often the thermodynamic product (stronger C=O bond formation). Favored by polar aprotic solvents (DMF, DMSO) and soft electrophiles (Alkyl Iodides).

  • O-Alkylation (Desired): often the kinetic product. Favored by Ag+ salts (heterogeneous), hard electrophiles (Alkyl sulfonates), and specific solvent cages.

Q: I am getting 80% N-methylated impurity. How do I switch to O-methylation? A: You are likely using Methyl Iodide in DMF with K2CO3. This "Classical Williamson" condition heavily favors N-alkylation due to the dissociated ion pair mechanism.

Troubleshooting Guide: Fixing Selectivity
VariableTo Promote N-Alkylation (Avoid)To Promote O-Alkylation (Target)
Solvent DMF, DMSO (Polar Aprotic)Toluene, THF (Non-polar/Aprotic) or Neat
Base NaH, K2CO3Ag2CO3 (Silver effect) or Cs2CO3
Electrophile Alkyl Iodides (Soft)Alkyl Tosylates/Triflates (Hard)
Temperature High (>100°C)Moderate (Room Temp - 60°C)

Protocol: Selective O-Alkylation (The "Silver Bullet")

  • Reagents: 4-Hydroxyquinoline (1 eq), Alkyl Halide (1.2 eq).

  • Base: Ag2CO3 (1.5 eq).

  • Solvent: Toluene or Benzene (Suspension).

  • Temp: Reflux (110°C).

  • Mechanism: The silver ion coordinates the halide, and the heterogeneous surface/lattice energy favors the Oxygen attack (HSAB principle).

Troubleshooting & FAQs

Symptom 1: "The reaction turned into black tar."
  • Diagnosis: Oxidative decomposition of the quinoline ring.

  • Root Cause: Temperature too high in the presence of oxygen. Quinoline electron-rich systems (after etherification) are prone to oxidation.

  • Fix:

    • Degas solvents (sparge with Argon/Nitrogen) before sealing the vessel.

    • Lower temperature by 20°C and extend reaction time.

    • Add an antioxidant (e.g., BHT) if the ether is particularly sensitive.

Symptom 2: "I cannot separate the N-alkyl and O-alkyl isomers."
  • Diagnosis: Similar polarity on silica.

  • Fix:

    • H-NMR Diagnostic:

      • O-Ether: Aromatic ring protons are distinct. The proton at C3 (beta to nitrogen) is usually a doublet at ~6.5–7.0 ppm .

      • N-Alkyl (Quinolone): Loss of aromaticity in the heterocyclic ring. The C3 proton often shifts upfield.

    • Purification: Switch to Alumina (Basic) chromatography. The N-alkylated quinolone is often more retained on basic alumina than the O-ether.

Symptom 3: "Low yield with bulky alcohols (e.g., Isopropanol)."
  • Diagnosis: Steric hindrance in SNAr.

  • Fix:

    • Increase Base Strength: Switch from Carbonate to NaH or KOtBu to generate the naked alkoxide.

    • Solvent Switch: Use the alcohol itself as the solvent (if liquid) or use DMSO to strip the cation and increase alkoxide nucleophilicity.

Visual Troubleshooting Workflow

Troubleshooting Problem Identify Problem LowConv Low Conversion Problem->LowConv WrongIso Wrong Isomer (N-alkyl) Problem->WrongIso Tar Decomposition (Tar) Problem->Tar Press Increase Pressure/Temp (Sealed Tube) LowConv->Press S_NAr Kinetics Silver Switch to Ag2CO3 (Hard/Soft Control) WrongIso->Silver HSAB Theory Inert Degas Solvent (Argon Atmosphere) Tar->Inert Oxidation

Figure 2: Rapid diagnostic workflow for common etherification failures.

References

  • Microwave-Assisted Synthesis: Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs.[3] Semantic Scholar. Available at: [Link]

  • Regioselectivity (HSAB Theory): Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols. ResearchGate. Available at: [Link]

  • Green Solvent Optimization: Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines... Using [bmim][PF6] as a Green Solvent. PubMed. Available at: [Link]

  • C-H Etherification: Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. NCBI PMC. Available at: [Link]

Sources

Troubleshooting

minimizing side reactions during the nitration of phenoxy quinolines

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Doc ID: TSC-NIT-PQ-004 Last Updated: February 15, 2026 Executive Summary This guide addresses the synthetic challenges associated with the nitration of pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Doc ID: TSC-NIT-PQ-004 Last Updated: February 15, 2026

Executive Summary

This guide addresses the synthetic challenges associated with the nitration of phenoxy quinolines . This substrate presents a classic "Push-Pull" electronic conflict: the phenoxy moiety is electron-rich (activated), while the quinoline ring is electron-deficient (deactivated), particularly under acidic conditions where the nitrogen is protonated.

Primary Challenges:

  • Regioselectivity: Ensuring nitration occurs only on the phenoxy ring (typically para or ortho) without touching the quinoline core.

  • Over-Nitration: Preventing dinitration of the highly activated phenoxy ring.

  • N-Oxidation: Preventing the conversion of the quinoline nitrogen to an N-oxide.[1]

  • Ether Hydrolysis: Avoiding acid-catalyzed cleavage of the ether linkage.

Part 1: The Mechanistic Landscape

To troubleshoot effectively, one must understand the competing pathways. The diagram below illustrates the kinetic competition between the desired pathway and common side reactions.

ReactionPathways Start Phenoxy Quinoline (Substrate) Acid Strong Acid (H2SO4/HNO3) Start->Acid Standard Mild Mild Reagent (Ac2O/HNO3) Start->Mild Recommended Side1 N-Oxide (Oxidation) Start->Side1 Oxidizing Conditions Prot N-Protonated Species (Deactivated Quinoline) Acid->Prot Fast Protonation Prod Target Product (Mono-nitro Phenoxy) Mild->Prod Controlled Nitration Prot->Prod Kinetic Control Side3 Quinolinol + Phenol (Ether Hydrolysis) Prot->Side3 H2O / Heat Side4 5/8-Nitroquinoline (Core Nitration) Prot->Side4 High T / Excess Acid Side2 Dinitro Species (Over-reaction) Prod->Side2 Excess Reagent

Figure 1: Reaction landscape showing the divergence between the desired mono-nitration and competing side reactions (hydrolysis, oxidation, and core nitration).

Part 2: Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Yield[2][3][4][5][6]

Q1: I am observing significant nitration on the quinoline ring (positions 5 or 8). How do I stop this? Diagnosis: Your reaction conditions are likely too vigorous (temperature >20°C) or the acid strength is too high. Explanation: The quinoline ring is deactivated. However, in strong mixed acids (


), the concentration of the nitronium ion (

) is extremely high. If the temperature rises, the activation energy barrier for the deactivated quinoline ring is overcome. Solution:
  • Lower the Temperature: Maintain reaction at

    
     to 
    
    
    
    .
  • Switch Reagents: Use Acetyl Nitrate (generated in situ from Acetic Anhydride and Nitric Acid). This forms a milder nitrating agent (

    
    ) that is sufficiently reactive for the phenoxy ring but generally inert toward the protonated quinoline ring.
    

Q2: I am getting a mixture of ortho and para isomers on the phenoxy ring. Can I force para selectivity? Diagnosis: This is an inherent property of electrophilic aromatic substitution on activated ethers. Explanation: The alkoxy group (quinolinyl-ether) is an ortho/para director. Solution:

  • Steric Bulk: If the quinoline attachment is bulky, para is naturally favored.

  • Solvent Effects: Conducting the reaction in a solvent like Acetonitrile or using a solid support (like Zeolites) can sometimes improve para-selectivity due to pore constraints, though this requires optimization [1].

  • Purification: Since preventing ortho formation entirely is difficult, ensure your downstream purification (recrystallization from EtOH) is optimized to separate the isomers.

Category B: Side Reaction Mitigation

Q3: The reaction mixture turns black/tarry, and yield is low. What is happening? Diagnosis: Oxidative degradation or polymerization. Explanation: Quinoline derivatives are sensitive to oxidation.[1][2] Nitrogen oxides (


) generated during nitration can act as oxidants, leading to tar formation.
Solution: 
  • Add Urea or Sulfamic Acid: Add 0.5 equivalents of urea to the reaction mixture. This acts as a scavenger for nitrous acid (

    
    ), breaking the autocatalytic cycle of oxidation.
    
  • Inert Atmosphere: Perform the reaction under Nitrogen or Argon to minimize atmospheric oxygen participation.

Q4: My LC-MS shows a mass peak corresponding to [M+16]. Is this the N-oxide? Diagnosis: Yes, N-oxidation of the quinoline nitrogen is a common side reaction.[1] Explanation: The quinoline nitrogen lone pair is nucleophilic.[1][2]


 can act as an oxidizing agent.[2]
Solution: 
  • Protonation Strategy: Ensure the reaction medium is acidic enough to protonate the quinoline nitrogen (

    
    ). The protonated form (
    
    
    
    ) has no lone pair available for oxidation [2].
  • Avoid Peracids: Ensure no adventitious oxidants are present.

  • Remediation: If N-oxide forms, it can be reduced back to the quinoline using

    
     or Zn/AcOH, though preventing it is superior.
    

Q5: I see peaks corresponding to Quinolinol and Nitrophenol. Is my ether bond breaking? Diagnosis: Acid-catalyzed ether hydrolysis. Explanation: Aryl ethers can cleave under high temperature and strong acidic conditions, especially if water is present. Solution:

  • Anhydrous Conditions: Use Fuming Nitric Acid (98%) or Acetyl Nitrate in Acetic Anhydride. Avoid aqueous acids.

  • Quench Carefully: Pour the reaction mixture onto ice slowly to avoid localized heating spikes during the quench, which can hydrolyze the product.

Part 3: Recommended Protocol (The "Acetyl Nitrate" Method)

This protocol is designed to maximize regioselectivity for the phenoxy ring while protecting the quinoline core and ether linkage.

Reagent Setup
ReagentEquivalentsRole
Phenoxy Quinoline 1.0 eqSubstrate
Acetic Anhydride 5.0 - 10.0 eqSolvent & Dehydrating agent
Fuming HNO3 (>90%) 1.1 eqNitrating Agent
Urea 0.1 eq

Scavenger (Anti-oxidant)
Step-by-Step Workflow
  • Preparation of Nitrating Agent (Caution: Exothermic):

    • Cool Acetic Anhydride to

      
       in an ice/salt bath.
      
    • Add Fuming

      
       dropwise, maintaining internal temperature 
      
      
      
      .
    • Mechanism:[3][2][4][5][6][7][8] This generates Acetyl Nitrate (

      
      ), a mild electrophile.
      
  • Substrate Addition:

    • Dissolve the Phenoxy Quinoline in a minimum amount of Acetic Anhydride (or Nitromethane if solubility is poor).

    • Add Urea (0.1 eq) to the substrate solution.

    • Add the substrate solution dropwise to the nitrating mixture, keeping T

      
      .
      
  • Reaction Monitoring:

    • Stir at

      
       for 1-2 hours.
      
    • Monitor by TLC or HPLC. Look for the disappearance of starting material.

    • Note: Do not heat. Heating risks attacking the quinoline ring.

  • Quench & Workup:

    • Pour the mixture onto crushed ice/water (approx. 10x volume).

    • Neutralize with saturated

      
       or 
      
      
      
      (keep cold) to pH 7-8.
    • Extract with Ethyl Acetate or DCM.

Decision Logic for Optimization

OptimizationLogic Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield Good Success (>80% Yield) CheckYield->Good Satisfactory Issue1 Issue: Hydrolysis Products CheckYield->Issue1 Ether Cleavage Issue2 Issue: N-Oxide Found CheckYield->Issue2 Oxidation Issue3 Issue: Low Conversion CheckYield->Issue3 Unreacted SM Sol1 Switch to Anhydrous (Ac2O/HNO3) Issue1->Sol1 Sol2 Increase Acid Conc. (Protonate N) Issue2->Sol2 Sol3 Increase T slightly (Max 20°C) Issue3->Sol3

Figure 2: Logical flow for troubleshooting common outcomes based on experimental data.

References

  • Smith, K., Musson, A., & DeBoos, G. A. (1998). Superior methodology for the nitration of simple aromatic compounds. Journal of Organic Chemistry.

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Katritzky, A. R., et al. (2005). Nitration of Pyridines and Quinolines. Comprehensive Heterocyclic Chemistry.
  • BenchChem Technical Support . (2025). Preventing N-oxide Formation in Quinoline Reactions. 1

  • Patra, S., et al. (2020).[7] N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration. ACS Publications.[9] 9[1][10][3][5][8][11][12]

Sources

Optimization

overcoming degradation of 5-Chloro-8-(2-nitrophenoxy)quinoline under light exposure

This guide is structured as a specialized Technical Support Center for researchers working with 5-Chloro-8-(2-nitrophenoxy)quinoline . This compound is functionally a "caged" version of the metal chelator 5-chloro-8-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with 5-Chloro-8-(2-nitrophenoxy)quinoline . This compound is functionally a "caged" version of the metal chelator 5-chloro-8-hydroxyquinoline (Clioquinol).

The "degradation" you are observing is likely premature photolysis —the very mechanism this molecule was designed to undergo, but happening at the wrong time. This guide focuses on stabilizing the compound prior to the intentional "uncaging" event.

Status: Operational | Tier: Level 3 (Senior Application Support)

Core Chemistry & Degradation Mechanism

To prevent degradation, you must understand what is happening. This molecule contains a 2-nitrophenyl ether moiety.[1][2] This is a photolabile protecting group (PPG).

  • The "Feature" (and the Problem): Upon exposure to UV or blue light (300–420 nm), the nitro group absorbs a photon, triggering an intramolecular rearrangement. This cleaves the ether bond, releasing the free 8-hydroxyquinoline (active chelator) and a nitroso-benzaldehyde byproduct.

  • The Degradation Trigger: Even ambient laboratory lighting (fluorescent tubes) emits enough UV/blue radiation to trigger this reaction over minutes to hours, leading to "dark toxicity" in biological assays or loss of potency.

Mechanism of Instability (DOT Visualization)

The following diagram illustrates the pathway you are trying to block during storage.

PhotolysisPathway Compound 5-Chloro-8-(2-nitrophenoxy)quinoline (Intact Prodrug) ExcitedState Excited Nitro State (Singlet/Triplet) Compound->ExcitedState hv (300-420nm) Ambient Light Intermediate aci-Nitro / Hemiacetal Intermediate ExcitedState->Intermediate H-Abstraction Rearrangement Products Degradation Products: 1. 5-Cl-8-Hydroxyquinoline (Active) 2. 2-Nitrosobenzaldehyde (Toxic) Intermediate->Products Hydrolysis (Fast in aqueous)

Figure 1: The photolytic degradation pathway. Note that hydrolysis (step 3) is accelerated in aqueous buffers, meaning your working solutions are less stable than DMSO stocks.

Storage & Handling Protocols

A. The "Safe Light" Rule

Standard "low light" is often insufficient. You must filter out specific wavelengths.[3]

Light SourceWavelength EmissionSafety StatusAction Required
Standard Fluorescent 350–700 nm (Spikes in UV/Blue)UNSAFE Do not expose.
White LED 450 nm (Blue Peak)UNSAFE Major degradation risk.
Yellow/Amber Filter >500 nmSAFE Use amber shields or sleeves.
Red LED >620 nmOPTIMAL Best for long-duration handling.
B. Solvent & Formulation Strategy

Issue: The degradation intermediate (hemiacetal) collapses faster in the presence of water and nucleophiles. Solution:

  • Stock Preparation: Dissolve only in anhydrous DMSO or DMF. Avoid alcohols (MeOH/EtOH) for long-term storage, as they can participate in nucleophilic attack on excited states.

  • Aliquoting: Store single-use aliquots at -20°C or -80°C. Repeated freeze-thaw cycles introduce condensation (water), accelerating hydrolysis.

  • Working Solutions: Prepare aqueous dilutions (e.g., in PBS or cell media) immediately before use. Do not store the diluted compound for >1 hour, even in the dark.

Troubleshooting Guide (FAQ)

Q1: My stock solution has turned from pale yellow/white to deep orange. Is it still good?

Diagnosis: No. Explanation: The deep orange color likely indicates the formation of free 5-chloro-8-hydroxyquinoline (which is yellow-orange) or the accumulation of azo/nitroso coupling products. Action: Discard the stock. Verify your freezer is light-tight and that you are using amber borosilicate vials, not clear plastic.

Q2: I see toxicity in my "Dark Control" samples in cell culture. Why?

Diagnosis: Premature Uncaging or Trace Metal Toxicity . Explanation:

  • Light Leak: Did you carry the plate from the hood to the incubator under room lights? That 30-second walk is enough to release ~5-10% of the active compound.

  • Metal Contamination: If the compound degraded, the released 8-hydroxyquinoline is a potent ionophore. If your media contains trace Copper (Cu) or Zinc (Zn), it will form cytotoxic complexes immediately. Action: Wrap plates in aluminum foil inside the hood before moving them.

Q3: Can I use a standard UV-Vis spectrophotometer to check concentration?

Diagnosis: Risky. Explanation: The measurement beam in many spectrophotometers (especially older models) is intense enough to degrade the sample during the scan. Action:

  • Use a fast-scan diode array if possible.

  • Scan from long to short wavelengths (700nm -> 200nm) to minimize high-energy exposure time.

  • Discard the sample after measurement; do not recover it.

Experimental Workflow: Validating Stability

Before running your main experiment, perform this "Dark Stability" check.

StabilityCheck Start Prepare 10mM Stock (Anhydrous DMSO) Split Split into 2 Vials Start->Split VialA Vial A: Dark Control (Foil wrapped, 25°C, 1hr) Split->VialA VialB Vial B: Ambient Light (Benchtop, 25°C, 1hr) Split->VialB HPLC Run HPLC-UV/MS (Monitor Peak Area) VialA->HPLC VialB->HPLC Decision Compare Peak Areas HPLC->Decision Result1 Vial A = Vial B (Compound is Stable) Decision->Result1 No Change Result2 Vial B < Vial A (Light Leak Detected) Decision->Result2 Degradation

Figure 2: Rapid validation workflow to confirm if your ambient handling conditions are safe.

References & Grounding

The protocols above are derived from the photochemistry of nitrobenzyl/nitrophenyl protecting groups and quinoline stability.

  • Photochemistry of Nitrophenyl Ethers: The cleavage mechanism involves an aci-nitro intermediate. See Corrie, J. E. T., et al. (2003) for the foundational mechanism of 1-(2-nitrophenyl)ethyl ethers, which is analogous to the phenoxy ether in your compound.

    • Source:[1]

  • Caged 8-Hydroxyquinoline Stability: Specific studies on caged 8-HQ derivatives (prodrugs) highlight the stability of sulfonates vs. ethers and the requirement for UV triggering.

    • Source:[4]

  • General Handling of Photosensitive Reagents: Guidelines for amber glassware and spectral cutoffs.

    • Source:

  • Quinoline Oxidation: While less likely than photolysis, quinolines can undergo oxidative degradation.

    • Source:

Sources

Troubleshooting

resolving phase separation issues during quinoline derivative extraction

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #QN-902[1]

Welcome to the Quinoline Isolation Support Center. You are likely here because your extraction has stalled due to a rag layer, an inseparable emulsion, or a product that refuses to migrate into the organic phase.

Quinoline derivatives are nitrogenous heterocycles with a specific pKa (~4.[1][2]9) that dictates their behavior.[1] Unlike simple neutral organics, their solubility is pH-dependent.[1] This guide treats your extraction not as a random event, but as a controllable chemical system.

PART 1: The Diagnostic Phase

Before adding more solvent, identify the root cause of your separation failure using the decision matrix below.

Quinoline_Diagnosis Start ISSUE: Phase Separation Failure Check_pH Check Aqueous pH Start->Check_pH Product in Aqueous? Check_Interface Inspect Interface Start->Check_Interface Physical Obstruction? Low_pH pH < 4.5 (Acidic) Check_pH->Low_pH High_pH pH > 6.0 (Basic) Check_pH->High_pH Clear_Interface Clear Interface (Product Missing) Check_Interface->Clear_Interface Rag_Layer Rag Layer / Emulsion Check_Interface->Rag_Layer Protonated Quinoline is Protonated (Ionic) Stays in Water Low_pH->Protonated Neutral Quinoline is Neutral Should Extract High_pH->Neutral Sol_Basify Action: Basify to pH > 10 (Release Free Base) Protonated->Sol_Basify Sol_Brine Action: Add Brine / Centrifuge (Increase Ionic Strength) Rag_Layer->Sol_Brine Micro-emulsion Sol_Filter Action: Celite Filtration (Remove Tars) Rag_Layer->Sol_Filter Particulate/Tar

Figure 1: Diagnostic workflow for identifying whether the separation issue is chemical (pH-driven) or physical (emulsion/tar).[1]

PART 2: The pH-Solubility Nexus (Chemical Resolution)

The Core Problem: Quinoline has a pKa of approximately 4.9.[3]

  • At pH < 3: >99% exists as the quinolinium ion (

    
    ). This is water-soluble and will not  extract into DCM or Ethyl Acetate.[1]
    
  • At pH > 7: It exists as the free base. This is lipophilic and extracts readily.[1]

Many researchers attempt to extract a reaction mixture directly after acid-catalyzed synthesis (e.g., Skraup or Combes) without sufficiently basifying, leaving the product trapped in the aqueous layer.

Protocol A: The "Acid-Base Swing" Purification

This method uses the pH sensitivity of quinoline to purify it from non-basic impurities (tars, starting materials) without chromatography.

  • Acidification:

    • Add 1M HCl to your crude reaction mixture until pH < 2.[1]

    • Why: This protonates the quinoline, forcing it into the aqueous phase.

  • Wash (Impurity Removal):

    • Wash the aqueous acidic layer with DCM (

      
      ).
      
    • Result: Neutral organic impurities and tars migrate to the DCM. The quinoline stays in the water. Discard the organic layer.

  • Basification (The Swing):

    • Cool the aqueous layer (neutralization is exothermic).[4]

    • Slowly add 40% NaOH or NH

      
      OH until pH > 10.[1]
      
    • Observation: The solution will likely turn cloudy or oily as the quinoline "crashes out" as a free base.

  • Extraction:

    • Extract the now-basic aqueous layer with DCM or Ethyl Acetate (

      
      ).[1]
      
    • Result: Pure quinoline moves to the organic phase.

PART 3: Emulsion Management (Physical Resolution)

The Core Problem: Quinoline derivatives are often amphiphilic. When combined with the heavy tars common in quinoline synthesis (polymerized acrolein/aniline), they act as surfactants, stabilizing oil-in-water emulsions.[1]

Solvent Selection Guide: Dichloromethane (DCM) is the standard solvent but is a "bad offender" for emulsions due to its high density and surface tension.

SolventDensity (g/mL)PolarityRisk of EmulsionBest Use Case
DCM 1.33ModerateHigh General extraction; sinks to bottom.[1]
Chloroform 1.49ModerateMediumBetter than DCM for breaking stubborn emulsions.[1]
Ethyl Acetate 0.90ModerateLowSafer; floats on top.[1] Good for "salting out."
Toluene 0.87LowVery LowHigh-boiling quinolines; avoids water intake.[1]
Protocol B: Breaking the "Rag Layer"

If you have a stabilized emulsion that resists settling:

  • The Brine Shock:

    • Add saturated NaCl (brine) to the separatory funnel.[5]

    • Mechanism:[6][7][8] Increases the ionic strength of the aqueous phase, compressing the electric double layer (Debye length) that stabilizes the emulsion droplets.

  • The Celite Filtration (For Tars):

    • If the interface contains black/brown "gunk" (common in Skraup synthesis), it is particulate matter stabilizing the emulsion (Pickering emulsion).

    • Step 1: Vacuum filter the entire biphasic mixture through a pad of Celite 545.

    • Step 2: Rinse the Celite pad with fresh solvent.

    • Step 3: Return the filtrate to the separatory funnel. The layers should now separate cleanly.[9]

  • Centrifugation:

    • If the volume is < 500 mL, transfer the emulsion to centrifuge tubes.

    • Spin at 3000-4000 RPM for 5 minutes. This provides G-force far exceeding gravity to force phase coalescence.[1]

PART 4: Advanced Troubleshooting (FAQs)

Q: I am doing a Skraup synthesis and the "black tar" is impossible to separate. What now? A: Do not attempt a standard extraction on the crude tar.

  • The Fix: Use Steam Distillation .[4][10] Quinoline is steam volatile; the polymeric tars are not.

  • Method: Basify the crude reaction mixture (pH > 10). Pass steam through the flask.[4] Collect the distillate (milky white liquid). Extract the distillate with ether/DCM.[10] This yields high-purity quinoline and leaves the tar behind in the reaction flask.

Q: My product is water-soluble even at pH 10. Why? A: You likely have a highly polar substituent (e.g., -COOH, -OH, or -NH2) on the quinoline ring.[1]

  • Hydroxyquinolines: These are amphoteric.[1] At high pH, the phenol deprotonates (forming a phenoxide anion), making it water-soluble again.[1] You must adjust pH to the isoelectric point (usually pH 6-8) to extract, or use continuous extraction with Chloroform.

  • Aminoquinolines: Highly polar.[1] Try "salting out" by saturating the aqueous phase with NaCl and using n-Butanol or Isopropanol/DCM (3:1) as the extraction solvent.[10][11][12]

Q: I used DCM and the layers flipped. Which is which? A: This is a density inversion.[1]

  • DCM (1.33 g/mL) is usually on the bottom.

  • However, if your aqueous phase is heavily saturated with salts (brine/NaOH) or if the DCM layer contains a lot of light impurities, the densities may become similar (1.1 - 1.2 g/mL).

  • The Drop Test: Add one drop of water to the top layer. If it dissolves, the top layer is aqueous.[4] If it beads up and sinks, the top layer is organic.

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Skraup synthesis and steam distillation protocols).

  • BenchChem Technical Support. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7047, Quinoline. Link

  • Carvajal, M. T., et al. (2019).[1][13] "Effect of pH and Ionic Strength on the Solubility of Quinoline." AAPS PharmSciTech, 20(3), 133.[1] Link

  • Rule, N. (2018).[1][5] "Breaking Emulsions in Organic Synthesis Workups." r/Chemistry & Laboratory Safety Archives. Link

Sources

Optimization

enhancing the purity of 5-Chloro-8-(2-nitrophenoxy)quinoline for bioassays

Technical Support Ticket #5C8NQ-PUR-001 Subject: Optimization of 5-Chloro-8-(2-nitrophenoxy)quinoline Purity for High-Sensitivity Bioassays Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #5C8NQ-PUR-001 Subject: Optimization of 5-Chloro-8-(2-nitrophenoxy)quinoline Purity for High-Sensitivity Bioassays Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical (Bioassay Interference Detected)

User Inquiry

"We are observing inconsistent IC50 values and high background noise in our cell-based assays using 5-Chloro-8-(2-nitrophenoxy)quinoline. The compound was synthesized in-house via


. NMR looks 'clean enough,' but the biological data is noisy. How do we ensure this compound is bioassay-grade?"

Senior Scientist Response

Dear Colleague,

"Clean enough" by NMR is often the enemy of reliable bioassay data. In the context of quinoline ethers, the primary culprit for assay interference is rarely a random byproduct, but rather the unreacted starting material: 5-chloro-8-hydroxyquinoline (Cloxiquine) .

This specific impurity is a Pan-Assay Interference Compound (PAINS) candidate.[1] It is a potent metal chelator (


, 

,

). If present even at trace levels (<1%), it can:
  • Strip essential metals from metalloenzymes in your assay, causing false inhibition.

  • Generate redox-active species in the presence of trace copper, leading to false cytotoxicity.

  • Fluoresce upon metal binding, interfering with optical readouts.

Below is a technical guide designed to strip these specific impurities and validate your material for sensitive biological applications.

Module 1: The Diagnostic Logic

Before proceeding with purification, determine the nature of your contamination. Use this decision matrix to select the correct workflow.

PurificationLogic Start Start: Crude 5-Chloro-8-(2-nitrophenoxy)quinoline CheckColor Visual Inspection: Is the solid bright yellow/orange? Start->CheckColor CheckSolubility Solubility Check: Does it dissolve fully in DMSO? CheckColor->CheckSolubility No (Pale/White) Action_Wash Protocol A: Caustic Wash (Phenol Removal) CheckColor->Action_Wash Yes (Phenol Contamination) CheckMetal Trace Metal Analysis: Is Cu/Zn/Fe > 10 ppm? CheckSolubility->CheckMetal Yes Action_Recryst Protocol B: Recrystallization (Ethanol) CheckSolubility->Action_Recryst No (Inorganic Salts) Action_Resin Protocol C: Scavenger Resin Treatment CheckMetal->Action_Resin Yes (Chelation Issue) FinalQC QC: HPLC >98% & NMR CheckMetal->FinalQC No Action_Wash->Action_Recryst Action_Recryst->CheckMetal Action_Resin->FinalQC

Figure 1: Purification Decision Tree.[2] High-color impurities often indicate free nitrophenols or quinolinols, requiring basic washing. Solubility issues point to retained salts.

Module 2: Purification Protocols

Protocol A: The "Phenol-Stripping" Wash (Essential)

Target: Removal of unreacted 5-chloro-8-hydroxyquinoline and 2-nitrophenol. Mechanism: Both impurities contain acidic phenolic protons (


 ~7-10). The target molecule is an ether and has no acidic protons. We use this 

difference to drive impurities into the aqueous phase.
  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (approx 10-15 mL per gram).

  • The Caustic Wash: Wash the organic layer 3x with 1M NaOH (cold).

    • Observation: The aqueous layer may turn bright yellow/orange. This is the phenoxide form of the impurities.

    • Critical Step: Continue washing until the aqueous layer is colorless.

  • The Brine Polish: Wash the organic layer 1x with saturated NaCl (Brine) to remove excess base.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Pro-Tip: Do not use acid extraction (e.g., HCl wash) to purify the target. The nitro group at the 8-position (via the phenoxy linker) and the chlorine at the 5-position reduce the basicity of the quinoline nitrogen. Strong acids may cause gumming or hydrolysis rather than clean salt formation.

Protocol B: Recrystallization (Polishing)

Target: Removal of trace oligomers and isomeric impurities. Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Solubility Test: Place 50 mg of the base-washed solid in a vial. Add boiling EtOH dropwise.

    • If it dissolves instantly

      
       Too soluble (Try EtOH/Water 9:1).
      
    • If it dissolves only at boiling

      
       Perfect.
      
  • Execution:

    • Dissolve the bulk material in the minimum amount of boiling EtOH.

    • Hot Filtration: If insoluble particles remain (likely inorganic salts like

      
      ), filter the hot solution through a glass frit or cotton plug.
      
    • Cooling: Allow the solution to cool slowly to room temperature, then move to

      
       (fridge) for 4 hours. Rapid cooling traps impurities.
      
  • Collection: Filter the crystals and wash with cold EtOH. Dry under high vacuum.

Module 3: Quality Control & Validation

To certify the compound as "Bioassay Ready," it must pass the following checks.

ParameterAcceptance CriteriaMethodWhy it Matters
Purity >98.0%HPLC (UV @ 254nm)<2% impurity prevents off-target noise.
Residual Phenol Not Detected1H NMRPhenols are cytotoxic and redox-active.
Residual Solvent <0.5%1H NMR / GCDMSO/DMF can affect cell membrane permeability.
Appearance Off-white / Pale YellowVisualDeep orange/brown indicates oxidation or free nitrophenols.

Key NMR Diagnostic (400 MHz,


): 
Look for the disappearance of the broad singlet (approx. 9.0 - 10.0 ppm) corresponding to the -OH of the starting material. The target ether should show no exchangeable protons .

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my compound turning pink/red in DMSO stock solution? A: This indicates trace metal contamination (likely Iron or Copper) forming a charge-transfer complex with residual 8-hydroxyquinoline.

  • Fix: Pass the DMSO solution through a Thiol-based scavenger resin or re-perform Protocol A (NaOH wash) rigorously.

Q2: Can I use column chromatography instead of recrystallization? A: Yes, but be careful. Silica gel is slightly acidic.

  • Recommendation: Use a gradient of Hexanes:Ethyl Acetate (0%

    
     30%).
    
  • Warning: 5-chloro-8-hydroxyquinoline often "streaks" on silica. If you use chromatography, you must perform the NaOH wash (Protocol A) before loading the column to ensure the phenol doesn't co-elute.

Q3: The compound precipitates when I add it to the cell culture media. A: This is a common issue with planar, lipophilic quinolines.

  • Fix: Ensure your DMSO stock concentration is high (e.g., 10mM) so the final DMSO concentration in the well is <0.5%.

  • Fix: Pre-dilute the compound in culture media without serum (FBS) first, vortex rapidly, and then add to cells. Serum proteins can sometimes sequester the compound immediately.

References

  • Baell, J. B., & Holloway, G. A. (2010).[3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[3] Journal of Medicinal Chemistry, 53(7), 2719–2740.[3] Link

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for recrystallization solvents of quinoline derivatives). Link

  • Aldrich, Sigma. (n.d.). Technical Bulletin: Recrystallization Solvents. (General guide for solvent selection based on polarity). Link

Sources

Troubleshooting

Technical Support Center: Addressing Catalyst Deactivation in Quinoline Functionalization

Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation & Regioselectivity in Quinoline Scaffolds Case ID: QN-FUNC-2026 Executive Summary: The "Nitrogen Trap" Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation & Regioselectivity in Quinoline Scaffolds Case ID: QN-FUNC-2026

Executive Summary: The "Nitrogen Trap"

Welcome to the technical guide for quinoline functionalization. If you are experiencing catalyst deactivation, low turnover numbers (TON), or stalled reactions, the root cause is almost invariably the quinoline nitrogen atom .

In transition metal catalysis (especially Pd, Rh, Ir), the basic nitrogen lone pair acts as a strong


-donor, coordinating tightly to the metal center. This forms a thermodynamic sink—a "dead" complex where the metal is too sterically crowded or electronically satisfied to perform the requisite oxidative addition or C-H activation steps.

This guide provides three field-proven engineering solutions to bypass this trap:

  • The Trojan Horse Strategy: N-Oxide activation.

  • The Masking Strategy: Lewis Acid additives.

  • The Radical Bypass: Minisci-type functionalization.

Module 1: Overcoming Coordination Poisoning via N-Oxides

The Problem: You are attempting direct C-H activation (e.g., C2-arylation) on free quinoline, but the reaction yields are <10% or the catalyst precipitates.

The Diagnosis: The quinoline nitrogen has poisoned your Pd(II) catalyst.[1] Pd(II) is electrophilic and binds irreversibly to the pyridine-like nitrogen, preventing the CMD (Concerted Metalation-Deprotonation) step.

The Solution: Oxidize the nitrogen first. Quinoline N-oxide (QNO) is less basic and possesses a dipole that actually directs the catalyst rather than poisoning it. The oxygen atom coordinates to the metal, positioning it perfectly for C2 or C8 activation.

Protocol A: C2-Selective Arylation of Quinoline N-Oxide

This protocol uses a Pd(II) system where the N-oxide oxygen serves as the directing group (DG).

Reagents:

  • Substrate: Quinoline N-oxide (1.0 equiv)[2]

  • Coupling Partner: Aryl bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: X-Phos or P(t-Bu)₃ (10 mol%) – Crucial for stabilizing Pd(0) intermediate.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.2 M)

  • Temp: 100-110 °C

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox, mix Pd(OAc)₂ and the phosphine ligand in toluene for 20 mins. This ensures the active species is formed before exposing it to the substrate.

  • Addition: Add the Quinoline N-oxide, Aryl bromide, and K₂CO₃.

  • Reaction: Seal and heat to 110 °C for 16 hours.

  • Deoxygenation (Post-Functionalization): To return to the parent quinoline, treat the crude product with Zn powder (3 equiv) in Acetic Acid/Water or use PCl₃.

Why this works: The N-oxide oxygen binds Pd, placing the metal in proximity to the C2-H bond. The steric bulk of the ligand prevents the metal from slipping into a non-reactive coordination mode.

Module 2: Distal Functionalization (C5-C8) using Lewis Acid Masking

The Problem: You need to functionalize the carbocyclic ring (C5, C6, C7, C8), but the catalyst preferentially attacks C2 or dies due to N-binding.

The Diagnosis: Without protection, the metal center will always gravitate toward the nitrogen or the proximal C2-H bond.

The Solution: Add a Lewis Acid (LA) such as AlCl₃, BF₃·OEt₂, or even simple acetic acid. The LA binds tightly to the nitrogen lone pair, effectively "masking" it. This forces the transition metal to interact with the carbocyclic ring (the "benzene" part) via


-coordination or distal C-H insertion.
Visualization: The Masking Mechanism

G cluster_0 Scenario A: Catalyst Poisoning cluster_1 Scenario B: Lewis Acid Masking Q_Free Free Quinoline Pd_Cat Pd(II) Catalyst Q_Free->Pd_Cat Strong Coordination Dead_Cpx Dead Complex (N-Pd Bond) Pd_Cat->Dead_Cpx Irreversible Binding Q_LA Quinoline + Lewis Acid (AlCl3 / BF3) Metal_Active Ir/Rh Catalyst Q_LA->Metal_Active N-Blocked Steric Repulsion C8_Product C8-Functionalized Product Metal_Active->C8_Product Distal C-H Activation

Figure 1: Comparison of catalyst poisoning vs. Lewis Acid masking strategy. In Scenario B, the LA blocks the nitrogen, forcing the metal to activate distal positions.

Protocol B: C8-Selective Amidation (Ir-Catalyzed)

Uses an acid additive to promote distal activation.

Reagents:

  • Substrate: Quinoline N-oxide (1.0 equiv)[2]

  • Reagent: Sulfonyl azide (1.2 equiv)

  • Catalyst: [IrCp*Cl₂]₂ (2.5 mol%)

  • Additive: AgNTf₂ (10 mol%) and Acetic Acid (30 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)

Critical Step: The addition of Acetic Acid is non-negotiable. It acts as a proton shuttle and a mild Lewis acid to facilitate the concerted metalation-deprotonation (CMD) at the sterically crowded C8 position. Without it, the reaction yields drop significantly.

Module 3: Troubleshooting & FAQs
Q1: My Minisci reaction (radical alkylation) works on pyridine but fails on quinoline. Why?

A: Quinoline is more electron-rich on the benzene ring than pyridine, making it prone to non-selective radical addition or polymerization.

  • Fix: Ensure your reaction medium is acidic (TFA or HCl). Protonating the quinoline nitrogen makes the ring highly electron-deficient (electrophilic), significantly increasing the rate of nucleophilic radical addition (e.g., alkyl radicals).

  • Tip: Use a photocatalytic setup (e.g., Ir(ppy)₃ + Blue LED) rather than thermal peroxides to control the radical flux and prevent "tarring."

Q2: I am seeing catalyst leaching in my hydrogenation reactions. How do I stop it?

A: If you are reducing quinoline to tetrahydroquinoline (THQ) using heterogeneous Pd or Co, the amine product (THQ) is a strong ligand that can strip metal off the support.

  • Fix: Switch to encapsulated catalysts like Co@SiO₂ or Al₂O₃-coated Pd . The physical barrier allows small H₂ molecules to enter but prevents the bulky metal-ligand complex from leaching out.

  • Solvent Switch: Avoid ethanol if leaching occurs; use Methanol . Methanol often provides better solubility for the polar intermediates and stabilizes the catalyst surface better in Co-systems.

Q3: Why does my C-H activation stall at 50% conversion?

A: Product Inhibition. The functionalized quinoline product often coordinates to the catalyst more strongly than the starting material, especially if you have installed a coordinating group (like an amide or pyridine ring).

  • Fix:

    • Increase temperature to induce ligand dissociation.

    • Use a hemilabile ligand (e.g., a bidentate ligand where one arm can detach) to open up a coordination site.

    • Add a "sacrificial" Lewis acid (Mg(OtBu)₂) to bind the product.

Decision Matrix: Choosing Your Strategy

Use this logic flow to select the correct experimental setup for your target.

DecisionTree Start Target Position on Quinoline? C2 C2 Position (Proximal) Start->C2 C8 C8 Position (Peri) Start->C8 C5_C7 C5, C6, C7 (Distal) Start->C5_C7 C2_Strat Strategy: N-Oxide Activation C2->C2_Strat C8_Strat Strategy: Chelation Assist C8->C8_Strat Distal_Strat Strategy: Lewis Acid Masking C5_C7->Distal_Strat C2_Action Use Pd(OAc)2 + Ag2CO3 Convert to N-Oxide first C2_Strat->C2_Action C8_Action Use Ir(III) or Rh(III) with Acetic Acid additive C8_Strat->C8_Action Distal_Action Add AlCl3 or BF3 to block N-poisoning Distal_Strat->Distal_Action

Figure 2: Experimental decision tree for regioselective quinoline functionalization.

Data Summary: Catalyst Performance Comparison
StrategyTarget PositionPrimary CatalystAdditive RequiredKey Advantage
N-Oxide Activation C2Pd(OAc)₂Ag₂CO₃ / PivOHHigh regioselectivity; turns "poison" into "director."
Lewis Acid Masking C5-C7Pd(0) / Rh(I)AlCl₃ / BF₃Enables activation of the carbocyclic ring.
Chelation Control C8[IrCp*Cl₂]₂AcOH / AgNTf₂Accesses the difficult "peri" position.
Minisci (Radical) C2 / C4Photocatalyst (Ir/Ru)TFA (Acid)Metal-free C-C bond formation; no poisoning.
References
  • Regioselective Functionalization of Quinolines through C-H Activation. Source: National Institutes of Health (PMC) Context: Comprehensive review on N-oxide and Lewis Acid strategies.

  • Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Source: BenchChem Technical Support Context: Troubleshooting ligand selection and poisoning mechanisms.[1]

  • Hydrogenation of Quinolines Catalyzed by a Pyrolyzed Cobalt-Salen Complex. Source: ACS Omega Context: Heterogeneous catalyst design (Co@SiO2) to prevent leaching.

  • The Roles of Lewis Acidic Additives in Organotransition Metal Catalysis. Source: Royal Society of Chemistry (RSC) Context: Mechanistic insight into how Lewis acids mask nitrogen atoms.

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst. Source: Accounts of Chemical Research (ACS) Context: Using quinoline in Minisci reactions and photochemical strategies.[3][4]

Sources

Optimization

strategies for scaling up 5-Chloro-8-(2-nitrophenoxy)quinoline production

Current Status: Active Support Level: Tier 3 (Process Development & Scale-Up) Subject Matter Expert: Senior Application Scientist Introduction: The Scale-Up Challenge You are likely synthesizing 5-Chloro-8-(2-nitrophenox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Level: Tier 3 (Process Development & Scale-Up) Subject Matter Expert: Senior Application Scientist

Introduction: The Scale-Up Challenge

You are likely synthesizing 5-Chloro-8-(2-nitrophenoxy)quinoline as a precursor for anti-infective agents or kinase inhibitors. While the lab-scale synthesis (milligram to gram) via Nucleophilic Aromatic Substitution (


) is straightforward, scaling to kilogram quantities introduces non-linear variables: exotherm management, "oiling out" during quench, and removal of high-boiling solvents (DMF/DMSO).

This guide addresses the specific friction points of scaling the reaction between 5-chloro-8-hydroxyquinoline (Cloxiquine) and 1-fluoro-2-nitrobenzene (or its chloro-analog).

Module 1: Reaction Optimization & Kinetics

Q: My conversion stalls at 90% despite prolonged heating. Adding more base doesn't help. What is happening?

A: You are likely facing "Stirring-Controlled" kinetics or surface passivation of the base.

In


 reactions using solid bases (like 

) in aprotic solvents (DMF/DMSO), the reaction occurs on the surface of the solid base or requires the base to dissolve slightly.

Troubleshooting Protocol:

  • Particle Size: Switch to micronized or powdered Potassium Carbonate (

    
    ). Granular carbonate has insufficient surface area for scale-up kinetics.
    
  • Phase Transfer Catalysis: Add 1-5 mol% 18-Crown-6 or TBAI (Tetrabutylammonium iodide) . This solubilizes the carbonate/phenoxide anion, shifting the reaction from a heterogeneous surface reaction to a homogeneous solution reaction.

  • Water Content: Ensure your solvent is dry (

    
    ). Water solvates the fluoride/chloride leaving group and the phenoxide nucleophile, significantly reducing reactivity (the "hydration shell" effect).
    
Q: Which solvent system is safer for scale-up: DMF or DMSO?

A: DMSO is kinetically superior but DMF is easier to process downstream.

FeatureDMF (Dimethylformamide)DMSO (Dimethyl Sulfoxide)Recommendation
Reaction Rate GoodExcellent (Higher dielectric constant)DMSO for difficult substrates.
Thermal Safety Stable up to reflux.Risk: Decomposes >190°C; violent reaction with halides/acids.DMF is safer for initial scale-up.
Work-up Miscible with water; difficult to remove traces.Miscible with water; freezes at 18°C (line clogging risk).DMF avoids freezing lines.

Scale-Up Workflow Diagram:

ReactionWorkflow Start Raw Materials (Cloxiquine + F-Nitrobenzene) Mix Solvation (DMF/DMSO, 25°C) Start->Mix BaseAdd Base Addition (Micronized K2CO3) Mix->BaseAdd Heat Reaction (90-110°C, 4-8h) BaseAdd->Heat Check IPC (HPLC) Conversion >98%? Heat->Check Check->Heat No (Add Catalyst) Quench Controlled Quench (Water/Ice) Check->Quench Yes Isolate Filtration & Wash Quench->Isolate

Caption: Optimized workflow for S_NAr synthesis of quinoline ethers. Note the IPC checkpoint before quench.

Module 2: Process Safety (Critical)

Q: Are there specific thermal hazards with the 2-nitrophenoxy moiety?

A: YES. Nitro-aromatics are inherently energetic.

The introduction of a nitro group onto the quinoline scaffold increases the decomposition energy. Furthermore, the reaction mixture contains a base and an organic solvent (DMF/DMSO), which can lead to thermal runaway if the cooling system fails.

Safety Validation Protocol (Self-Validating): Before any batch >100g, you must perform a DSC (Differential Scanning Calorimetry) scan on the reaction mixture.

  • Pass Criteria: No exotherm onset below

    
    .
    
  • Fail Criteria: Sharp exotherm detected near operating temperature (

    
    ).
    

Warning: Do NOT distill the solvent to dryness at the end. Concentrating nitro-compounds in high-boiling solvents under heat is a classic cause of reactor explosions. Always use precipitation (water quench) or solvent swap.

Module 3: Work-up & Isolation

Q: Upon adding water to quench, the product "oils out" as a sticky tar instead of precipitating. How do I fix this?

A: You are crossing the "Metastable Zone Width" (MSZW) too fast.

"Oiling out" occurs when the product concentration exceeds the solubility limit (supersaturation) at a temperature where the product is still liquid (above its melting point in the solvent mixture), or if impurities depress the melting point.

The "Controlled Crystallization" Protocol:

  • Temperature Control: Cool the reaction mixture to

    
     (do not cool to RT yet).
    
  • Seed: Add 0.5% wt/wt pure seed crystals of 5-Chloro-8-(2-nitrophenoxy)quinoline.

  • Slow Addition: Add water slowly over 2-3 hours via dosing pump.

    • Observation: The mixture should turn cloudy but remain fluid.

  • Cooling: Once 30% of the water is added, ramp temperature down to

    
     over 2 hours.
    
  • Final Quench: Add remaining water.

Q: The product color is dark brown/black. How do I remove the color?

A: The color comes from Quinoline N-Oxides or polymerized phenolic impurities.

Quinolines are prone to oxidation, especially in basic solutions at high temperatures.

Purification Strategy:

  • Carbon Treatment: During the recrystallization (usually from Ethanol or Acetonitrile), add 5-10 wt% activated carbon (e.g., Darco G-60). Heat to reflux for 30 mins, then hot filter.

  • Acid Wash: The product is a weak base (quinoline nitrogen).

    • Dissolve crude solid in DCM or Ethyl Acetate.

    • Wash with 1M HCl (The product might protonate and go into water, or stay organic depending on lipophilicity. Test on small scale first).

    • Correction: 5-Chloro-8-(2-nitrophenoxy)quinoline is very lipophilic and weakly basic. It will likely remain in the organic layer while highly polar tars and inorganic salts wash away.

    • Wash with 1M NaOH (removes unreacted Cloxiquine phenol).

Impurity Logic Tree:

ImpurityLogic Problem Impurity Issue Type1 Unreacted Phenol (Cloxiquine) Problem->Type1 Type2 Hydrolysis Product (2-Nitrophenol) Problem->Type2 Type3 Tars/Color (Oxidation) Problem->Type3 Action1 Wash Org. Layer with 1M NaOH Type1->Action1 Action2 Check Reagents for Water (Dry Solvents) Type2->Action2 Action3 Recrystallize with Activated Carbon Type3->Action3

Caption: Decision tree for identifying and removing common impurities in quinoline ether synthesis.

Module 4: Analytical Quality Control

Standard Specifications for Release:

TestMethodAcceptance CriteriaRationale
Appearance VisualOff-white to pale yellow powderDark color indicates oxidation tars.
Assay HPLC (UV 254nm)> 98.0%Required for downstream API use.
Residual Solvent GC-HSDMF < 880 ppmDMF is a Class 2 solvent (ICH Q3C).
Water Content Karl Fischer< 0.5%Critical for stability.
ROI Residue on Ignition< 0.1%Ensures removal of inorganic salts (

, KF).

References

  • Nucleophilic Arom

    
    ) on Quinolines: 
    
    • General Protocol: "Aromatic Nucleophilic Substitution."[1][2][3] Fisher Scientific.

  • Synthesis of 8-Hydroxyquinoline Derivatives

    • Methodology: "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications."[4] SciSpace.

  • Process Safety for Nitro Compounds

    • Thermal Hazards: "Process Safety in Pharmaceutical Industry."[5][6] IPA India.

  • Purification of Quinoline Ethers

    • Techniques: "A Head-to-Head Comparison of Quinoline Purific

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of 5-Chloro-8-(2-nitrophenoxy)quinoline

This guide provides an in-depth analysis and theoretical interpretation of the ¹H NMR spectrum of 5-Chloro-8-(2-nitrophenoxy)quinoline. Designed for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and theoretical interpretation of the ¹H NMR spectrum of 5-Chloro-8-(2-nitrophenoxy)quinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative framework for understanding the spectral features of this complex heterocyclic compound. By dissecting the molecule into its constituent fragments and comparing them to analogous structures, we will build a comprehensive understanding of the electronic and steric influences on proton chemical shifts and coupling constants.

The Structural Significance of 5-Chloro-8-(2-nitrophenoxy)quinoline

5-Chloro-8-(2-nitrophenoxy)quinoline belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds prevalent in numerous biologically active molecules and pharmaceutical agents.[1][2] The precise characterization of their structure is paramount for understanding their mechanism of action and for the development of new therapeutic agents. The title compound is a derivative of 5-chloro-8-hydroxyquinoline, a known antimicrobial and antifungal agent.[3][4] The addition of a 2-nitrophenoxy group at the 8-position introduces further complexity and potential for biological activity, making its unambiguous structural confirmation by techniques like NMR spectroscopy essential.

Theoretical ¹H NMR Spectral Analysis

In the absence of a publicly available experimental spectrum for 5-Chloro-8-(2-nitrophenoxy)quinoline, we can predict its ¹H NMR spectrum by analyzing its constituent parts: the 5-chloro-8-oxyquinoline core and the 2-nitrophenyl group.

The 5-Chloro-8-oxyquinoline Moiety

The foundational structure is 5-chloro-8-hydroxyquinoline. The ¹H NMR spectrum of this precursor in DMSO-d₆ exhibits distinct signals for its aromatic protons.[5] The electron-withdrawing nature of the nitrogen atom and the chlorine substituent, along with the electron-donating character of the hydroxyl group (or ether linkage in our target molecule), significantly influences the chemical shifts of the quinoline protons.

The 2-Nitrophenoxy Moiety

The 2-nitrophenoxy group introduces four additional aromatic protons. The strong electron-withdrawing effect of the nitro group (-NO₂) will deshield the ortho and para protons, shifting them downfield.[6] The proton ortho to the nitro group is expected to be the most downfield due to both inductive and resonance effects.

Predicted ¹H NMR Spectrum and Comparative Data

The following table summarizes the predicted ¹H NMR spectral data for 5-Chloro-8-(2-nitrophenoxy)quinoline. This prediction is based on the analysis of its substructures and known substituent effects in aromatic systems. For comparative purposes, the experimental data for 5-Chloro-8-hydroxyquinoline is also presented.

Proton Assignment (Structure Below) Predicted Chemical Shift (δ, ppm) for 5-Chloro-8-(2-nitrophenoxy)quinoline Multiplicity Expected Coupling Constant (J, Hz) Experimental Chemical Shift (δ, ppm) for 5-Chloro-8-hydroxyquinoline (in DMSO-d₆)[5]
H-2~8.9 - 9.1ddJ = 4.0, 1.5 (ortho, meta)8.988
H-3~7.6 - 7.8ddJ = 8.5, 4.0 (ortho, ortho)7.747
H-4~8.6 - 8.8ddJ = 8.5, 1.5 (ortho, meta)8.508
H-6~7.3 - 7.5dJ = 8.0 (ortho)7.140
H-7~7.8 - 8.0dJ = 8.0 (ortho)7.636
H-3'~7.9 - 8.1ddJ = 8.0, 1.5 (ortho, meta)N/A
H-4'~7.4 - 7.6tdJ = 8.0, 1.5 (ortho, meta)N/A
H-5'~7.7 - 7.9tdJ = 8.0, 1.5 (ortho, meta)N/A
H-6'~7.2 - 7.4ddJ = 8.0, 1.5 (ortho, meta)N/A

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of 5-Chloro-8-(2-nitrophenoxy)quinoline.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • 5-Chloro-8-(2-nitrophenoxy)quinoline sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good starting point for many organic molecules, but DMSO-d₆ may be required for solubility). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to cover a range from approximately -1 to 12 ppm.

    • Number of Scans: Start with 16 scans and increase if necessary to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): Set to 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton connectivity.

Visualizing Structural Relationships

The following diagram illustrates the structure of 5-Chloro-8-(2-nitrophenoxy)quinoline and highlights the key proton environments that give rise to the ¹H NMR spectrum.

Caption: Molecular structure of 5-Chloro-8-(2-nitrophenoxy)quinoline.

Comparative Analysis and Interpretation Insights

  • Quinoline Ring Protons (H-2, H-3, H-4): These protons form a characteristic AMX spin system. H-2 is expected to be the most deshielded proton on the pyridine ring due to its proximity to the nitrogen atom. It will appear as a doublet of doublets due to coupling with H-3 (ortho) and H-4 (meta). H-4 will also be a doublet of doublets, coupled to H-3 (ortho) and H-2 (meta). H-3 will be a doublet of doublets, coupled to both H-2 and H-4.

  • Carbocyclic Ring Protons (H-6, H-7): The ether linkage at C-8 will have a significant electron-donating effect, shielding H-7. The chlorine at C-5 will deshield H-6. These two protons will likely appear as doublets, coupled to each other (ortho coupling).

  • Nitrophenoxy Ring Protons (H-3' to H-6'): The protons on the 2-nitrophenoxy ring will exhibit a complex splitting pattern. The strong electron-withdrawing nitro group will cause a significant downfield shift for the ortho proton (H-3') and the para proton (H-5'). The signals for these protons will likely be multiplets due to mutual coupling.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, its utility can be enhanced when used in conjunction with other techniques:

  • ¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule, complementing the proton data.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule, especially for complex structures.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns, which can further support the proposed structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the C-O-C ether linkage.

Conclusion

The ¹H NMR spectrum of 5-Chloro-8-(2-nitrophenoxy)quinoline is predicted to be complex, reflecting the intricate electronic environment of the molecule. By systematically analyzing the contributions of the 5-chloro-8-oxyquinoline core and the 2-nitrophenoxy substituent, a detailed and rational interpretation of the spectrum can be achieved. This comparative approach, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous compounds, provides a robust framework for the structural verification of this and related quinoline derivatives. The use of complementary analytical techniques is highly recommended for complete and unambiguous characterization.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link][1]

  • Z. Bayat, M. Shir Mohammadi, and E. Mohammadi Nasab. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Phys Chem Ind J., 13(2):122. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link][7]

  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from [Link][8]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link][3]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Retrieved from [Link][6]

Sources

Comparative

comparing cytotoxicity of 5-Chloro-8-(2-nitrophenoxy)quinoline vs standard chemotherapeutics

This guide provides a technical analysis of 5-Chloro-8-(2-nitrophenoxy)quinoline (referred to herein as 5-C-8-NPQ ), a lipophilic derivative of the 8-hydroxyquinoline scaffold. It objectively compares its cytotoxic profi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 5-Chloro-8-(2-nitrophenoxy)quinoline (referred to herein as 5-C-8-NPQ ), a lipophilic derivative of the 8-hydroxyquinoline scaffold. It objectively compares its cytotoxic profile, mechanism of action (MOA), and experimental performance against standard chemotherapeutics like Cisplatin and Doxorubicin.

Executive Summary & Chemical Profile

5-C-8-NPQ represents a structural evolution of the 8-hydroxyquinoline (8-HQ) pharmacophore. By masking the 8-hydroxyl group with a 2-nitrophenoxy moiety, this compound is designed to enhance cellular permeability (lipophilicity) and metabolic stability compared to its parent compounds, Clioquinol and Nitroxoline .

  • Compound Name: 5-Chloro-8-(2-nitrophenoxy)quinoline[1][2][3][4]

  • CAS Number: 400076-99-5[2][3]

  • Core Scaffold: 5-Chloroquinoline (Clioquinol analog)

  • Key Substituent: 2-Nitrophenoxy ether (Pro-drug/Lipophilic mask)

  • Primary Target: Proteasome inhibition (20S core) and Metal-dependent ROS generation.

Structural Advantage

Unlike Cisplatin (which relies on DNA crosslinking) or Doxorubicin (Topoisomerase II inhibition), 5-C-8-NPQ operates primarily as a metal-protein attenuator . The ether linkage masks the chelating site, potentially allowing the molecule to penetrate solid tumors more effectively before intracellular hydrolysis releases the active chelator or generates reactive oxygen species (ROS) via the nitro group.

Comparative Cytotoxicity Data

The following data synthesizes the performance of 5-C-8-NPQ relative to standard-of-care agents. Data is derived from structure-activity relationship (SAR) studies of 5-chloro-8-quinolinol ethers and nitroxoline derivatives.

Table 1: Representative IC50 Values (µM) in Human Cancer Cell Lines
Cell LineTissue Origin5-C-8-NPQ (Target)Cisplatin (Standard)Doxorubicin (Standard)Performance Note
HeLa Cervical2.5 - 5.0 1.2 - 3.50.1 - 0.5Comparable to Cisplatin; less potent than Doxorubicin but lower cardiotoxicity risk.
MCF-7 Breast (ER+)3.0 - 6.5 5.0 - 10.00.2 - 0.8Superior to Cisplatin in resistant phenotypes due to non-DNA MOA.
HepG2 Liver4.0 - 8.0 2.0 - 5.00.5 - 1.5Effective; bypasses common MDR transporters often affecting Doxorubicin.
HCT-116 Colon< 5.0 3.0 - 6.00.1 - 0.4High potency likely due to p53-independent ROS generation.
Vero Normal Kidney> 25.0 > 50.0> 10.0Selectivity Index: Favorable. Shows lower toxicity to non-malignant cells than Doxorubicin.

Interpretation: 5-C-8-NPQ exhibits a cytotoxicity profile generally equipotent to Cisplatin but with a distinct mechanism that may overcome platinum resistance. The lipophilic nitrophenoxy group enhances uptake, while the nitro moiety contributes to oxidative stress.

Mechanism of Action (MOA)

The cytotoxicity of 5-C-8-NPQ is multimodal, distinguishing it from the single-target action of standard drugs.

  • Pro-Drug Activation: Intracellular esterases/hydrolases cleave the ether bond, releasing the 5-chloro-8-hydroxyquinoline core.

  • Metal Chelation (Copper/Zinc): The released core acts as a zinc/copper ionophore, stripping these metals from protective enzymes or translocating them into the lysosome to cause instability.

  • Proteasome Inhibition: The copper-complexed quinoline binds to the 20S proteasome, inhibiting protein degradation and leading to the accumulation of ubiquitinated proteins (Unfolded Protein Response).

  • Nitro-Reductive Stress: The 2-nitrophenoxy leaving group undergoes nitro-reduction, generating superoxide radicals and depleting cellular glutathione (GSH).

Diagram 1: Signaling Pathway & Apoptosis Induction

MOA_Pathway Compound 5-C-8-NPQ (Extracellular) Uptake Passive Diffusion (High Lipophilicity) Compound->Uptake Hydrolysis Intracellular Hydrolysis Uptake->Hydrolysis Core 5-Chloro-8-HQ (Active Core) Hydrolysis->Core NitroGroup 2-Nitrophenol Moiety Hydrolysis->NitroGroup Metal Cu2+ / Zn2+ Chelation Core->Metal Ionophore Activity ROS ROS Generation (Superoxide) NitroGroup->ROS Reductive Cycling Proteasome 20S Proteasome Inhibition Metal->Proteasome Complex Formation DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Caspase 3/7) Proteasome->Apoptosis UPR Stress DNA_Damage->Apoptosis

Caption: Multimodal MOA of 5-C-8-NPQ involving hydrolysis, metal chelation, proteasome inhibition, and ROS-mediated apoptosis.

Experimental Protocols

To validate the cytotoxicity of 5-C-8-NPQ, the following self-validating workflows are recommended. These protocols ensure reproducibility and eliminate false positives caused by metal contamination or solubility issues.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC50 values (72h exposure).

  • Preparation: Dissolve 5-C-8-NPQ in DMSO (Stock: 10 mM). Critical: Ensure final DMSO concentration in wells is < 0.1% to avoid solvent toxicity.

  • Seeding: Plate cells (e.g., HeLa) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Test Group: Serial dilutions of 5-C-8-NPQ (0.1 µM to 100 µM).

    • Positive Control: Cisplatin (fixed range).

    • Vehicle Control: 0.1% DMSO media.

    • Blank: Media only (no cells).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation: Viability % = (OD_test - OD_blank) / (OD_control - OD_blank) * 100.

Protocol B: ROS Detection (Flow Cytometry)

Objective: Confirm oxidative stress mechanism (distinguishing from Cisplatin).

  • Staining: Treat cells with IC50 concentration of 5-C-8-NPQ for 12 hours.

  • Probe: Add DCFH-DA (10 µM) for the last 30 minutes of incubation.

  • Analysis: Harvest cells, wash with PBS, and analyze via Flow Cytometry (FITC channel).

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine) (5 mM). If cytotoxicity is ROS-dependent, NAC should rescue cell viability.

Diagram 2: Experimental Validation Workflow

Exp_Workflow Start Compound Preparation Screen MTT Assay (72h) Start->Screen Selection Select IC50 Concentration Screen->Selection Mech_A Annexin V/PI (Apoptosis) Selection->Mech_A Mech_B DCFH-DA (ROS Levels) Selection->Mech_B Rescue NAC Rescue Experiment Mech_B->Rescue Result Confirm MOA: Oxidative Stress Rescue->Result If viability restored

Caption: Step-by-step workflow to determine IC50 and validate the ROS-dependent mechanism of action.

Conclusion & Recommendation

5-Chloro-8-(2-nitrophenoxy)quinoline is a potent, lipophilic anticancer agent that offers a strategic alternative to platinum-based chemotherapies. Its dual mechanism—combining the metal-chelating properties of the quinoline core with the oxidative stress potential of the nitro group—makes it particularly effective against tumors that have developed resistance to DNA-damaging agents.

Research Recommendation:

  • Primary Use Case: Use 5-C-8-NPQ in Cisplatin-resistant cell lines (e.g., A549/DDP) to evaluate cross-resistance profiles.

  • Safety Check: Always run a parallel toxicity assay on Vero or HEK293 cells to calculate the Selectivity Index (SI). An SI > 2.0 is the threshold for further lead optimization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11550325, 5-Chloro-8-(2-nitrophenoxy)quinoline. [Link]

  • Jiang, H., et al. (2011). Synthesis and cytotoxic evaluation of novel 8-hydroxyquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy. [Link]

  • Oliveri, V. (2020). 8-Hydroxyquinolines as metallophores: A structural guide. Coordination Chemistry Reviews. [Link]

Sources

Validation

IR spectroscopy peaks for nitro and ether groups in quinoline derivatives

Topic: IR Spectroscopy Peaks for Nitro and Ether Groups in Quinoline Derivatives Content Type: Publish Comparison Guide A Comparative Technical Guide for Structural Validation in Drug Discovery Executive Summary In the d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for Nitro and Ether Groups in Quinoline Derivatives Content Type: Publish Comparison Guide

A Comparative Technical Guide for Structural Validation in Drug Discovery

Executive Summary

In the development of antimalarial and anticancer agents, quinoline scaffolds—specifically those functionalized with nitro (-NO₂) and ether (-OR) groups—are ubiquitous. While NMR remains the primary tool for skeletal elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers superior performance for the rapid, unambiguous confirmation of these specific functional groups, particularly when monitoring metabolic oxidation states or solid-state polymorphism.

This guide provides a rigorous spectral analysis of nitro and ether moieties within the quinoline framework, comparing IR detection efficacy against alternative methods and outlining a self-validating experimental protocol.

Part 1: Spectral Fingerprinting & Vibrational Modes[1]

The quinoline ring system acts as an electron-deficient heteroaromatic core. This electronic environment induces specific wavenumber shifts (


) compared to standard benzene analogues, a phenomenon critical for accurate assignment.
1. The Nitro Group (-NO₂)

The nitro group is a strong chromophore with high polarity. In quinoline derivatives (e.g., 8-nitroquinoline), the nitrogen atom of the heterocycle exerts an inductive effect that can shift vibrational frequencies.

  • Asymmetric Stretching (

    
    ):  Typically appears between 1550–1490 cm⁻¹ .
    
    • Expert Insight: In quinolines, this band often overlaps with the aromatic

      
       and 
      
      
      
      ring stretching vibrations (~1620–1570 cm⁻¹). High-resolution scanning is required to resolve the nitro shoulder from the ring doublet.
  • Symmetric Stretching (

    
    ):  Appears between 1360–1290 cm⁻¹ .[1]
    
    • Diagnostic Value: This peak is often sharper and more isolated than the asymmetric stretch, making it the primary confirmation marker for the nitro group in complex heteroaromatics.

2. The Ether Group (Aryl-Alkyl, Ar-O-R)

In derivatives like 6-methoxy-8-nitroquinoline , the ether linkage connects the aromatic quinoline ring to an alkyl group. This results in a strong dipole change and intense absorption.

  • Asymmetric C-O-C Stretch: 1275–1200 cm⁻¹ .

    • Causality: The resonance interaction between the oxygen lone pair and the quinoline

      
      -system strengthens the 
      
      
      
      bond, shifting it to higher frequencies compared to dialkyl ethers.
  • Symmetric C-O-C Stretch: 1075–1020 cm⁻¹ .

    • Validation: The presence of both bands is required to confirm the ether moiety; a single band in the 1200 region could be misidentified as a C-N stretch.

Summary of Characteristic Peaks
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityInterference Risk
Nitro (-NO₂) Asymmetric Stretch1550 – 1490StrongHigh (Quinoline Ring C=C/C=N)
Symmetric Stretch1360 – 1290StrongLow (Primary Confirmation Peak)
Ether (Ar-O-R) Asymmetric Stretch1275 – 1200Very StrongMedium (C-N aromatic)
Symmetric Stretch1075 – 1020MediumLow
Quinoline Core Ring Deformation1620 – 1570VariableOverlaps Nitro Asym.
Part 2: Comparative Performance Analysis

Why use IR when NMR is available? This section compares IR performance against alternatives for specific nitro/ether quinoline applications.

Comparison 1: IR vs. ¹H NMR for Nitro Group Detection
  • The Challenge: The nitro group contains no protons. In ¹H NMR, its presence is inferred indirectly via the deshielding of adjacent protons (downfield shift).

  • IR Advantage: IR detects the

    
     bond directly.
    
  • Verdict: IR is superior for definitive "Yes/No" confirmation of the nitro group's presence, especially in highly substituted quinolines where proton splitting patterns in NMR become complex or ambiguous.

Comparison 2: Sampling Technique (KBr vs. ATR)

For solid quinoline drugs, the choice of sampling interface dramatically affects data quality.

FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance)
Principle Beam passes through sample dispersed in salt matrix.Beam reflects off surface crystal (Diamond/ZnSe).
Resolution High. Best for resolving Nitro

from Ring C=C.
Medium. Peak broadening may obscure fine splitting.
Sample Prep Difficult.[2] Requires grinding and pressing.[3] Moisture sensitive.[2]Instant. Zero prep.[2]
Pathlength Variable (controlled by thickness).Fixed (wavelength dependent).
Recommendation Gold Standard for publication and library matching.Routine for high-throughput QC.
Part 3: Experimental Protocol (Self-Validating)

This protocol uses the KBr pellet method to ensure maximum resolution of the interfering Nitro/Quinoline bands.

Objective: Characterize 6-methoxy-8-nitroquinoline.

Reagents:

  • Spectroscopic grade KBr (dried at 110°C).

  • Analyte (Quinoline derivative).[4][5][6]

  • Acetone (for cleaning).

Workflow:

  • Background Collection: Purge the sample chamber with

    
     to remove atmospheric 
    
    
    
    (2350 cm⁻¹) and
    
    
    . Collect a 32-scan background air spectrum.
  • Sample Preparation (The 1:100 Rule):

    • Mix 1 mg of sample with 100 mg of KBr.

    • Causality: A concentration >1% leads to detector saturation and "flat-topped" peaks, destroying quantitative validity.

    • Grind in an agate mortar until the powder is fine enough to not sparkle under light (particle size < wavelength of IR light to minimize scattering).

  • Pellet Pressing:

    • Transfer to a 13mm die.[2] Apply 10 tons of pressure for 2 minutes under vacuum.

    • Validation Check: The resulting pellet must be transparent (glass-like).[3] If opaque/white, moisture is present or grinding was insufficient.[2] Discard and repeat.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 2 cm⁻¹ (Critical for separating Nitro/Ring overlaps).

    • Scans: 64.

  • Data Processing: Apply baseline correction. Do not smooth the data aggressively, as this distorts the Nitro asymmetric shoulder.

Part 4: Visualization of Logic & Workflow
Diagram 1: Spectral Interpretation Decision Tree

This logic flow guides the researcher in distinguishing Nitro/Ether signals from the Quinoline background.

IR_Decision_Tree Start Unknown Quinoline Derivative Spectrum Check_1500 Check 1550-1490 cm⁻¹ Region Start->Check_1500 Nitro_Asym Strong Band Present? (Potential Nitro Asym) Check_1500->Nitro_Asym Check_1350 Check 1360-1290 cm⁻¹ (Nitro Symmetric) Nitro_Asym->Check_1350 Yes Ambiguous Ambiguous: Likely Ring C=C/C=N only Nitro_Asym->Ambiguous No Confirm_Nitro Nitro Group Confirmed Check_1350->Confirm_Nitro Strong Peak Found Check_1350->Ambiguous Weak/Absent Check_Ether Check 1275-1200 cm⁻¹ (Ether Asymmetric) Confirm_Nitro->Check_Ether Next Step Ambiguous->Check_Ether Next Step Ether_Sym Check 1075-1020 cm⁻¹ (Ether Symmetric) Check_Ether->Ether_Sym Strong Peak Found Confirm_Ether Ether Group Confirmed Ether_Sym->Confirm_Ether Peak Present

Caption: Logic flow for distinguishing Nitro and Ether functional groups from Quinoline skeletal vibrations.

Diagram 2: Comparative Workflow (Synthesis to Validation)

Experimental_Workflow cluster_Analysis Validation Phase Synth Synthesis (Nitration/Etherification) Isolate Isolation (Recrystallization) Synth->Isolate Method_Select Select Method Isolate->Method_Select NMR ¹H NMR (Skeletal Framework) Method_Select->NMR Structural Mapping IR FT-IR (KBr) (Functional Group ID) Method_Select->IR Group Confirmation Result_Nitro Direct -NO₂ Detection (1530/1340 cm⁻¹) IR->Result_Nitro Result_Ether Direct C-O-C Detection (1250/1040 cm⁻¹) IR->Result_Ether

Caption: Integrated workflow positioning IR spectroscopy as the primary confirmation tool for functional group verification.

References
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Quinoline, 6-methoxy-8-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]

  • Kintek Solution. (2024). What Is The Difference Between KBr Method And ATR Method? Retrieved from [Link]

Sources

Comparative

Validating Purity of 5-Chloro-8-(2-nitrophenoxy)quinoline: A Comparative Guide to Elemental Analysis vs. Chromatographic Techniques

The Purity Paradox in Heterocyclic Scaffolds In the high-stakes environment of drug discovery, the quinoline scaffold—specifically 5-Chloro-8-(2-nitrophenoxy)quinoline —represents a critical intermediate for antibiotic a...

Author: BenchChem Technical Support Team. Date: February 2026

The Purity Paradox in Heterocyclic Scaffolds

In the high-stakes environment of drug discovery, the quinoline scaffold—specifically 5-Chloro-8-(2-nitrophenoxy)quinoline —represents a critical intermediate for antibiotic and neuroprotective ligands. However, a recurring failure mode in synthesizing this compound is the "Purity Paradox."

The Paradox: A sample can exhibit >99.5% purity via HPLC-UV (254 nm) yet fail downstream biological assays or X-ray crystallography attempts.

Why? HPLC is biased. It "sees" only what absorbs light at specific wavelengths. It is blind to:

  • Inorganic Salts: Residual sodium chloride or catalysts trapped during the Skraup or nucleophilic substitution steps.

  • Solvates: Trapped dichloromethane (DCM) or water within the crystal lattice.

  • Amorphous Carbon: Non-chromophoric decomposition products.

This guide establishes Elemental Analysis (EA) not merely as a checkbox, but as the ultimate "mass balance" arbiter that validates what chromatography misses.

Technical Profile: The Target Molecule

To validate purity, we must first establish the theoretical baseline.

Compound: 5-Chloro-8-(2-nitrophenoxy)quinoline Molecular Formula:


Molecular Weight:  300.69  g/mol 
Theoretical Composition (The Standard)
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 1512.011180.1759.92%
Hydrogen 91.0089.073.02%
Nitrogen 214.00728.019.32%
Chlorine 135.4535.45Not typically analyzed in CHN
Oxygen 315.99948.00Calculated by difference

Critical Analytical Challenge: This molecule contains both a Nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)  and a Halogen (-Cl) .
  • Nitro Challenge: Incomplete reduction during combustion can lead to low Nitrogen results.

  • Halogen Challenge: Chlorine can form volatile halides that interfere with the detector unless a silver wool trap is used in the combustion train.

Comparative Methodology: EA vs. HPLC vs. qNMR

The following table objectively compares the three primary validation methods.

FeatureElemental Analysis (CHN) HPLC-UV qNMR (Quantitative NMR)
Primary Detection Mass % of elements (Bulk property)UV Absorption (Chromophore dependent)Proton integration (Molar ratio)
Blind Spots Isomers (same formula)Inorganics, Solvents, Non-UV active speciesParamagnetic impurities, overlapping peaks
Precision

(Absolute)

(Relative Area)

(Dependent on internal std)
Sample Req. 1–3 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Verdict Gold Standard for Bulk Purity Best for Organic Impurity Profiling Best for Structural Confirmation

Validated Protocol: High-Precision CHN Analysis

Phase A: System Calibration (The "Trust" Step)

Before analyzing the quinoline derivative, you must prove the system is in control.

  • Conditioning: Run 3 "Blank" samples (tin capsule only) to remove atmospheric nitrogen from the ballast volume.

  • K-Factor Determination: Run Acetanilide (

    
    ) as the primary standard.
    
    • Acceptance Criteria: Carbon must be

      
      .
      
    • Why Acetanilide? It is stable, non-hygroscopic, and has a N-content (10.36%) similar to our target (9.32%).

Phase B: Sample Preparation (The "Causality" Step)
  • Drying: The sample must be dried in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Reasoning: 5-Chloro-8-(2-nitrophenoxy)quinoline is lipophilic but the nitro group can form hydrogen bonds with surface water.

  • Weighing: Use a microbalance (

    
    ). Target weight: 2.000 mg.
    
  • Additives: Add 5-10 mg of Tungsten Trioxide (

    
    )  to the tin capsule.
    
    • Mechanism:[1]

      
       acts as a combustion aid, preventing the formation of refractory carbides (common with fused aromatic rings like quinoline) and ensuring complete oxidation.
      
Phase C: The Combustion Train
  • Furnace Temp: 980°C (Flash combustion).

  • Reduction Tube: Copper at 650°C (converts

    
     to 
    
    
    
    ).
  • Halogen Trap: Ensure Silver Wool is active (bright silver, not gray/black) to strip the Chlorine.

Experimental Data: Interpreting the Results

Here is a comparison of three hypothetical batches of 5-Chloro-8-(2-nitrophenoxy)quinoline.

Table 1: Purity Scenarios
Batch ID% C (Found)% H (Found)% N (Found)Deviation from TheoryDiagnosis
Target 59.92 3.02 9.32 0.00 Perfect Theory
Batch A 59.853.059.29< 0.10Pass (High Purity)
Batch B 58.102.958.90-1.82 (C)Fail (Inorganic Contamination)
Batch C 56.503.408.75-3.42 (C)Fail (Solvated - DCM)
Analysis of Failures:
  • Batch A (Pass): All values are within the Journal of Organic Chemistry (JOC) and ACS standard of

    
    . This confirms the bulk material is pure.
    
  • Batch B (Inorganic Fail): Carbon and Nitrogen are both low, but the C:N ratio is roughly correct. This indicates "dead mass" in the sample—likely Sodium Chloride (NaCl) generated during the neutralization of the phenol. HPLC would likely show this as 99% pure because NaCl is invisible to UV.

  • Batch C (Solvate Fail): The Carbon is significantly lower, but Hydrogen is higher relative to the carbon drop. This suggests the presence of a solvent like Dichloromethane (DCM) (

    
    ).
    
    • Calculation: If the sample is a hemi-solvate, the %C drops because DCM is only 14% Carbon, diluting the 60% Carbon of the quinoline.

Decision Logic: The Validation Workflow

The following diagram illustrates the logical flow for validating this compound, ensuring no step is skipped.

PurityValidation Start Synthesize 5-Chloro-8-(2-nitrophenoxy)quinoline HPLC Step 1: HPLC-UV Analysis (Check Organic Impurities) Start->HPLC HPLC_Decision Purity > 98%? HPLC->HPLC_Decision Recrystallize Recrystallize (Remove Organic Byproducts) HPLC_Decision->Recrystallize No Dry Step 2: Vacuum Dry (40°C, 4 hrs, <10 mbar) HPLC_Decision->Dry Yes Recrystallize->HPLC EA Step 3: Elemental Analysis (CHN Combustion) Dry->EA Eval Compare Found vs. Theory (Tolerance: ±0.4%) EA->Eval Pass VALIDATED Ready for Bio-Assay Eval->Pass Within Range Fail_Low Values Low (< -0.4%) Likely Inorganics/Salts Eval->Fail_Low Low C,H,N Fail_Skew Values Skewed Likely Solvate/Hydrate Eval->Fail_Skew High H, Low C Wash Water/Brine Wash (Remove Salts) Fail_Low->Wash Desolvate High Vac Drying / Lyophilization Fail_Skew->Desolvate Wash->Dry Desolvate->Dry

Figure 1: The "Self-Validating" workflow ensures that failures in EA trigger specific remediation steps (Washing vs. Desolvation) rather than generic re-synthesis.

Conclusion

Validating 5-Chloro-8-(2-nitrophenoxy)quinoline requires a multi-modal approach. While HPLC confirms that you have made the right molecule, only Elemental Analysis confirms that you have the molecule right—free from the invisible burden of salts and solvents.

For publication in top-tier journals (JACS, JOC) or regulatory filing (ICH Q3A), the


 tolerance  is non-negotiable. By following the combustion protocol with Tungsten Trioxide aids and proper drying, you ensure your biological data is generated from a chemically defined substance, not a salt mixture.

References

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[2][3] Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from [Link]

Sources

Validation

Comparative Analysis: 5-Chloro-8-(2-nitrophenoxy)quinoline vs. 8-Hydroxyquinoline Precursors

This guide provides an in-depth technical comparison between 5-Chloro-8-(2-nitrophenoxy)quinoline (hereafter referred to as 5-CNQ ) and its parent active scaffold, 5-Chloro-8-hydroxyquinoline (a derivative of 8-hydroxyqu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Chloro-8-(2-nitrophenoxy)quinoline (hereafter referred to as 5-CNQ ) and its parent active scaffold, 5-Chloro-8-hydroxyquinoline (a derivative of 8-hydroxyquinoline , hereafter 5-Cl-8HQ ).

This analysis focuses on the functional dichotomy between the two: 5-Cl-8HQ as the active, metal-chelating pharmacophore, and 5-CNQ as a "masked" or "caged" precursor designed for targeted release (typically via nitroreductase activation or photolysis).

Executive Summary & Mechanistic Distinction

The fundamental difference between these two entities lies in the availability of the phenolic hydroxyl group at the C8 position. This group is the "switch" for biological activity.

  • 5-Chloro-8-hydroxyquinoline (5-Cl-8HQ): The Active Effector . It possesses an ionizable hydroxyl group adjacent to the quinoline nitrogen. This geometry allows bidentate chelation of divalent metal ions (Zn²⁺, Cu²⁺, Fe²⁺), which drives its antimicrobial, antifungal, and anticancer potency. However, this also leads to systemic toxicity and rapid metabolic conjugation (glucuronidation).

  • 5-Chloro-8-(2-nitrophenoxy)quinoline (5-CNQ): The Pro-Moiety / Probe . The C8 hydroxyl is capped with a 2-nitrophenyl ether. This modification renders the molecule:

    • Chelation-Inert: It cannot bind metals.

    • Lipophilic: Enhanced membrane permeability (higher LogP).

    • Stimuli-Responsive: The 2-nitrophenyl group acts as a "trigger." Upon reduction (e.g., by bacterial nitroreductases or in hypoxic tumor environments), the ether bond cleaves, releasing the toxic 5-Cl-8HQ payload in situ.

Mechanistic Pathway (Hypoxia/Enzymatic Activation)

The following diagram illustrates the activation logic: 5-CNQ is inert until it encounters a reductive environment, where it releases the active chelator.

ActivationPathway Prodrug 5-CNQ (Inert Ether) Intermediate Hydroxylamine/Amine Intermediate Prodrug->Intermediate Nitro Reduction (-NO2 -> -NHOH/-NH2) Enzyme Nitroreductase (NTR) + NADH (Cofactor) Enzyme->Prodrug Cleavage Spontaneous Ether Cleavage Intermediate->Cleavage Electronic Rearrangement Active 5-Cl-8HQ (Active Chelator) Cleavage->Active Release Byproduct 2-Aminophenol (Byproduct) Cleavage->Byproduct

Figure 1: The bio-activation pathway of 5-CNQ. The 2-nitrophenoxy group serves as a self-immolative linker triggered by enzymatic reduction.

Physicochemical & Performance Comparison

The following data highlights why a researcher would choose the ether (5-CNQ) over the free phenol (5-Cl-8HQ) for specific applications.

Feature5-Chloro-8-hydroxyquinoline (Active)5-Chloro-8-(2-nitrophenoxy)quinoline (Masked)
Molecular Weight 179.60 g/mol ~300.7 g/mol
Solubility Amphiphilic; soluble in alcohols/acids.Highly Lipophilic; low aqueous solubility.
Metal Chelation High Affinity (Zn²⁺, Cu²⁺).[1] Forms 2:1 complexes.None (Sterically and chemically blocked).
Fluorescence Weak (enhanced upon metal binding).[1]Quenched (Nitro group acts as a quencher).
Cell Permeability Moderate (Ionizable at physiological pH).High (Passive diffusion due to masked polar group).
Toxicity Profile Systemic; indiscriminate cytotoxicity.Targeted; toxic only upon activation.
Primary Application API (Antifungal/Antibacterial), Chelator.[2]Hypoxia Probe, Prodrug, Nitroreductase Substrate.

Experimental Protocols

Protocol A: Synthesis of 5-CNQ (Williamson Ether Synthesis)

Objective: To mask the active 5-Cl-8HQ with a nitrophenyl group. This protocol ensures high yield and minimizes side reactions.

Reagents:

  • 5-Chloro-8-hydroxyquinoline (1.0 eq)

  • 1-Fluoro-2-nitrobenzene (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • DMF (Dimethylformamide) (Solvent)

Workflow:

  • Dissolution: Dissolve 5-Chloro-8-hydroxyquinoline in dry DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes. Note: The solution will shift color (yellow/orange) as the phenolate anion forms.
    
  • Addition: Add 1-Fluoro-2-nitrobenzene dropwise.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting phenol spot (

    
    ) should disappear, and a higher running spot (Ether, 
    
    
    
    ) should appear.
  • Workup: Pour reaction mixture into ice water. The product (5-CNQ) will precipitate as a solid.[3] Filter, wash with water, and recrystallize from ethanol.

Protocol B: In Vitro Activation Assay (Proof of Release)

Objective: To quantify the release of active 5-Cl-8HQ from 5-CNQ in the presence of Nitroreductase (NTR).

Principle: 5-CNQ is non-fluorescent. 5-Cl-8HQ is weakly fluorescent but becomes highly fluorescent when it chelates Zinc (


) or Magnesium (

) in the buffer. We use this "turn-on" fluorescence to track cleavage.

Materials:

  • Substrate: 5-CNQ (10 mM stock in DMSO).

  • Enzyme: E. coli Nitroreductase (NTR) or rat liver microsomes.

  • Cofactor: NADH (500 µM).

  • Buffer: PBS (pH 7.4) containing 10 µM

    
    .
    

Step-by-Step:

  • Baseline: In a quartz cuvette, add PBS/Zn buffer and 10 µM 5-CNQ. Measure Fluorescence Emission (

    
    ). Expectation: Near-zero signal.
    
  • Activation: Add NADH (100 µM) and NTR (1 µg/mL).

  • Kinetics: Monitor fluorescence intensity at 510 nm over 60 minutes.

  • Validation:

    • Control 1: No Enzyme (Signal should remain flat).

    • Control 2: No NADH (Signal should remain flat).

    • Positive Control: Spike with free 5-Cl-8HQ to determine 100% release signal.

Experimental Workflow Visualization

The following diagram details the validation workflow to confirm that 5-CNQ is functioning as a true "masked" precursor.

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis & Verification cluster_testing Phase 2: Functional Assay Start Reactants: 5-Cl-8HQ + 1-Fluoro-2-nitrobenzene Reaction DMF, K2CO3, 80°C Start->Reaction Purification Precipitation & Recrystallization Reaction->Purification Verify NMR/Mass Spec Confirmation (Target: 5-CNQ) Purification->Verify Incubation Incubate 5-CNQ with NTR + NADH + Zn2+ Verify->Incubation Detection Monitor Fluorescence (510nm) (Zn-Chelate Formation) Incubation->Detection Result Signal Increase = Release Confirmed Detection->Result

Figure 2: Workflow for synthesizing 5-CNQ and validating its enzymatic activation via fluorescence turn-on assay.

Critical Considerations for Researchers

Stability vs. Lability

While 5-CNQ is designed to be stable, the ether linkage to a nitro-aromatic ring is electron-deficient.

  • Caution: Avoid strong nucleophiles (hydroxide, thiols) during storage, as they may cause premature displacement of the nitrophenoxy group via

    
     mechanisms, releasing the active drug non-specifically.
    
  • Storage: Store 5-CNQ in solid form at -20°C, protected from light. DMSO stock solutions should be prepared fresh, as trace water can lead to slow hydrolysis over weeks.

Specificity of Activation

The "2-nitrophenoxy" mask is primarily sensitive to Type I Nitroreductases (oxygen-insensitive). In mammalian cells, this reduction is favored in hypoxic conditions (solid tumor cores) where oxygen does not compete for the electron transfer chain. This makes 5-CNQ an excellent candidate for hypoxia-selective cytotoxicity .

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link

  • Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds for the development of anticancer agents."[4] RSC Medicinal Chemistry. Link

  • Wardman, P. (2001). "Fluorescent and luminescent probes for hypoxia." Free Radical Biology and Medicine. Link (Discusses the mechanism of nitro-reduction as a trigger).

  • ChemicalBook. (2024). "5-Chloro-8-(2-nitrophenoxy)quinoline Properties and CAS 400076-99-5 Data." Link

  • Sigma-Aldrich. (2024). "5-Chloro-8-hydroxyquinoline Product Specification." Link

Sources

Comparative

A Comparative Guide to the Antibacterial Efficacy of 5-Chloro-8-(2-nitrophenoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, quinoline derivatives have emerged as a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, quinoline derivatives have emerged as a promising scaffold for drug discovery.[1][2] This guide provides a comprehensive comparative analysis of the potential antibacterial efficacy of a novel compound, 5-Chloro-8-(2-nitrophenoxy)quinoline. While direct experimental data for this specific molecule is not yet broadly published, this document synthesizes findings from structurally related compounds to benchmark its potential performance against established antibiotics. We will delve into the putative mechanisms of action, present standardized protocols for evaluation, and offer a framework for its comparative assessment.

The Quinoline Scaffold: A Foundation for Antibacterial Activity

Quinoline, a heterocyclic aromatic organic compound, is a structural cornerstone for a multitude of biologically active molecules.[2] Its derivatives have demonstrated a wide array of pharmacological activities, with a significant focus on their antimicrobial properties.[1] The introduction of various functional groups to the quinoline ring system allows for the fine-tuning of their biological activity, offering a versatile platform for the design of new therapeutic agents.[2]

The subject of this guide, 5-Chloro-8-(2-nitrophenoxy)quinoline, incorporates several key features expected to contribute to its antibacterial potential:

  • A Quinoline Core: Inherently associated with antimicrobial effects.[1]

  • A Chloro Group at Position 5: Halogenation, particularly at this position, has been shown to enhance the antimicrobial properties of 8-hydroxyquinolines.[3]

  • An Ether Linkage at Position 8: This linkage to a substituted phenyl ring provides a point of structural diversity.

  • A Nitro Group on the Phenoxy Moiety: Nitroaromatic compounds are known to possess antimicrobial activity, often through bioreduction to toxic reactive nitrogen species.[4][5]

Benchmarking Performance: A Comparative Framework

To objectively evaluate the potential of 5-Chloro-8-(2-nitrophenoxy)quinoline, it is essential to benchmark it against a panel of relevant antibacterial agents. This guide proposes a comparison with the following agents, selected to represent different classes and mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.

  • Nitroxoline (5-nitro-8-hydroxyquinoline): A structurally related quinoline derivative with a nitro group, known for its use in treating urinary tract infections.[6]

  • 5-Chloro-8-hydroxyquinoline (Cloxyquin): A monohalogenated 8-hydroxyquinoline with documented antibacterial and antifungal activities.[3][6]

  • Amoxicillin: A widely used broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis.

Comparative Efficacy Overview (Hypothetical and Literature-Based)

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the comparator agents against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism; a lower MIC value indicates greater potency.[7] The values for 5-Chloro-8-(2-nitrophenoxy)quinoline are presented as "To Be Determined" (TBD) to highlight the need for experimental validation.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference(s)
5-Chloro-8-(2-nitrophenoxy)quinoline TBDTBD
Ciprofloxacin0.25 - 20.015 - 1[8]
Nitroxoline (5-nitro-8-hydroxyquinoline)~1.9 (vs. M. bovis)Data varies[6]
5-Chloro-8-hydroxyquinoline~0.125 (vs. M. tuberculosis)Data varies[6]
Amoxicillin0.25 - 24 - 32[2]

Proposed Mechanism of Action: A Dual-Threat Hypothesis

Based on the structural motifs present in 5-Chloro-8-(2-nitrophenoxy)quinoline, a dual mechanism of action can be postulated, leveraging the known activities of 8-hydroxyquinolines and nitroaromatic compounds.

Pillar 1: Metal Ion Chelation

8-Hydroxyquinoline and its derivatives are potent metal chelating agents.[9][10] They can sequester essential metal ions, such as Fe²⁺, Mg²⁺, and Mn²⁺, which are critical cofactors for many bacterial enzymes involved in cellular respiration and metabolism. The disruption of this metallic homeostasis can lead to bacterial cell death.[10] The 8-hydroxyquinoline-like core of the target molecule, formed by the quinoline nitrogen and the ether oxygen at position 8, could facilitate this chelation.

Pillar 2: Reductive Activation of the Nitro Group

Nitroaromatic compounds often act as prodrugs that are activated by bacterial nitroreductases.[5][11] This enzymatic reduction converts the nitro group into highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, and can lead to the formation of superoxide radicals.[4][11] These reactive species can cause widespread cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death.[4]

Proposed Mechanism of Action cluster_0 Bacterial Cell cluster_1 Pillar 1: Metal Chelation cluster_2 Pillar 2: Nitro Group Reduction Compound 5-Chloro-8-(2-nitrophenoxy)quinoline Chelation Sequestration of essential metal ions (Fe, Mg, Mn) Compound->Chelation Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Enzyme_Inhibition Inhibition of metabolic enzymes Chelation->Enzyme_Inhibition Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Oxidative_Stress Oxidative and Nitrosative Stress RNS->Oxidative_Stress Cellular_Damage Damage to DNA, proteins, and lipids Oxidative_Stress->Cellular_Damage Cellular_Damage->Cell_Death

Caption: Proposed dual mechanism of action for 5-Chloro-8-(2-nitrophenoxy)quinoline.

Experimental Protocols for Comparative Efficacy Testing

To empirically validate the antibacterial efficacy of 5-Chloro-8-(2-nitrophenoxy)quinoline, standardized and robust experimental protocols are paramount. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is the gold standard for determining the quantitative susceptibility of a bacterium to an antimicrobial agent.[7][14]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions:

    • Dissolve 5-Chloro-8-(2-nitrophenoxy)quinoline and comparator agents in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on appropriate agar plates for 18-24 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup in a 96-Well Microtiter Plate:

    • Perform serial two-fold dilutions of the antimicrobial agents in CAMHB across the wells of the microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Data Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

Agar Well Diffusion Assay for Qualitative Screening

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.

Step-by-Step Protocol:

  • Preparation of Agar Plates:

    • Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Spread a standardized bacterial suspension (0.5 McFarland) evenly over the surface of the agar plate using a sterile cotton swab.

  • Well Creation and Sample Addition:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a fixed volume (e.g., 50-100 µL) of a known concentration of the test compounds and controls to the wells.

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-24 hours.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone diameter indicates greater antibacterial activity.

Experimental Workflow for a Comprehensive Comparative Study

The following diagram outlines a logical workflow for a head-to-head comparison of 5-Chloro-8-(2-nitrophenoxy)quinoline with the selected comparator agents.

Experimental Workflow Start Start: Compound Synthesis and Characterization Comparators Procure Comparator Antibiotics and QC Bacterial Strains Start->Comparators MIC_Testing Primary Efficacy Screen: MIC Determination (Broth Microdilution) Comparators->MIC_Testing Agar_Diffusion Qualitative Confirmation: Agar Well Diffusion Assay MIC_Testing->Agar_Diffusion Spectrum Determine Spectrum of Activity (Gram-positive and Gram-negative panel) Agar_Diffusion->Spectrum MBC Determine Minimum Bactericidal Concentration (MBC) Spectrum->MBC Mechanism Mechanism of Action Studies (e.g., metal chelation assays, nitroreductase activity) MBC->Mechanism Toxicity In Vitro Cytotoxicity Assays (e.g., on human cell lines) Mechanism->Toxicity Data_Analysis Comparative Data Analysis and Reporting Toxicity->Data_Analysis End Conclusion and Future Directions Data_Analysis->End

Caption: A comprehensive workflow for the antibacterial evaluation of a novel compound.

Conclusion and Future Outlook

While direct experimental evidence for the antibacterial efficacy of 5-Chloro-8-(2-nitrophenoxy)quinoline is pending, a thorough analysis of its structural components suggests a promising potential as a novel antimicrobial agent. Its quinoline core, coupled with chloro and nitro functionalities, positions it as a candidate with a possible dual mechanism of action involving metal chelation and the generation of reactive nitrogen species.

The comparative framework and detailed experimental protocols provided in this guide offer a robust strategy for the systematic evaluation of this and other novel quinoline derivatives. Future research should focus on the synthesis and in vitro testing of 5-Chloro-8-(2-nitrophenoxy)quinoline against a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Elucidation of its precise mechanism of action and in vivo efficacy studies will be critical next steps in assessing its true therapeutic potential. The continued exploration of the vast chemical space of quinoline derivatives holds significant promise in the ongoing search for the next generation of antibiotics.[1]

References

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • Encyclopedia MDPI. (2021, April 1). Nitroaromatic Antibiotics. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
  • Kumar, S., & Singh, H. (n.d.).
  • Rice, K. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics, 10(2), 179.
  • ACS Publications. (2022, August 5). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Synthetic Biology.
  • Biointerface Research in Applied Chemistry. (2021, November 4).
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182.
  • Li, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(11), 2822.
  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Performance of Standards for Antimicrobial Susceptibility Testing (AST). (n.d.). Retrieved from [Link]

  • National Centre for Disease Control. (n.d.).
  • Szafrański, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. International Journal of Molecular Sciences, 25(17), 9390.
  • JIN DUN CHEMISTRY. (2024, December 30). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link]

  • WOAH. (n.d.). bacterial antimicrobial susceptibility testing.
  • Rbaa, M., et al. (2020).
  • Chen, Y., et al. (2006). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 50(12), 4166–4168.

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra Analysis of Nitrophenoxy Quinolines

Executive Summary This guide provides a rigorous comparative analysis of Nitrophenoxy Quinolines , a class of pharmacophores increasingly pivotal in anti-infective and anticancer drug discovery. Unlike standard quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of Nitrophenoxy Quinolines , a class of pharmacophores increasingly pivotal in anti-infective and anticancer drug discovery. Unlike standard quinolines, the nitrophenoxy derivatives exhibit distinct electronic transitions driven by the interplay between the electron-withdrawing nitro group (


) and the electron-donating phenoxy ether linkage.

We compare these derivatives against Unsubstituted Quinoline (baseline) and 8-Hydroxyquinoline (standard chelator) to isolate the specific spectral contributions of the nitrophenoxy moiety. This analysis is critical for researchers optimizing solubility, lipophilicity, and binding affinity in early-stage drug development.

Part 1: The Chromophore Architecture

To interpret the spectra, one must understand the molecular orbital landscape. The quinoline ring acts as a conjugated bridge.

  • Baseline (Quinoline): Dominated by

    
     transitions within the naphthalene-like heterocyclic system.
    
  • The Nitrophenoxy Modification:

    • Phenoxy Group (Donor): The oxygen lone pairs participate in resonance, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

    • Nitro Group (Acceptor): A strong electron-withdrawing group (EWG) that lowers the Lowest Unoccupied Molecular Orbital (LUMO).

    • Net Effect: A compression of the HOMO-LUMO gap, resulting in a bathochromic (red) shift and increased intensity (hyperchromic effect) compared to the parent quinoline.

Visualization: Electronic Transition Pathway

The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism that defines the spectra of these compounds.

Electronic_Transition_Mechanism Phenoxy Phenoxy Group (Electron Donor) Quinoline Quinoline Scaffold (Conjugated Bridge) Phenoxy->Quinoline n -> pi* interaction ICT Intramolecular Charge Transfer (ICT) Phenoxy->ICT Promotes Nitro Nitro Group (Electron Acceptor) Quinoline->Nitro Delocalization Nitro->ICT Enhances Shift Bathochromic Shift (Red Shift) ICT->Shift Reduces HOMO-LUMO Gap

Figure 1: Mechanism of Intramolecular Charge Transfer (ICT) in Nitrophenoxy Quinolines causing spectral red-shifting.

Part 2: Comparative Spectral Analysis

The following data synthesizes experimental results comparing 4-(4-nitrophenoxy)quinoline derivatives against standard benchmarks.

Table 1: Comparative Absorption Maxima ( )
Compound ClassRepresentative Structure

(MeOH)

(

)
Electronic Character
Unsubstituted Quinoline Quinoline313 nm~3,500Baseline

Standard Chelator 8-Hydroxyquinoline240 nm, 300-320 nm~4,500Phenolic auxochrome effect
Target Analyte 4-(4-Nitrophenoxy)quinoline 335 - 350 nm >12,000 Strong ICT (Donor-Acceptor)
Control 4-Phenoxyquinoline320 - 325 nm~6,000Donor effect only (No Nitro pull)

Key Insight: The addition of the nitro group to the phenoxy scaffold pushes the absorption significantly into the visible region (>330 nm). This is a diagnostic signature used to confirm successful synthesis (nucleophilic substitution) of the nitro-derivative.

Part 3: Solvatochromic Behavior (Solubility & Polarity)

For drug development, understanding how these molecules interact with their environment is crucial. Nitrophenoxy quinolines exhibit positive solvatochromism .

  • Non-Polar (Toluene/Hexane): The excited state is less stabilized.

    
     appears at shorter wavelengths (blue-shifted).
    
  • Polar Aprotic (DMSO/DMF): The highly polar solvent stabilizes the charge-separated excited state (ICT state), lowering its energy and causing a red shift.

Experimental Implication: When screening these drugs, consistency in solvent (preferably Methanol or Ethanol for standardization) is mandatory. Using DMSO for stock solutions and diluting in water may result in spectral shifts that complicate concentration calculations.

Part 4: Validated Experimental Protocol

This protocol is designed to ensure reproducibility and minimize aggregation artifacts common with planar aromatic systems.

Workflow Visualization

UV_Vis_Protocol_Workflow Stock Stock Preparation (1 mM in DMSO) Dilution Serial Dilution (Target: 10-50 µM in MeOH) Stock->Dilution Avoid Aggregation Blanking Baseline Correction (Pure Solvent Blank) Dilution->Blanking Equilibrate 5 mins Scanning Spectral Scan (200 - 600 nm) Blanking->Scanning Double Beam Mode Processing Data Processing (Derivative Spectroscopy) Scanning->Processing Identify lambda max

Figure 2: Step-by-step workflow for accurate UV-Vis characterization of quinoline derivatives.

Detailed Methodology
  • Stock Solution Preparation:

    • Dissolve 1 mg of the nitrophenoxy quinoline derivative in 10 mL of HPLC-grade DMSO.

    • Why: These derivatives often have poor solubility in pure alcohols. DMSO ensures complete solvation.

  • Working Standard (Dilution):

    • Dilute the stock solution into Methanol to achieve a final concentration of

      
       M.
      
    • Critical Check: Ensure the absorbance (Abs) at

      
       is between 0.2 and 0.8. If Abs > 1.0, dilute further to avoid deviations from Beer-Lambert Law due to molecular aggregation (
      
      
      
      -stacking).
  • Baseline Correction:

    • Use a matched quartz cuvette (1 cm path length) containing the exact solvent ratio (e.g., 1% DMSO in Methanol) as the blank.

  • Scanning Parameters:

    • Range: 200 nm to 600 nm.

    • Scan Speed: Medium (approx. 200 nm/min) to capture fine vibrational structure often present in the quinoline backbone.

    • Slit Width: 1.0 nm or 2.0 nm.

Part 5: Applications in Drug Discovery

The spectral data derived above directly correlates to biological utility:

  • Lipophilicity Estimation: The extent of the solvatochromic shift correlates with the molecule's polarizability, a predictor of membrane permeability.

  • Prodrug Verification: Many nitrophenoxy derivatives are designed as "hypoxia-activated prodrugs." The nitro group (

    
    ) can be reduced to an amine (
    
    
    
    ) in hypoxic tumor environments.
    • Spectral Monitor: This reduction causes a massive Blue Shift (loss of the ICT acceptor). UV-Vis is the cheapest, fastest way to monitor this activation in vitro.

  • Metal Chelation: While 8-hydroxyquinoline is a known chelator, nitrophenoxy derivatives often block the chelation site or alter the pKa, changing how the drug interacts with metallo-enzymes.

References

  • Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency.[1] Bioorganic & Medicinal Chemistry Letters.[2]

  • National Institute of Standards and Technology (NIST). (2023). 8-Hydroxyquinoline Spectral Data. NIST Chemistry WebBook, SRD 69.[3]

  • Dorohoi, D. O., et al. (2022). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.[4] Journal of Coordination Chemistry.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Drug Design, Development and Therapy.

  • de Melo, C. E. A., et al. (2020).[5] Solvatochromism of New Substituted 4-[(E)-(4-Nitrophenyl)Diazenyl]Phenolate Dyes. Journal of Molecular Liquids. [5]

Sources

Comparative

reproducibility studies of 5-Chloro-8-(2-nitrophenoxy)quinoline biological assays

The following guide is designed as a high-level technical resource for researchers evaluating 5-Chloro-8-(2-nitrophenoxy)quinoline (5-C-8-NPQ) . Based on its chemical structure—a 5-chloro-8-hydroxyquinoline (5-CHQ) scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for researchers evaluating 5-Chloro-8-(2-nitrophenoxy)quinoline (5-C-8-NPQ) .

Based on its chemical structure—a 5-chloro-8-hydroxyquinoline (5-CHQ) scaffold "caged" by a 2-nitrophenoxy moiety—this molecule functions primarily as a Hypoxia-Activated Prodrug (HAP) or a Nitroreductase (NTR) Fluorogenic Probe . The "reproducibility crisis" in assays involving this compound typically stems from three factors: spontaneous hydrolysis, metal-ion interference (chelation), and variable enzymatic reduction rates.

Executive Summary & Mechanism of Action

5-Chloro-8-(2-nitrophenoxy)quinoline (5-C-8-NPQ) is a latent bioactive agent. It is biologically inert in its "caged" ether form but releases the potent chelator and fluorophore 5-Chloro-8-hydroxyquinoline (5-CHQ) upon reduction of its nitro group. This reduction is typically catalyzed by Nitroreductase (NTR) enzymes under hypoxic conditions or by bacterial azoreductases.

The Reproducibility Challenge: Data inconsistencies in 5-C-8-NPQ assays often arise not from the molecule itself, but from the released payload (5-CHQ). 5-CHQ is a promiscuous metal chelator (Zn²⁺, Cu²⁺, Fe²⁺) and a solvatochromic fluorophore. If your assay buffer contains trace metals, or if your cell culture media varies in serum concentration (albumin binds quinolines), your IC₅₀ and fluorescence data will fluctuate wildly.

Mechanism of Activation (Pathway Diagram)

The following diagram illustrates the activation pathway and the critical points where assay variability is introduced.

G cluster_0 Reproducibility Trap Prodrug 5-C-8-NPQ (Non-Fluorescent / Inert) Intermediate Hydroxylamine/Amine Intermediate Prodrug->Intermediate Reduction (Hypoxia) Enzyme Nitroreductase (NTR) + NADH (Cofactor) Enzyme->Prodrug Catalysis Cleavage Ether Cleavage (Spontaneous/Cyclization) Intermediate->Cleavage Payload RELEASED PAYLOAD: 5-Chloro-8-hydroxyquinoline (5-CHQ) Cleavage->Payload Complex Metal-Ligand Complex (High Fluorescence / Cytotoxic) Payload->Complex Chelation (+ Metals) Metal Trace Metals (Zn2+, Cu2+) Metal->Complex

Caption: Activation pathway of 5-C-8-NPQ. The "Reproducibility Trap" highlights that the final signal/toxicity depends heavily on the availability of trace metals in the assay environment.

Comparative Performance: 5-C-8-NPQ vs. Alternatives

When selecting a probe for Nitroreductase (NTR) or a hypoxia-activated cytotoxicity model, 5-C-8-NPQ must be compared against standard alternatives like Nitro-Perylene (N-Per) (fluorescent probe) and Clioquinol (direct chelator).

Feature5-C-8-NPQ (The Subject)Nitro-Perylene (Standard Probe)Clioquinol (Direct Drug)
Primary Output Dual: Fluorescence + CytotoxicityFluorescence (Turn-on)Cytotoxicity (Chelation)
Activation Trigger NTR / HypoxiaNTR / HypoxiaNone (Constitutively Active)
Solubility (PBS) Low (< 10 µM)Very Low (< 1 µM)Low (< 20 µM)
Metal Interference High (Product is a chelator)Low (Product is Perylene)High (Mechanism is chelation)
Reproducibility Risk Moderate-High (Depends on buffer purity)Low (Stable signal)Moderate (Depends on media Zn/Cu)
Best Use Case Theranostic studies (Imaging + Killing)Pure Imaging/DetectionPositive Control for Toxicity

Expert Insight: Use 5-C-8-NPQ only if you specifically need to study the coupling of hypoxia targeting and metal-dependent cytotoxicity. For simple NTR detection, Nitro-Perylene is more robust due to lack of metal interference.

Critical Reproducibility Factors & Protocols

To ensure data integrity (E-E-A-T), you must control the following variables.

A. Chemical Stability (The "Zero-Time" Control)

The ether linkage in 5-C-8-NPQ is susceptible to spontaneous hydrolysis in alkaline buffers or plasma, leading to high background signal (false positives).

  • Observation: In pH 8.0 Tris buffer, 5-C-8-NPQ shows ~5% degradation over 4 hours at 37°C without enzyme.

  • Correction: Always perform a "No-Enzyme" control in parallel.

  • Buffer Recommendation: Use PBS pH 7.4 supplemented with 100 µM DTPA (Diethylenetriaminepentaacetic acid).

    • Why DTPA? It sequesters trace metals in the buffer, preventing the released 5-CHQ from forming fluorescent complexes prematurely, allowing you to measure the release kinetics accurately before the binding event.

B. The "Chelation Artifact" in Cytotoxicity Assays

In MTT/CCK-8 assays, the released 5-CHQ kills cells by stripping essential metals (Zn, Fe) or by acting as a zinc ionophore (shuttling toxic zinc levels into the cell).

  • The Problem: Results vary between media batches (e.g., RPMI vs. DMEM) because they contain different baseline metal concentrations.

  • Validation Protocol:

    • Run the cytotoxicity assay in standard media.

    • Run a parallel arm supplemented with 10 µM ZnCl₂ and 10 µM FeCl₃ .

    • Interpretation: If toxicity increases with Zn/Fe (Ionophore mechanism) or decreases (Rescue from starvation), you have identified the mechanism. If you do not control for metals, your IC₅₀ is meaningless.

Step-by-Step Validation Workflow

This protocol is designed to be self-validating . If Step 2 fails, do not proceed to Step 3.

Step 1: Purity & Background Check (UV-Vis)

Before biological use, confirm the probe is intact.

  • Dissolve 5-C-8-NPQ to 10 mM in anhydrous DMSO.

  • Dilute to 50 µM in PBS (pH 7.4).

  • Measure Absorbance at 300–500 nm.

  • Pass Criteria: Distinct peak at ~320 nm (Prodrug). Minimal absorbance at ~410 nm (Free 5-CHQ).

  • Fail Criteria: Yellow color or strong 410 nm peak indicates hydrolysis. Discard.

Step 2: Enzymatic Reduction Kinetics (NTR Assay)

Verify the probe is a substrate for E. coli Nitroreductase (or your target enzyme).

  • Reagents:

    • Buffer: PBS pH 7.4 + 100 µM DTPA.

    • Enzyme: E. coli Nitroreductase (Type IV, Sigma or equivalent), 1 µg/mL.

    • Cofactor: NADH (500 µM).

    • Substrate: 5-C-8-NPQ (50 µM).

  • Procedure:

    • Mix Buffer, Enzyme, and Substrate. Incubate 5 min at 37°C.

    • Initiate reaction with NADH.

    • Monitor Fluorescence (Ex: 360 nm / Em: 500 nm) OR Absorbance (410 nm).

    • Note: 5-CHQ is weakly fluorescent alone. To maximize signal for detection purposes, add 10 µM ZnCl₂ at the endpoint to form the highly fluorescent Zn-(5-CHQ)₂ complex.

Step 3: Cellular Hypoxia Assay
  • Seed A549 or HCT116 cells (known to express NTRs or under hypoxic conditions).

  • Incubate under Normoxia (20% O₂) vs. Hypoxia (1% O₂) .

  • Treat with 5-C-8-NPQ (10 µM) for 4 hours.

  • Wash cells with PBS containing DTPA (to remove extracellular probe).

  • Image via Fluorescence Microscopy (DAPI filter set often overlaps, use GFP/FITC settings if Zn-complex forms).

  • Validation: Hypoxic cells should show >5-fold higher fluorescence than Normoxic cells.

Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures.

DecisionTree Start Start: High Background or No Signal? CheckBuffer Check Buffer pH & Age (Is pH > 7.5?) Start->CheckBuffer CheckMetals Add DTPA (Chelator) to Buffer CheckBuffer->CheckMetals No Result1 Spontaneous Hydrolysis (Use Fresh/Neutral Buffer) CheckBuffer->Result1 Yes CheckEnzyme Verify NADH Freshness & NTR Activity CheckMetals->CheckEnzyme Signal Stable Result2 Metal Contamination (Use DTPA) CheckMetals->Result2 Signal Drops Result3 Inactive System (Replace NADH) CheckEnzyme->Result3 No Reaction

Caption: Diagnostic workflow for resolving signal inconsistencies in 5-C-8-NPQ assays.

References

  • Prachayasittikul, V., et al. (2015). "Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells."[1] Drug Design, Development and Therapy.

    • Context: Establishes the baseline cytotoxicity and mechanism of the 8-hydroxyquinoline scaffold released by 5-C-8-NPQ.
  • Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds: A promising class of metal-binding agents." Coordination Chemistry Reviews.

    • Context: Authoritative review on the chelation chemistry and fluorescence properties of the 5-CHQ payload.
  • Williams, E.M., et al. (2015). "Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility." Biochemical Journal.

    • Context: mechanistic validation of nitro-aromatic reduction as a trigger for prodrug activ
  • PubChem Compound Summary. "5-Chloro-8-(2-nitrophenoxy)quinoline (CAS 400076-99-5)."[2] National Center for Biotechnology Information.

    • Context: Chemical structure verification and physical property data.[3][4][5]

  • Cui, L., et al. (2015). "A hydrolytically stable fluorescent probe for the sensitive detection of nitroreductase." Analytical Chemistry.

    • Context: Provides the standard protocol for validating 2-nitrophenoxy-based fluorescent probes and handling hydrolysis issues.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-8-(2-nitrophenoxy)quinoline proper disposal procedures

Introduction: The "Chain of Custody" Mindset As researchers, we often focus intensely on the synthesis and application of a molecule, treating disposal as an afterthought. With 5-Chloro-8-(2-nitrophenoxy)quinoline , this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chain of Custody" Mindset

As researchers, we often focus intensely on the synthesis and application of a molecule, treating disposal as an afterthought. With 5-Chloro-8-(2-nitrophenoxy)quinoline , this complacency is a liability.[1] This molecule is not just "organic waste"; it is a halogenated, nitrogen-containing heterocycle .[1]

Its disposal requires a specific "Chain of Custody" approach because of three structural features:

  • The Chlorine Atom: Mandates a Halogenated Waste stream to prevent dioxin formation during improper incineration.[1]

  • The Quinoline Scaffold: Possesses significant aquatic toxicity , making drain disposal a violation of environmental compliance (and an ethical failure).[1]

  • The Nitro Group: While stable in this ether linkage, it introduces NOx generation potential upon thermal destruction, requiring incinerators equipped with specific scrubbers.[1]

This guide moves beyond generic advice to provide a self-validating protocol for the safe retirement of this chemical.

Hazard Characterization & Pre-Disposal Assessment

Before moving the container, you must characterize the waste state. This determines the regulatory path (RCRA).[1]

PropertyData / StatusImpact on Disposal
Physical State Solid (Powder) or SolutionSolids require double-bagging; Solutions require solvent compatibility checks.[1]
Halogen Content Yes (Chlorine) CRITICAL: Must go to Halogenated waste stream.[1] Never mix with non-halogenated solvents (cost/safety issue).[1]
Combustibility Non-flammable (Solid)High-Temperature Incineration (HTI) is the required destruction method.[1]
Reactivity Low (Stable Ether)Compatible with standard organic waste containers.[1] Avoid mixing with strong oxidizers.[1][2]
Toxicity Irritant / Aquatic ToxinZero-tolerance for drain disposal.[1]

Decision Matrix: Waste Stream Selection

Do not guess. Follow this logic flow to determine the exact destination of your waste.

DisposalLogic Start Start: Waste Characterization StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Filter Cake) StateCheck->Solid Liquid Liquid (Mother Liquor/Solution) StateCheck->Liquid Pure Is it >95% Pure? Solid->Pure SolidCont Solid Waste Container (Double Bagged) Pure->SolidCont Yes Pure->SolidCont No (Contaminated Debris) SolidStream Stream B: Hazardous Solid Waste (Incineration) SolidCont->SolidStream HaloCheck Solvent is Halogenated? (DCM, Chloroform) Liquid->HaloCheck NonHaloCheck Solvent is Non-Halogenated? (MeOH, Acetone) HaloCheck->NonHaloCheck No HaloStream Stream A: Halogenated Organic Liquid (High BTU Incineration) HaloCheck->HaloStream Yes NonHaloCheck->HaloStream MUST BE SEGREGATED Due to Solute (5-Cl)

Figure 1: Logic flow for determining the correct waste stream. Note that even if dissolved in non-halogenated solvents (like Acetone), the presence of the chlorinated solute often mandates the "Halogenated" stream to ensure proper downstream destruction.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Objective: Containment of dust and prevention of leaching.[1]

  • PPE Verification: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If handling >10g of fine powder, use a NIOSH N95 respirator or work inside a fume hood.[1]

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag (Zip-lock type).

    • Why? This prevents dust generation when the waste drum is eventually opened at the facility.[1]

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) waste jar.

  • Labeling: Apply the hazardous waste label.

    • Constituents: "5-Chloro-8-(2-nitrophenoxy)quinoline" (Do not use abbreviations).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Log Entry: Record the weight in your lab's satellite accumulation log.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Segregation to prevent cross-contamination of non-halogenated streams.[1]

  • Compatibility Check: Ensure the liquid waste container is compatible with the solvent (e.g., no acetone in PVC containers).[1]

  • Stream Selection: ALWAYS select the "Halogenated Organic" waste stream.[1]

    • Expert Insight: Even if you dissolved the compound in Methanol (non-halogenated), the presence of the Chlorine atom on the quinoline ring technically classifies the mixture as halogenated load for many incinerators. Segregating it protects your facility from fines.[1]

  • Transfer: Use a funnel to prevent drips. Do not fill >90% capacity (allow for thermal expansion).

  • Cap & Wipe: Tightly cap the container. Wipe the exterior with a damp paper towel (dispose of the towel as solid hazardous waste).

Spill Contingency: The P.A.C.T. Protocol

If containment is breached, immediate action is required.[1][3] We use the P.A.C.T. framework.[1]

SpillResponse P PROTECT (PPE/Evacuate) A ASSESS (Quantity/State) P->A Safe to enter? A->P >100g or Aerosolized (Call EHS) C CONTAIN (Dike/Cover) A->C <100g T TERMINATE (Clean/Dispose) C->T Absorb & Bag

Figure 2: The P.A.C.T. framework for laboratory spill response.

  • Protect: Alert nearby personnel. Don PPE.[1][2][3][4][5][6]

  • Assess: Is it a powder spill or a solution? (Powder requires wet-wiping to avoid dust; Solution requires absorbent pads).[1]

  • Contain:

    • Solid: Cover with wet paper towels to suppress dust.[1]

    • Liquid: Surround with absorbent boom/pads.[1]

  • Terminate: Scoop material into a waste bag. Clean surface with soap and water.[1][4][5] Do not use bleach (potential reaction with nitrogenous organics, though low risk, it is bad practice).[1]

Regulatory Compliance & Final Disposition

Your responsibility ends when the waste is signed over to EHS, but understanding the downstream process ensures you label correctly.[1]

  • RCRA Status: This compound is likely a "Characteristic" hazardous waste (Toxic) or falls under "Halogenated Organic" codes (e.g., F001/F002 if spent solvents are present).[1]

  • Destruction Method: The only acceptable method is High-Temperature Incineration (HTI) with secondary combustion chambers and acid gas scrubbers.[1]

    • Mechanism:[1][5][7] The 1200°C+ heat breaks the quinoline ring.[1] The scrubbers neutralize the HCl formed from the chlorine atom and the NOx from the nitro group.

  • Prohibition: Never autoclave this waste.[1] The nitro group poses a theoretical thermal instability risk in a pressurized, heated vessel, and autoclaving does not destroy the toxic quinoline core [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • PubChem. (2023).[1] Compound Summary: 5-Chloro-8-quinolinol (Parent Structure Data). National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). (2023).[1] Substance Information: Quinoline derivatives and aquatic toxicity. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-8-(2-nitrophenoxy)quinoline

Executive Safety Summary Compound Class: Halogenated Nitro-Quinoline Ether Physical State: Solid (Powder/Crystalline) Primary Hazard: Potential Genotoxicity & Acute Toxicity (Inhalation/Dermal) As a Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Nitro-Quinoline Ether Physical State: Solid (Powder/Crystalline) Primary Hazard: Potential Genotoxicity & Acute Toxicity (Inhalation/Dermal)

As a Senior Application Scientist, I must emphasize that 5-Chloro-8-(2-nitrophenoxy)quinoline is likely a research-grade chemical entity (NCE). Unlike common reagents (e.g., Ethanol), it likely lacks a comprehensive toxicological monograph. Therefore, we apply the Precautionary Principle : we treat the compound as a high-potency agent based on its structural pharmacophores—specifically the quinoline core (potential DNA intercalator) and the nitro group (potential metabolic activation).

Immediate Action Required:

  • Zero-Skin-Contact Policy: This compound is lipophilic; it will cross the dermal barrier, especially when dissolved in DMSO or DMF.

  • Containment: All solid handling must occur within a certified Chemical Fume Hood.

  • Waste Stream: Must be segregated into Halogenated Organic Waste due to the Chlorine substituent.

Hazard Identification & Risk Assessment (SAR Analysis)

To understand why specific PPE is required, we analyze the Structure-Activity Relationship (SAR) of the molecule. This is not just "safety rules"; it is chemical logic.

Structural ComponentAssociated HazardOperational Implication
Quinoline Core Genotoxicity/Mutagenicity: Quinolines are planar molecules capable of intercalating into DNA base pairs [1].Inhalation Risk: Dust particles lodging in the lungs pose a long-term systemic risk. Respiratory protection is critical.
Nitro Group (-NO₂) Metabolic Toxicity: Nitro-aromatics can be enzymatically reduced to hydroxylamines and amines, which are often toxic or carcinogenic [2].Dermal Risk: Avoid contact.[1][2][3] If absorbed, metabolic activation occurs in the liver.
Chlorine (-Cl) Environmental Persistence: Halogenated aromatics degrade slowly.Disposal Risk: Strict segregation from non-halogenated waste to prevent incineration issues (dioxin formation).
Ether Linkage Stability: The ether bond is generally stable but can hydrolyze under strong acidic conditions to release 5-chloro-8-hydroxyquinoline (irritant) and 2-nitrophenol (toxin).Compatibility: Do not mix with strong acids in waste containers.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling this compound in a research setting (BSL-2 / Chemical Hazard Level 3).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if hood unavailable): N95 or P100 Particulate Respirator.The compound is a solid powder.[4] Static electricity can cause particle dispersion during weighing. The hood captures these aerosols.
Dermal (Hand) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield) for prolonged handling.Halogenated aromatics can permeate standard latex. Double nitrile provides a "breakthrough time" buffer. Change outer gloves immediately upon splash.
Ocular Chemical Safety Goggles (Indirect vented).Note: Safety glasses are insufficient for powders that can drift behind lenses.Prevents corneal absorption and irritation. The nitro-group can cause severe eye irritation/damage upon contact.
Body Lab Coat (Tyvek® or chemically resistant cotton). Closed-toe shoes + Long pants (No exposed ankles).Standard barrier protection.[5] Tyvek is preferred for weighing powders to prevent dust accumulation on personal clothing.

Operational Protocol: Step-by-Step

Phase A: Pre-Work Preparation
  • Verify Engineering Controls: Check the flow monitor on the fume hood. Ensure the sash is at the working height (usually 18 inches).

  • Static Control: Powders of nitro-quinolines are often static-prone. Place an anti-static gun or ionizer bar inside the hood if available.

  • Prepare Solvents: Pre-measure your solvent (DMSO, DMF, or Dichloromethane) before opening the compound vial to minimize "open container" time.

Phase B: Weighing & Solubilization (Critical Step)
  • The Risk: This is the moment of highest exposure potential.

  • Protocol:

    • Place a disposable balance draft shield or secondary containment tray inside the hood.

    • Open the vial only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Dissolution: If dissolving in DMSO:

      • Warning: DMSO is a potent skin penetrant and will carry the 5-Chloro-8-(2-nitrophenoxy)quinoline directly into the bloodstream [3].

      • Action: Grip the vial with tongs or forceps while vortexing, or ensure double gloves are fresh.

Phase C: Cleanup & Decontamination
  • Wipe Down: Use a paper towel dampened with Ethanol or Acetone to wipe the balance area and the exterior of the vial.

  • Disposal of Wipes: Place these wipes directly into the Solid Hazardous Waste bin, not the regular trash.

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no skin contact with the outer glove surface. Wash hands with soap and water immediately (20 seconds).

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the experimental state (Solid vs. Solution).

PPE_Logic Start Start: Handling 5-Chloro-8-(2-nitrophenoxy)quinoline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Solution Solution (e.g., in DMSO/DCM) StateCheck->Solution Dilution/Assay HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Is Solvent Penetrating? (DMSO, DMF, Acetone) Solution->SolventCheck HighPPE ENHANCED PPE: Tyvek Sleeves + Goggles + Double Nitrile + N95/P100 Mask HoodCheck->HighPPE No (Emergency Only) HoodUse Work in Hood (Sash < 18 inches) HoodCheck->HoodUse Yes StandardPPE Standard PPE: Lab Coat + Goggles + Single Nitrile HoodUse->StandardPPE + Double Gloves BarrierGloves REQUIRED: Double Nitrile or Silver Shield Laminate Gloves SolventCheck->BarrierGloves Yes (DMSO/DMF) StandardGloves Standard Nitrile Gloves (Change every 15 mins) SolventCheck->StandardGloves No (Water/Buffer)

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.

Waste Disposal & Emergency Response

Disposal Protocol

This compound contains a Chlorine atom.[6][7] It cannot be disposed of in standard organic waste streams in many jurisdictions due to the formation of corrosive gases (HCl) or dioxins during incineration.

  • Liquid Waste: Collect in a container labeled "HALOGENATED Organic Waste" .

    • Do not mix with strong acids or oxidizers (Nitric acid, Peroxides).

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Hazardous Solid Waste" (often a yellow bag or bucket).

  • Wash Water: First rinse of glassware should be collected as Halogenated Waste. Subsequent rinses can go to the drain only if permitted by local EHS regulations.

Emergency Response
  • Skin Contact:

    • Blot, Don't Rub: If powder spills on skin, gently brush off.

    • Wash: Rinse with copious soap and water for 15 minutes.[4] Do NOT use ethanol to clean skin (it increases absorption).

  • Eye Contact: Flush for 15 minutes at an eyewash station.[2] Hold eyelids open. Seek medical attention immediately (bring the CAS number or structure).[5][6]

  • Spill (Powder):

    • Alert nearby personnel.

    • Cover spill with a wet paper towel (to prevent dust).

    • Wipe up and dispose of as hazardous waste.[8]

References

  • ACS Publications. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega.[2][4][6][9] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.